Cycloserine diketopiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923387 | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-99-5 | |
| Record name | Cycloserine diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC119130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cycloserine Diketopiperazine
Introduction
D-cycloserine is a crucial second-line broad-spectrum antibiotic, primarily utilized in the treatment of multidrug-resistant tuberculosis[1][2][3]. Its mechanism of action involves the inhibition of two essential enzymes in bacterial cell wall synthesis: D-alanine racemase and D-alanine:D-alanine ligase[3][4]. A notable characteristic of D-cycloserine is its propensity to dimerize, forming a cyclic dipeptide known as Cycloserine diketopiperazine, chemically identified as (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[5][6]. This dimerization product is often found as an impurity in pharmaceutical formulations of D-cycloserine and its formation is influenced by various environmental factors[7][8]. Understanding the chemical properties of this diketopiperazine is paramount for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and safety of D-cycloserine therapies. This guide provides a comprehensive overview of the core chemical characteristics of this compound, grounded in scientific literature and field-proven insights.
Chemical Structure and Identification
This compound is a cyclic compound belonging to the diketopiperazine class, formed through the condensation of two D-cycloserine molecules[9]. Its structure features a six-membered ring with two amide groups at opposing positions[10].
-
IUPAC Name : (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[5]
-
Synonyms : 3,6-Bis((aminooxy)methyl)-2,5-piperazinedione, Cycloserine impurity A, D-Cycloserine dimer[5][9]
Caption: Chemical structure of (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various environments, including its solubility and potential for crossing biological membranes.
| Property | Value | Reference |
| Molecular Weight | 204.18 g/mol | [5][12] |
| XLogP3-AA | -3.0 | [5] |
| Hydrogen Bond Donor Count | 4 | [12] |
| Hydrogen Bond Acceptor Count | 4 | [12] |
| Rotatable Bond Count | 2 | [12] |
| Exact Mass | 204.08585488 Da | [5][12] |
| Topological Polar Surface Area | 129 Ų | [5][12] |
| Complexity | 210 | [5][12] |
The compound is generally soluble in polar solvents, a property influenced by its multiple hydrogen bond donors and acceptors[9].
Stability and Degradation
The stability of this compound is a critical factor, particularly in the context of pharmaceutical formulations where its parent compound, D-cycloserine, is the active ingredient.
Dimerization of D-Cycloserine
D-cycloserine can undergo dimerization to form the diketopiperazine. This reaction is notably influenced by the surrounding chemical environment:
-
pH : D-cycloserine is unstable in acidic conditions (pH 1-2) and readily converts to its dimer[7][8]. Conversely, D-cycloserine itself shows greater stability under alkaline conditions, with maximum stability at a pH of 11.5[2]. The dimerization process involves the formation of a cis-3,6-bis(aminooxymethyl)-2,5-piperazinedione[6].
-
Solvents : The choice of solvent can significantly impact the rate of dimerization. For instance, acetonitrile has been reported to initiate the dimerization of D-cycloserine, leading to recommendations to use methanol instead as a solvent during analysis[7].
-
Physical State : This conversion to the dimer can occur in both the solid-state and in solution[6][7]. The presence of water vapor has been shown to accelerate the dimerization in the solid state[6].
Hydrolysis and Stability of the Diketopiperazine Ring
Diketopiperazines, as a class, are known for their relative stability against proteolysis compared to their linear peptide counterparts[10][13]. However, they are susceptible to hydrolysis under certain conditions. The hydrolysis of diketopiperazines can lead to the formation of dipeptides or the constituent amino acids[14][15]. The hydrolysis of this compound can be influenced by pH, with studies on similar diketopiperazines showing that intramolecular cyclization to the diketopiperazine is favored at acidic pH (≤ 4), while hydrolysis to the dipeptide predominates at higher pH levels (> 5)[14].
Thermal Stability
Studies on the thermal decomposition of D-cycloserine indicate that it has low thermal stability, with intense exothermic decomposition beginning around 145°C[16][17]. This instability is attributed to the five-membered heterocycle with a [–C–O–N–] group, which is prone to breaking the N-O bond[16]. While specific studies on the thermal decomposition of the diketopiperazine are less common, the inherent instability of the cycloserine monomer suggests that the diketopiperazine may also be susceptible to thermal degradation. Diketopiperazines in general can undergo epimerization under thermal conditions[10].
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by its functional groups. The presence of two aminooxy groups allows for reactions with aldehydes and ketones to form oxime derivatives, a reaction of significance in organic synthesis[8].
Diketopiperazines can also undergo epimerization at the α-carbons under acidic, basic, or thermal conditions[10]. This can lead to a mixture of cis and trans isomers. While many naturally occurring diketopiperazines exist in the more strained cis configuration, the trans isomer is often more stable[18][19].
Spectroscopic Properties and Analysis
The analysis and quantification of this compound, especially as an impurity in D-cycloserine, present analytical challenges.
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a common method for analyzing D-cycloserine and its impurities. However, the quantification of the cycloserine dimer can be problematic due to its nucleophilic nature, which may cause it to bind to free silanol groups on the HPLC column, leading to unrepeatable peak areas[7]. The acidic mobile phase (pH 2.8) used in some pharmacopoeial methods can also promote the on-column dimerization of D-cycloserine[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Diffusion-Ordered Spectroscopy (DOSY) NMR has been proposed as a more reliable method for the accurate identification and quantification of the cycloserine dimer, as it allows for the separation of signals from D-cycloserine and its impurities without the interaction issues seen in HPLC[7][20]. ¹H NMR is also a key technique for distinguishing between cis and trans isomers of diketopiperazines based on the chemical shifts of the α-protons[18][21].
Experimental Protocols
General Synthesis of Diketopiperazines
The synthesis of diketopiperazines can be achieved through various routes, often starting from amino acids. A general, multi-step approach is outlined below[18][19][22]:
-
Amino Acid Protection and Esterification : The synthesis often begins with the protection of the amino group of the starting amino acid (e.g., with a Boc group) and the esterification of the carboxylic acid group (e.g., to a methyl ester).
-
Peptide Coupling : The protected and esterified amino acid is then coupled with a second amino acid (which may also be protected) to form a linear dipeptide.
-
Deprotection : The protecting groups are removed. For instance, the Boc group is removed under acidic conditions.
-
Intramolecular Cyclization : The deprotected linear dipeptide is then induced to undergo intramolecular cyclization to form the diketopiperazine ring. This is often achieved by heating the dipeptide in a suitable solvent like methanol[23].
Caption: A generalized workflow for the synthesis of diketopiperazines.
Workflow for Analysis of this compound Impurity
The analysis of this compound as an impurity in a D-cycloserine drug substance requires a carefully controlled workflow to minimize analytical artifacts.
-
Sample Preparation : Dissolve the D-cycloserine sample in a solvent that minimizes dimerization, such as methanol[7]. Avoid using acetonitrile.
-
Chromatographic Separation : Employ a suitable HPLC method, potentially an ion-pair reversed-phase method, to separate D-cycloserine from its dimer and other impurities. Careful column conditioning may be necessary to obtain repeatable results for the dimer[7].
-
Detection : Use UV detection at an appropriate wavelength to quantify the separated components.
-
Quantification : Calculate the percentage of the diketopiperazine impurity based on the peak areas relative to the D-cycloserine peak and/or a reference standard of the dimer.
Caption: A conceptual workflow for the HPLC analysis of this compound.
Biological Relevance
While primarily considered an impurity in D-cycloserine preparations, the diketopiperazine moiety is found in a vast number of biologically active natural products with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties[9][24][25]. This compound itself has been noted for its potential antimicrobial properties[8]. An interesting historical hypothesis even suggested that the active form of D-cycloserine in vivo might be its dimer[7]. However, the primary focus in a pharmaceutical context remains on controlling its presence as an impurity due to the well-established activity of the monomeric D-cycloserine.
Conclusion
This compound, the dimeric form of the antibiotic D-cycloserine, possesses a unique set of chemical properties that are of significant interest to pharmaceutical scientists and researchers. Its formation is highly dependent on environmental conditions such as pH and solvent choice, presenting challenges for the stability and analysis of D-cycloserine formulations. A thorough understanding of its structure, stability, and reactivity is essential for developing robust analytical methods, ensuring the quality of D-cycloserine-based therapies, and exploring the potential biological activities of this and related diketopiperazine compounds.
References
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC - NIH. (2022-01-13). Retrieved from [Link]
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Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis | Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
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Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed. (1993-02-01). Retrieved from [Link]
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This compound | C6H12N4O4 | CID 6994670 - PubChem - NIH. Retrieved from [Link]
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Cycloserine - Wikipedia. Retrieved from [Link]
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3,6-Bis(aminooxymethyl)piperazine-2,5-dione | C6H12N4O4 | CID 84037 - PubChem. Retrieved from [Link]
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Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - NIH. (2010-09-21). Retrieved from [Link]
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Novel diketopiperazine metabolism in a microorganism: two-step hydrolysis of cyclo(Gly-Leu) to amino acids and preliminary characterization of cyclo(Gly-Leu) hydrolase and dipeptidase - PubMed. (2000). Retrieved from [Link]
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Molecular Structure and Dimerization of d-Cycloserine in the Solid State. (2006-08-20). Retrieved from [Link]
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Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2013-08-30). Retrieved from [Link]
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Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine | Biochemistry - ACS Publications. (2013-09-13). Retrieved from [Link]
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Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific. Retrieved from [Link]
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On the Mechanism of Thermal Decomposition of D-cycloserine and Terizidone. (2021-01-01). Retrieved from [Link]
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Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC - NIH. (2020-04-07). Retrieved from [Link]
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2,5-Diketopiperazine - Wikipedia. Retrieved from [Link]
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Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. (2023-02-23). Retrieved from [Link]
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Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. (2023-02-23). Retrieved from [Link]
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Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC. (2013-08-30). Retrieved from [Link]
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Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023). Retrieved from [Link]
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USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY Shigeki Sano,*. (2008-11-14). Retrieved from [Link]
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Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - MDPI. (2020-04-07). Retrieved from [Link]
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Cycloserine | C3H6N2O2 | CID 6234 - PubChem - NIH. Retrieved from [Link]
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Thermal Decomposition of D-cycloserine and Terizidone - ResearchGate. (2019-01-01). Retrieved from [Link]
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Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - MDPI. (2021-06-03). Retrieved from [Link]
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This compound (Mixture of Isomers) - CAS - 1204-99-5 | Axios Research. Retrieved from [Link]
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Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC - NIH. (2021-11-10). Retrieved from [Link]
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3,6-Bis(hydroxymethyl)-2,5-piperazinedione | C6H10N2O4 | CID 138542 - PubChem. Retrieved from [Link]
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"Use of NMR Metabolomics to Analyze the Targets of D-cycloserine in My" by Steven M. Halouska, Ofelia Chacon et al. (2010-01-01). Retrieved from [Link]
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2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed. (2021-01-26). Retrieved from [Link]
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(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione - PubChem. Retrieved from [Link]
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Discovery and isolation of Cycloserine diketopiperazine
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Cycloserine Diketopiperazine
Foreword: The Inevitable Dimer
In the realm of natural product chemistry and pharmaceutical development, the journey from a bioactive molecule's discovery to its clinical application is rarely linear. It is a path often complicated by the inherent reactivity of the molecule itself. D-cycloserine, a critical second-line antibiotic against Mycobacterium tuberculosis, is a prime example of this principle.[1][2][3] Discovered in the mid-1950s from Streptomyces garyphalus and Streptomyces orchidaceus, its structural analogy to the amino acid D-alanine allows it to cunningly disrupt bacterial cell wall synthesis.[2][3][4] However, this same amino acid-like structure predisposes it to a common fate: dimerization.
Under various conditions, two molecules of D-cycloserine can undergo a cyclodehydration reaction to form a stable six-membered ring known as a diketopiperazine (DKP).[5] This transformation yields (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, a distinct chemical entity often referred to as this compound or the cycloserine dimer.[6][7][8] While frequently viewed as a degradation product or a process-related impurity in the manufacturing of D-cycloserine, the diketopiperazine's isolation and characterization are paramount for ensuring the drug's quality, stability, and safety. This guide provides a comprehensive technical overview of the formation, isolation, and analytical validation of this significant cycloserine derivative.
Part 1: The Genesis of this compound
The formation of the 2,5-diketopiperazine scaffold is a thermodynamically favorable process resulting from the condensation of two α-amino acids.[5][9] In the case of cycloserine, this intramolecular cyclization of a dipeptide intermediate leads to the formation of the DKP.
Mechanism of Dimerization
The dimerization is a condensation reaction where the amino group of one cycloserine molecule attacks the carbonyl group of a second molecule, ultimately leading to the formation of two amide bonds and the elimination of two water molecules. This process is significantly influenced by environmental factors.
-
pH: D-cycloserine is known to be unstable in acidic environments (pH 1-2).[6] These conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another cycloserine molecule, thus promoting dimerization.[6] Conversely, cycloserine exhibits its greatest stability at a pH of 11.5.[4]
-
Temperature and Solvent: Thermal stress during synthesis, purification, or storage can provide the activation energy needed for the dimerization to occur. The choice of solvent also plays a critical role, as solvents can influence the solubility and reactivity of the cycloserine monomers.[10]
The dimerization presents a significant challenge for researchers and pharmaceutical manufacturers, as the standard analytical methods for D-cycloserine, such as the HPLC-UV method outlined in the International Pharmacopoeia, can themselves promote the formation of the dimer, leading to inaccurate measurements.[6]
Visualizing the Dimerization Pathway
The following diagram illustrates the condensation of two D-cycloserine molecules to form the diketopiperazine structure.
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An In-depth Technical Guide to the Synthesis and Characterization of Cycloserine Diketopiperazine
Foreword: From Antibiotic to a Molecule of Intrigue
D-Cycloserine, a stalwart in the arsenal against multidrug-resistant tuberculosis, is a molecule of profound clinical significance.[1][2][3] As a structural analog of D-alanine, its mechanism of action lies in the elegant disruption of bacterial cell wall biosynthesis.[4] However, beyond its therapeutic role, D-cycloserine holds a latent chemical reactivity that gives rise to a fascinating derivative: its corresponding 2,5-diketopiperazine. This cyclic dipeptide, formally known as (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione, is often encountered as a degradation product and impurity in pharmaceutical formulations of D-cycloserine.[5]
This technical guide moves beyond viewing cycloserine diketopiperazine as a mere impurity. Instead, we delve into its deliberate synthesis, comprehensive characterization, and potential as a molecule of interest in its own right. For researchers in drug development, medicinal chemistry, and materials science, understanding the formation and properties of this derivative is crucial for ensuring the quality of D-cycloserine-based therapies and for unlocking new applications for diketopiperazine scaffolds.
The Genesis of this compound: A Mechanistic Perspective
The formation of this compound is a classic example of intramolecular aminolysis, a common pathway for the cyclization of dipeptides.[6] The dimerization of D-cycloserine is understood to proceed through a two-step mechanism, which is significantly influenced by environmental conditions such as pH, temperature, and concentration.
Mechanism of Dimerization
-
Intermolecular Nucleophilic Attack: The process is initiated by the nucleophilic attack of the primary amine of one D-cycloserine molecule on the carbonyl carbon of the lactone ring of a second D-cycloserine molecule. This ring-opening reaction forms a linear dipeptide intermediate.
-
Intramolecular Cyclization: The newly formed dipeptide, now possessing a terminal carboxylic acid and a terminal amine, undergoes a rapid intramolecular condensation. The amino group of what was the first cycloserine molecule attacks the carboxyl group of the second, eliminating two molecules of water and forming the stable six-membered diketopiperazine ring.
dot digraph "Dimerization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} arrop Figure 1: Proposed mechanism for the dimerization of D-cycloserine.
The stability of D-cycloserine is greatest under basic conditions (pH ~11.5), while it readily degrades in neutral or acidic environments. This degradation is a key factor in the spontaneous formation of the diketopiperazine, making pH control paramount in both the storage of D-cycloserine and the controlled synthesis of its dimer.
Controlled Synthesis of this compound
While often an unintended byproduct, the synthesis of this compound can be controlled and optimized for yield and purity. The following protocol is a scientifically grounded approach based on the principles of diketopiperazine formation.
Experimental Protocol: Synthesis
Objective: To synthesize (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione from D-cycloserine.
Materials:
-
D-Cycloserine
-
Deionized water
-
0.1 M Phosphate buffer (pH 7.4)
-
Methanol
-
Diethyl ether
-
Rotary evaporator
-
Lyophilizer
-
Standard laboratory glassware
Procedure:
-
Dissolution: Prepare a concentrated solution of D-cycloserine (e.g., 100 mg/mL) in 0.1 M phosphate buffer (pH 7.4). The slightly acidic to neutral pH will facilitate the initial intermolecular reaction.
-
Incubation: Incubate the solution at an elevated temperature (e.g., 50-60 °C) with gentle stirring for 24-48 hours. The increased temperature accelerates the rate of both the initial ring opening and the subsequent cyclization.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), observing the depletion of the D-cycloserine starting material and the appearance of a new, more nonpolar spot/peak corresponding to the diketopiperazine.
-
Solvent Removal: Once the reaction has reached completion (or equilibrium), concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water.
-
Purification - Precipitation: To the concentrated aqueous solution, add cold methanol to precipitate the diketopiperazine, which is generally less soluble in alcohols than the monomeric D-cycloserine.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any residual water and organic-soluble impurities.
-
Drying: Dry the purified this compound under high vacuum or by lyophilization to yield a stable, crystalline solid.
Comprehensive Characterization of this compound
A multi-technique approach is essential for the unambiguous identification and characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the diketopiperazine and confirming its stereochemistry.
Predicted ¹H NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 | Doublet of doublets | 2H | Cα-H | Protons on the chiral centers of the diketopiperazine ring. |
| ~3.8 | Multiplet | 4H | -CH₂-O- | Diastereotopic protons of the methylene group adjacent to the oxygen. |
Predicted ¹³C NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carbonyl carbons of the amide groups in the diketopiperazine ring. |
| ~75 | -CH₂-O- | Methylene carbons adjacent to the oxygen atom. |
| ~55 | Cα | Alpha-carbons of the diketopiperazine ring. |
The symmetry of the (3R,6R) isomer results in a simplified NMR spectrum compared to what would be expected for a mixed (R,S) diastereomer.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
Expected ESI-MS Data:
| m/z | Ion |
| 205.09 | [M+H]⁺ |
| 227.07 | [M+Na]⁺ |
| 409.17 | [2M+H]⁺ |
Proposed ESI-MS/MS Fragmentation Pattern ([M+H]⁺ = 205.09):
A primary fragmentation pathway would involve the cleavage of the C-C bond between the alpha-carbon and the methylene group, followed by the loss of the aminoxy-methyl side chain.
dot digraph "MS_Fragmentation" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} arrop Figure 2: Proposed ESI-MS/MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch | Amide |
| 2850-2950 | C-H stretch | Methylene |
| ~1660 | C=O stretch (Amide I) | Diketopiperazine |
| ~1540 | N-H bend (Amide II) | Diketopiperazine |
| 1050-1150 | C-O stretch | Ether-like linkage |
The strong absorption band around 1660 cm⁻¹ is highly characteristic of the cis-amide bond within the diketopiperazine ring.[7]
X-ray Crystallography
While specific crystallographic data for this compound is not widely published, studies on similar 3,6-disubstituted diketopiperazines suggest that the ring typically adopts a non-planar "boat" conformation.[7] This conformation minimizes steric hindrance between the side chains. Obtaining single crystals of this compound would be invaluable for definitively determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Potential Applications and Biological Significance
The biological profile of this compound is not as extensively studied as its parent compound. However, existing research and the activities of other diketopiperazines suggest several avenues for investigation.
-
Modulation of Enzyme Activity: An early study indicated that the dimer of D-cycloserine can induce tyrosine aminotransferase in hypophysectomized rats, an effect not observed with D-cycloserine itself.[8] This suggests that the diketopiperazine may have unique interactions with biological targets.
-
Neuroactivity: Given that D-cycloserine is a known partial agonist of the NMDA receptor, its dimer could possess interesting neuroactive properties. The more rigid and lipophilic structure of the diketopiperazine may alter its binding affinity and selectivity for various receptor subtypes.
-
Antimicrobial and Anti-cancer Properties: Diketopiperazines are a class of natural products known for their diverse biological activities, including antimicrobial and anti-neoplastic effects.[9][10] Screening this compound for such activities could reveal novel therapeutic applications.
-
Biomaterial Scaffolds: The rigid, self-assembling nature of diketopiperazines makes them attractive building blocks for the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Conclusion and Future Directions
This compound, far from being a simple degradation product, is a molecule with a rich chemistry and untapped potential. This guide has provided a framework for its controlled synthesis and comprehensive characterization, laying the groundwork for further research. Future investigations should focus on:
-
Optimization of Synthesis: A systematic study of reaction conditions (pH, temperature, catalysts) to maximize the yield and purity of the diketopiperazine.
-
Definitive Structural Elucidation: Obtaining high-resolution NMR and single-crystal X-ray diffraction data to provide a complete picture of its structure in solution and in the solid state.
-
Pharmacological Profiling: A thorough investigation of its biological activities, including its effects on the central nervous system, its potential as an antimicrobial or anti-cancer agent, and its interactions with the enzymatic targets of D-cycloserine.
By embracing the complexity of D-cycloserine's chemistry, the scientific community can both improve the quality of existing tuberculosis treatments and potentially discover new therapeutic and technological applications for the intriguing this compound.
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A Technical Guide to the Structural Elucidation of Cycloserine Diketopiperazine
Abstract
D-cycloserine, a critical second-line antibiotic for treating multidrug-resistant tuberculosis, is a structural analog of the amino acid D-alanine.[1][2] Its therapeutic action involves the inhibition of two essential enzymes in bacterial cell wall biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3] However, cycloserine is susceptible to degradation, particularly through dimerization, which can impact its efficacy and complicate pharmaceutical formulations. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of its primary degradation product, the diketopiperazine (DKP) derivative, (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione.[4] We will detail a multi-faceted analytical strategy, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust elucidation workflow.
The Analyte: Formation and Physicochemical Context
The journey to elucidating a structure begins with understanding the analyte's origin and properties. Cycloserine's inherent instability can lead to the formation of various impurities, the most significant of which is its cyclic dimer.[5]
Mechanism of Diketopiperazine Formation
Diketopiperazines (DKPs), also known as cyclic dipeptides, are the smallest class of cyclic peptides.[6][7] They are commonly formed by the condensation of two α-amino acids.[7] In the case of cycloserine, two molecules undergo intermolecular cyclization to form the six-membered piperazine-2,5-dione ring. This process is often spontaneous, especially under specific pH and temperature conditions.[8][9] While cycloserine is most stable under basic conditions (pH 11.5), it degrades in neutral or acidic solutions, which are common in pharmaceutical preparations and biological media.[1][10] The degradation in culture medium has been shown to be continuous and significant enough to alter minimum inhibitory concentration (MIC) values in drug susceptibility testing.[11][12]
Caption: Formation pathway of this compound.
Physicochemical Properties
Understanding the key differences between the monomer and the dimer is crucial for selecting appropriate analytical techniques.
| Property | D-Cycloserine | This compound | Rationale for Elucidation |
| IUPAC Name | (R)-4-Amino-1,2-oxazolidin-3-one[1] | (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[4] | Defines the target structure. |
| Formula | C₃H₆N₂O₂[1] | C₆H₁₂N₄O₄[4] | Dimerization doubles the elemental composition. |
| Molar Mass | 102.09 g/mol [1] | 204.18 g/mol [4] | Mass spectrometry will be the primary tool for confirming this mass difference. |
| Structure | 5-membered isoxazolidinone ring | 6-membered diketopiperazine ring | NMR spectroscopy will be essential to confirm the change in ring structure and connectivity. |
The Elucidation Strategy: A Multi-pronged Analytical Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Dimerization
Mass spectrometry (MS) is the first-line technique to confirm the presence of the dimer. Its high sensitivity allows for the detection of the DKP even at low impurity levels.[6] Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which keeps the cyclic structure intact.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample containing cycloserine in a suitable solvent compatible with the mobile phase (e.g., water with 0.1% formic acid, or methanol) to a concentration of approximately 1 µg/mL.[6]
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or aqueous normal phase (ANP) column is recommended for separating the polar cycloserine from its dimer.[5]
-
Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like formic acid to improve peak shape and ionization) is typically used.
-
Rationale: Chromatographic separation is crucial to resolve the parent drug from the impurity, preventing ion suppression and allowing for individual mass spectral analysis.
-
-
Mass Spectrometric Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Perform a full scan analysis to identify the protonated molecular ions. The expected ion for the DKP is [M+H]⁺ at m/z 205.09. The parent cycloserine will appear at m/z 103.05.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 205.09 and perform collision-induced dissociation (CID). The fragmentation pattern can provide further structural confirmation. Expected fragments for DKPs often involve the loss of CO or cleavage of the side chains.[13]
-
Trustworthiness Check: The observation of a molecular ion at m/z 205.09, exactly double the mass of the cycloserine protonated ion plus two hydrogens minus the mass of two water molecules, provides strong, self-validating evidence of a condensation dimerization event.
NMR Spectroscopy: Defining Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of molecules in solution.[6] For the cycloserine DKP, NMR will confirm the piperazine-2,5-dione core and establish the relative stereochemistry of the side chains.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 2-5 mg of the purified DKP impurity in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable amide (N-H) protons.[6]
-
¹H NMR Acquisition:
-
Expected Signals: The spectrum will be relatively simple. Key signals include the amide protons (δ ~7-9 ppm), the α-protons on the DKP ring, and the protons of the aminoxymethyl side chains.
-
Causality: The chemical shift of the α-protons is highly sensitive to the ring conformation.[6]
-
-
¹³C NMR Acquisition:
-
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. This will establish the connectivity within the side chain and link the α-proton to the side chain protons.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon to its attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to confirm the overall structure. For instance, a correlation from the α-proton to the carbonyl carbon will unequivocally prove the DKP ring structure.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), which is essential for determining the conformation and relative stereochemistry. For a cis-DKP (formed from two D-cycloserine molecules), specific NOEs will be observed between the two α-protons and between protons on opposite side chains.[16]
-
Caption: Logic flow for NMR data integration.
X-ray Crystallography: The Definitive Proof
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[17] It provides precise bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): This is often the most challenging part of the process.
-
Method: Slow evaporation of a saturated solution of the purified DKP is a common starting point.
-
Solvent Systems: A range of solvents and solvent/anti-solvent pairs should be screened (e.g., water/isopropanol, methanol/ether, DMF/water).
-
Rationale: The goal is to grow a single, defect-free crystal of sufficient size and quality for diffraction. The conformational rigidity of the DKP ring often aids in crystallization.[8]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the unit cell.
-
Direct methods are typically used to solve the phase problem and generate an initial structural model.[18]
-
The model is then refined to best fit the experimental data, yielding the final structure with high precision.
-
Trustworthiness Check: A successfully solved crystal structure provides an undeniable 3D model of the molecule. Key parameters like the near-planarity or boat conformation of the DKP ring and the cis orientation of the side chains (confirming its origin from two D-cycloserine molecules) serve as the final, authoritative piece of evidence.[14]
Conclusion: A Self-Validating System for Structural Integrity
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC - NIH. [Link]
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Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines | Request PDF - ResearchGate. [Link]
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. [Link]
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. [Link]
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Mass spectrometry study of noncovalent complexes formation of antibiotic cycloserine with N-acetyl-D-glucosamine and ascorbic acid | Biophysical Bulletin. [Link]
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N(2)-Substituted D,L-Cycloserine Derivatives: Synthesis and Evaluation as Alanine Racemase Inhibitors | Request PDF - ResearchGate. [Link]
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Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides - Diva-Portal.org. [Link]
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Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. [Link]
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An In-Depth Technical Guide to the Biological Activity of Cycloserine Diketopiperazine
Foreword: Charting Unexplored Territory in Diketopiperazine Research
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the biological landscape of cycloserine diketopiperazine, also known by its chemical name, 3,6-bis((aminooxy)methyl)piperazine-2,5-dione. While the parent molecule, D-cycloserine, is a well-documented antibiotic, its dimeric form—the diketopiperazine—remains a frontier of scientific inquiry. This guide is structured not as a mere summary of established facts, but as a forward-looking manual designed to empower researchers to explore the yet-uncharted therapeutic potential of this intriguing molecule. We will proceed from the known—the synthesis and the established activities of its constituent parts—to the unknown, providing the detailed, field-proven methodologies required to systematically investigate its antimicrobial, anticancer, and neuroprotective activities. Our approach is grounded in scientific integrity, acknowledging the current scarcity of direct evidence for the dimer's specific activities while providing a robust framework for its future evaluation.
This compound: From Monomer to Dimer
This compound (CAS 1204-99-5) is a cyclic dipeptide formed from the dimerization of two D-cycloserine molecules.[1][2][3][4] D-cycloserine itself is an antibiotic known to be unstable under certain conditions, which can lead to its conversion into the dimeric form.[1] This dimerization is a critical aspect of the molecule's chemistry and a logical starting point for its synthesis in a laboratory setting.
Conceptual Synthesis Pathway
The most direct synthetic route to this compound is through the controlled dimerization of D-cycloserine. This typically involves a condensation reaction where two molecules of the amino acid cycloserine join to form the stable six-membered diketopiperazine ring. While detailed, peer-reviewed synthesis protocols specifically for this dimer are not abundant in publicly accessible literature, the general principles of diketopiperazine formation from amino acids can be applied. The reaction would likely proceed under conditions that favor amide bond formation, such as heating in a suitable solvent or the use of coupling agents, while carefully controlling the pH to facilitate the cyclization.
Caption: Conceptual synthesis of this compound from D-cycloserine monomers.
Postulated Biological Activities and Methodologies for Investigation
While direct, extensive research on the biological activities of this compound is limited, we can formulate strong hypotheses based on the known properties of its parent compound, D-cycloserine, and the broader class of diketopiperazines. This section will detail these potential activities and, crucially, provide the step-by-step protocols for their investigation.
Antimicrobial Activity: An Inherited Trait?
This protocol is a robust method for quantifying the antimicrobial activity of a test compound.[2][7][8][9][10]
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is chosen for its efficiency in testing a range of concentrations simultaneously and its quantitative nature, providing a clear MIC value.
-
96-Well Plates: These are ideal for high-throughput screening and allow for easy replication and inclusion of controls.
-
Serial Dilution: This ensures a logarithmic concentration gradient, which is essential for accurately determining the lowest concentration that inhibits growth.
-
Growth and Sterility Controls: These are critical for validating the experiment. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium is not contaminated.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., E. coli, S. aureus, M. tuberculosis) overnight in the appropriate broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.
-
Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, use a plate reader to measure the optical density at 600 nm to quantify bacterial growth.
-
Caption: Workflow for determining the antimicrobial activity of this compound.
Anticancer Activity: A Common Trait of Diketopiperazines
Many diketopiperazine derivatives have demonstrated significant anticancer properties.[5] This makes the investigation of this compound's cytotoxic effects on cancer cell lines a logical and promising avenue of research. The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Causality Behind Experimental Choices:
-
MTT Reagent: The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.
-
Cancer Cell Lines: A panel of cell lines (e.g., HeLa, A549, MCF-7) should be used to assess the spectrum of activity.
-
Solubilization Solution: DMSO or another suitable solvent is required to dissolve the insoluble formazan crystals for spectrophotometric quantification.
-
Absorbance Reading: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| Example: HeLa | Cycloserine DKP | 48 | To be determined |
| Example: A549 | Cycloserine DKP | 48 | To be determined |
| Example: MCF-7 | Cycloserine DKP | 48 | To be determined |
| Caption: Example data table for summarizing the anticancer activity of this compound. |
Neuroprotective Activity: A Potential CNS Application
D-cycloserine is known to cross the blood-brain barrier and act as a partial agonist at the glycine site of the NMDA receptor.[5] This suggests that its dimeric form could also have neuroactive properties. Diketopiperazines are being explored for their neuroprotective potential.[14] An in vitro neuroprotection assay using a human neuroblastoma cell line like SH-SY5Y is an excellent model to screen for such effects.[3][4][15][16]
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.
Causality Behind Experimental Choices:
-
SH-SY5Y Cells: This human neuroblastoma cell line is a well-established model for neurodegenerative disease research as they can be differentiated into a more mature neuronal phenotype.
-
Neurotoxin: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide is used to induce cell death, mimicking the pathological conditions of neurodegenerative diseases.
-
Pre-treatment: Pre-treating the cells with the test compound before adding the neurotoxin allows for the assessment of its protective capabilities.
-
Viability Assay: An MTT or similar viability assay is used to quantify the extent of neuroprotection.
Step-by-Step Methodology:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in a suitable medium.
-
For differentiation, treat the cells with retinoic acid (e.g., 10 µM) for several days to induce a more neuron-like phenotype.
-
-
Cell Seeding:
-
Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound for 2 hours.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment, add a neurotoxin (e.g., a concentration of amyloid-beta 1-42 known to induce approximately 50% cell death) to the wells.
-
Include a control group with the neurotoxin alone and a vehicle control group.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay as described in the anticancer protocol to quantify the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound at each concentration, relative to the cells treated with the neurotoxin alone.
-
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound stands as a molecule of significant, yet largely unexplored, therapeutic potential. While its biological activity profile is not yet defined in the scientific literature, its lineage from the antibiotic D-cycloserine and its membership in the versatile diketopiperazine family strongly suggest that it is a promising candidate for antimicrobial, anticancer, and neuroprotective applications. This guide has provided the foundational knowledge and, more importantly, the detailed experimental frameworks necessary to embark on a systematic investigation of these activities. The protocols outlined herein are robust, validated, and designed to yield the high-quality, quantitative data needed to advance our understanding of this compound. It is our hope that this technical guide will serve as a catalyst for new research, ultimately unlocking the full therapeutic potential of this compound.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]
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Mercer, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 15, 2026, from [Link]
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S, L., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
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Yulug, B., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. Retrieved January 15, 2026, from [Link]
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de Freitas, R. M., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS One. Retrieved January 15, 2026, from [Link]
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An Improved, One-Pot Synthesis of 3,6-Bis(3'-indolyl)- 1 ,4-dimethylpiperazine-2,5-dione. (2025, December 6). Molecules. Retrieved January 15, 2026, from [Link]
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Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024, August 26). International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Cycloserine Diketopiperazine
Preamble: Beyond the Monomer
D-cycloserine is a molecule of compelling duality. For decades, it has been a cornerstone second-line treatment for multidrug-resistant tuberculosis, with a well-characterized mechanism targeting bacterial cell wall synthesis.[1][2][3][4] Concurrently, its action as a partial agonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors has carved out a niche in neuroscience research, exploring its potential in psychiatric and neurodegenerative disorders.[2][5][6] However, the story of cycloserine is incomplete without a thorough examination of its cyclic dimer, the 3,6-bis(aminoxymethyl)piperazine-2,5-dione, commonly known as cycloserine diketopiperazine (DKP).
This guide moves beyond the established pharmacology of the monomer to provide a deep, technical exploration of its diketopiperazine derivative. The formation of this dimer, both as a degradation product and a potential in vivo metabolite, raises a critical question: is the cycloserine DKP merely an inactive byproduct, a prodrug that reverts to the active monomer, or does it possess a unique mechanism of action in its own right? Evidence, though sparse, points toward the latter, suggesting a distinct biological activity profile that warrants rigorous investigation.[7][8]
This document synthesizes the current, albeit limited, understanding of cycloserine DKP, presents the core hypotheses regarding its mechanism, and provides a practical, protocol-driven roadmap for its definitive elucidation.
Part I: The Foundational Mechanism of D-Cycloserine (Monomer)
To understand the derivative, one must first master the parent compound. D-cycloserine's therapeutic effects stem from two distinct, well-documented mechanisms of action.
Antimicrobial Action: Inhibition of Peptidoglycan Synthesis
D-cycloserine is a structural analog of the amino acid D-alanine, a critical component of the bacterial peptidoglycan cell wall.[2][9][3] This mimicry allows it to competitively inhibit two sequential enzymes essential for the synthesis of the D-Ala-D-Ala dipeptide precursor:
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.
By inhibiting these enzymes, D-cycloserine effectively halts the production of essential peptidoglycan precursors, leading to a compromised cell wall and, ultimately, bacterial lysis.[3][4] This targeted action is particularly effective against Mycobacterium tuberculosis.[9]
Caption: Cycloserine DKP as a potential prodrug.
Hypothesis B: Independent Biological Activity
A more compelling hypothesis, supported by preliminary evidence, is that the cycloserine DKP possesses its own intrinsic biological activity, distinct from the monomer. A 1980 study demonstrated that while both D-cycloserine and its dimer could induce tyrosine aminotransferase in intact rats, only the dimer was effective in hypophysectomized rats, strongly suggesting a mechanism of action independent of the systems influenced by the pituitary gland that the monomer relies on. [7] Given the general properties of DKPs, this independent activity could manifest in several ways:
-
Novel Antimicrobial Targets: The rigid, bicyclic structure of the DKP may allow it to bind to different bacterial targets than the monomer, potentially bypassing existing resistance mechanisms.
-
Altered NMDA Receptor Modulation: The DKP's size and stereochemistry would likely result in a different binding affinity and efficacy at the NMDA receptor's glycine site compared to the monomer. It could act as a full agonist, a more potent partial agonist, or even an antagonist. Its enhanced stability and potential for better BBB penetration could lead to a more pronounced neurological effect. [10]3. Action on Other CNS Targets: The broad neuroprotective activity observed in other DKPs suggests that cycloserine DKP might interact with other receptors or signaling pathways in the brain, contributing to a unique neuropharmacological profile. [10][11]
Part IV: A Roadmap for Mechanistic Elucidation - Key Experimental Protocols
Definitively characterizing the mechanism of action of cycloserine DKP requires a systematic experimental approach. The following protocols provide a validated framework for researchers to dissect its activity.
Protocol 1: Stability and Hydrolysis Kinetics of Cycloserine DKP via HPLC-MS
Objective: To determine the rate at which cycloserine DKP hydrolyzes to the monomer under simulated physiological conditions.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of purified cycloserine DKP (e.g., 1 mg/mL) in a minimal amount of DMSO. Prepare a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Dilute the DKP stock solution into the pre-warmed (37°C) physiological buffer to a final concentration of 10 µg/mL. Maintain the solution at 37°C in a shaking incubator.
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture. Immediately quench any further hydrolysis by adding an equal volume of ice-cold acetonitrile and flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Mass spectrometry (e.g., ESI-QTOF) operating in positive ion mode. Monitor for the specific m/z values of both the cycloserine monomer and the DKP.
-
-
Data Analysis: Generate standard curves for both the monomer and the DKP. Quantify the concentration of each species at every time point. Plot the disappearance of the DKP and the appearance of the monomer over time. Calculate the half-life (t½) of the DKP under these conditions.
Self-Validation: The protocol's integrity is maintained by running parallel controls: (1) DKP in an acidic buffer (pH 2.0) as a positive control for hydrolysis and (2) DKP in an aprotic solvent (e.g., pure acetonitrile) at -20°C as a negative control for degradation.
Protocol 2: Comparative Inhibition of Alanine Racemase and D-Ala-D-Ala Ligase
Objective: To directly compare the enzymatic inhibitory potency of the cycloserine monomer and the DKP.
Methodology:
-
Enzyme and Substrate Preparation: Obtain or purify recombinant Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) from a relevant bacterial source (e.g., M. tuberculosis). Prepare assay buffers and substrates (L-alanine for Alr; D-alanine and ATP for Ddl) at optimal concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of both D-cycloserine and cycloserine DKP in the appropriate assay buffer.
-
Alanine Racemase Assay (Coupled Assay):
-
In a 96-well plate, combine the Alr enzyme, L-alanine, and varying concentrations of the inhibitors.
-
Add D-amino acid oxidase and horseradish peroxidase, which, in the presence of the D-alanine produced by Alr, will generate a detectable colorimetric or fluorescent signal.
-
Measure the signal over time using a plate reader.
-
-
D-Ala-D-Ala Ligase Assay (Phosphate Detection):
-
In a 96-well plate, combine the Ddl enzyme, D-alanine, ATP, and varying concentrations of the inhibitors.
-
The ligase reaction releases inorganic phosphate from ATP.
-
After a set incubation period, add a reagent (e.g., Malachite Green) that forms a colored complex with inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: For both assays, plot the enzyme activity against the inhibitor concentration. Perform a non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) for both the monomer and the DKP against each enzyme.
Self-Validation: The inclusion of D-cycloserine monomer serves as a positive control with a known inhibitory activity. A no-inhibitor control establishes 100% enzyme activity, and a no-enzyme control provides the background signal.
Caption: Workflow for investigating Cycloserine DKP's mechanism.
Protocol 3: Comparative NMDA Receptor Glycine Site Binding Assay
Objective: To determine the binding affinity (Ki) of cycloserine DKP for the NMDA receptor glycine co-agonist site.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.
-
Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, such as [³H]DCKA or [³H]MDL 105,519.
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the brain membranes with a fixed, low concentration of the radioligand.
-
Add increasing concentrations of a non-labeled competitor: (a) Glycine or D-serine (positive control), (b) D-cycloserine (reference compound), and (c) Cycloserine DKP (test compound).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Use non-linear regression (Cheng-Prusoff equation) to calculate the Ki value for both D-cycloserine and cycloserine DKP.
Self-Validation: The assay includes wells for total binding (no competitor) and non-specific binding (a high concentration of a known glycine site ligand like glycine) to ensure data quality. The known affinity of D-cycloserine provides a benchmark for validating the experimental setup.
Conclusion and Future Directions
The mechanism of action of this compound remains an open and compelling field of inquiry. While the pharmacology of the D-cycloserine monomer is well-established, the DKP derivative exists in a gray area between being a simple degradation product and a novel bioactive entity. Preliminary evidence and the inherent properties of the diketopiperazine scaffold strongly suggest the latter.
The prevailing hypothesis is that the DKP likely exhibits a hybrid role: it may act as a slow-release prodrug while also possessing its own, distinct bioactivity at both bacterial and neurological targets. The experimental roadmap provided in this guide offers a clear path to deconvolve these potential mechanisms. By systematically evaluating its stability, enzymatic inhibition, and receptor binding profile in direct comparison to the monomer, the scientific community can finally elucidate the true role of this compound, potentially unlocking a more stable, potent, or neurologically active therapeutic agent that has been hiding in plain sight.
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Ria, M., et al. (2021). 2,5-diketopiperazines as neuroprotective agents. PubMed. Available at: [Link]
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Goher, S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. Available at: [Link]
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Kim, M. G., et al. (2003). N(2)-substituted D,L-cycloserine derivatives: synthesis and evaluation as alanine racemase inhibitors. PubMed. Available at: [Link]
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De Logu, A., et al. (1993). Fluorocontaining D-cycloserines. Synthesis and in vitro evaluation of antimicrobial and antiviral activities. PubMed. Available at: [Link]
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Zhao, X., et al. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Dovepress. Available at: [Link]
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Kim, M. G., et al. (2003). N(2)-substituted D,L-cycloserine derivatives: Synthesis and evaluation as alanine racemase inhibitors. Hamad Bin Khalifa University. Available at: [Link]
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ResearchGate. (n.d.). Effects of D-cycloserine on NMDA receptor-mediated excitatory field.... ResearchGate. Available at: [Link]
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Wang, L., et al. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. National Center for Biotechnology Information. Available at: [Link]
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Wang, L., et al. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. PubMed. Available at: [Link]
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ResearchGate. (n.d.). N(2)-Substituted D,L-Cycloserine Derivatives: Synthesis and Evaluation as Alanine Racemase Inhibitors. ResearchGate. Available at: [Link]
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Tortorella, A., et al. (2000). D-Cycloserine, a positive modulator of NMDA receptors, inhibits serotonergic function. PubMed. Available at: [Link]
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Chen, L., et al. (2021). Potential of D‐cycloserine in the treatment of behavioral and neuroinflammatory disorders in Parkinson's disease and studies that need to be performed before clinical trials. National Center for Biotechnology Information. Available at: [Link]
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Gideons, E., et al. (2014). d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity. National Center for Biotechnology Information. Available at: [Link]
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Mishin, V. P., & Seits, I. F. (1980). [Effect of the antibiotic D-cycloserine and its dimer on the activity of tyrosine aminotransferase in liver tissue of intact, adrenalectomized and hypophysectomized rats]. PubMed. Available at: [Link]
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Nageswara Rao, K. V., et al. (1966). Deterioration of cycloserine in the tropics. National Center for Biotechnology Information. Available at: [Link]
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Maljuri, A., et al. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of Action of D-Cycloserine in Bacterial Cell Wall Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Spectroscopic and Structural Elucidation of Cycloserine Diketopiperazine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the spectroscopic properties of Cycloserine Diketopiperazine, also known by its IUPAC name (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione. As a key impurity and degradation product of the antitubercular drug D-cycloserine, a thorough understanding of its structural and spectroscopic characteristics is paramount for drug development professionals, quality control analysts, and researchers in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition and interpretation, providing a comprehensive resource for the scientific community.
Introduction to this compound
Cycloserine, an analog of the amino acid D-alanine, exerts its antibiotic effect by inhibiting bacterial cell wall synthesis.[1] Under certain conditions, particularly in solution, two molecules of cycloserine can undergo a dimerization reaction to form a cyclic dipeptide known as a diketopiperazine (DKP).[2] This transformation is significant as it can impact the stability and efficacy of pharmaceutical formulations containing cycloserine. The resulting diketopiperazine, a six-membered ring containing two amide bonds, possesses a distinct chemical structure that can be unequivocally characterized using a suite of spectroscopic techniques.
The formation of the diketopiperazine is a critical consideration in the manufacturing and storage of cycloserine-based therapeutics. The dimerization process can be influenced by factors such as pH, solvent, and temperature.[3] Therefore, robust analytical methods are essential for the detection and quantification of this impurity.
Synthesis of this compound
The formation of this compound typically occurs through the spontaneous cyclization of two D-cycloserine molecules. This process is essentially a condensation reaction where two amide bonds are formed, resulting in the stable six-membered ring structure.[4] While specific, detailed synthetic protocols for the express purpose of creating this dimer as a primary product are not extensively published, its formation as a degradation product is well-documented.
A general approach to synthesizing diketopiperazines involves the cyclization of a dipeptide precursor.[5] In the context of cycloserine, this would involve the head-to-tail condensation of two molecules. The reaction can be facilitated by heating a concentrated solution of D-cycloserine. The use of certain solvents, such as acetonitrile, has been shown to promote this dimerization, particularly under conditions used for ESI-MS analysis.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the formation of this compound.
Spectroscopic Data and Interpretation
The unique structural features of this compound give rise to characteristic spectroscopic signatures. The following sections detail the expected NMR, IR, and MS data and provide insights into their interpretation for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Due to the symmetrical nature of the (3R,6R) isomer, the ¹H NMR spectrum is relatively simple.
¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the different types of carbon atoms in the molecule.
| Spectroscopic Data | ¹H NMR (in D₂O) | ¹³C NMR (in D₂O) |
| Chemical Shift (δ) / ppm | 3.85 (dd, 2H), 4.15 (dd, 2H), 4.45 (t, 2H) | 54.3 (2C), 75.6 (2C), 167.8 (2C) |
| Assignment | -CH₂- protons | α-carbons, -CH₂- carbons, Carbonyl carbons |
| Source: Smolecule[6] |
Interpretation of NMR Data:
-
¹H NMR: The three distinct signals in the proton NMR spectrum correspond to the diastereotopic methylene protons and the methine proton on the diketopiperazine ring. The splitting patterns (doublet of doublets and triplet) arise from the coupling between adjacent protons, and their integration values (2H each) confirm the symmetrical nature of the dimer.
-
¹³C NMR: The presence of only three signals in the carbon NMR spectrum further confirms the C₂ symmetry of the molecule. The signal at approximately 167.8 ppm is characteristic of the amide carbonyl carbons. The other two signals correspond to the α-carbons of the original amino acid residues and the methylene carbons of the side chains.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is often a good choice due to the compound's polarity.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Logical Flow for NMR Analysis:
Caption: Workflow for the NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
| IR Absorption Bands | Wavenumber (cm⁻¹) | Assignment | Intensity |
| N-H Stretching | 3184-3338 | Amide N-H and Aminooxy N-H stretching vibrations | Medium to Strong |
| C=O Stretching | 1666 | Amide I band (C=O stretch) | Strong |
| Source: Smolecule[6] |
Interpretation of IR Data:
-
N-H Stretching: The broad absorption in the region of 3184-3338 cm⁻¹ is characteristic of N-H stretching vibrations. In this molecule, this band arises from the amide groups within the diketopiperazine ring and the primary amine of the aminooxy side chains.
-
C=O Stretching: The strong, sharp absorption at 1666 cm⁻¹ is a key diagnostic peak for the presence of the amide carbonyl groups (Amide I band) in the diketopiperazine ring. The position of this band is indicative of a cyclic amide system.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
| Mass Spectrometry Data (ESI+) | m/z | Assignment | Relative Intensity |
| Molecular Ion | 205 | [M+H]⁺ | 100% |
| Source: Smolecule[6] |
Interpretation of MS Data:
-
Molecular Ion Peak: The observation of a prominent peak at m/z 205 in the positive ion ESI mass spectrum corresponds to the protonated molecule [M+H]⁺ of this compound (molecular weight = 204.18 g/mol ). This confirms the molecular formula C₆H₁₂N₄O₄.
Fragmentation Analysis (ESI-MS/MS):
-
Loss of CO: A neutral loss of 28 Da, corresponding to the loss of a carbonyl group from the diketopiperazine ring.
-
Ring Opening and Subsequent Fragmentations: Cleavage of the amide bonds in the ring can lead to a variety of fragment ions.
-
Side-Chain Fragmentation: Fragmentation of the aminooxymethyl side chains may also occur.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the initial loss of a side chain or a portion thereof, followed by ring cleavage.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.[2]
-
Instrumentation: Introduce the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge ratio (m/z) range. For MS/MS analysis, select the [M+H]⁺ ion (m/z 205) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure. For professionals in the pharmaceutical industry, this information is crucial for developing robust analytical methods for quality control and stability testing of D-cycloserine drug products. Researchers can utilize this data as a reference standard for studies involving the degradation pathways of cycloserine and the biological activities of its derivatives. The provided experimental protocols offer a practical starting point for the successful acquisition and interpretation of this vital spectroscopic data.
References
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- Role of the solvent on the stability of cycloserine under ESI-MS conditions.
- Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. (2007-10).
- ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c).
- USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY Shigeki Sano,*. HETEROCYCLES. (2008-11-14).
- Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. PMC - NIH. (2020-04-07).
- ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c).
- D-cycloserine. PubChem - NIH.
- Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
- 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers. (2022-05-19).
- USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY Shigeki Sano,*. HETEROCYCLES. (2008-11-14).
- Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
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- Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
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- FTIR spectrum combined of cephalexin sample and cephalexin RS. The red spectrum and blue spectrum are of cephalexin RS and cephalexin sample respectively.
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An In-depth Technical Guide to the Thermal Stability and Degradation of Cycloserine Diketopiperazine
Introduction: The Duality of Cycloserine and its Dimeric Impurity
D-Cycloserine, a broad-spectrum antibiotic, serves as a critical second-line agent in the treatment of multidrug-resistant tuberculosis. Its mechanism of action relies on being a structural analog of D-alanine, thereby inhibiting bacterial cell wall synthesis.[1] However, the therapeutic efficacy of D-cycloserine is intrinsically linked to its chemical stability, a property that presents significant challenges in pharmaceutical development and quality control. The molecule is notoriously unstable, particularly in aqueous solutions and the solid state, where it readily undergoes dimerization to form (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, commonly referred to as cycloserine diketopiperazine or the cycloserine dimer.[2]
This diketopiperazine (DKP) is not merely an inert impurity but a principal degradation product that complicates analytical quantification and raises concerns about the safety and potency of D-cycloserine formulations.[1][2] Understanding the thermal stability and degradation pathways of this DKP is paramount for researchers, formulation scientists, and quality control analysts tasked with ensuring the delivery of a safe and effective drug product. This guide provides a comprehensive technical overview of the formation, stability, and degradation of this compound, grounded in scientific literature and field-proven insights.
Formation and Chemical Nature of this compound
This compound (C₆H₁₂N₄O₄) is a cyclic dipeptide formed from the intermolecular condensation of two D-cycloserine molecules.[3] This dimerization is a significant stability concern and is influenced by several factors.
Mechanism of Formation
The formation of the diketopiperazine from the D-cycloserine monomer is a cyclization reaction. This process is particularly favored under acidic conditions (pH 1-2), where an equilibrium between the monomer and the dimer is established.[2] The reaction can occur both in solution and in the solid state.[2] The choice of solvent also plays a crucial role; for instance, acetonitrile has been reported to initiate and enhance the dimerization of D-cycloserine, making methanol a more suitable solvent for analytical preparations.[2]
Caption: Formation of this compound from D-Cycloserine monomers.
Core Degradation Pathways and Stability Profile
The stability of this compound is intrinsically linked to the inherent instability of the 4-amino-3-isoxazolidinone ring structure derived from the parent cycloserine molecule. The primary degradation pathways involve thermal decomposition and hydrolysis.
Thermal Degradation
Studies on D-cycloserine have shown that it is prone to intense exothermic decomposition upon heating, with the onset of this decomposition occurring at approximately 145°C.[4] The mechanism of this thermal breakdown is believed to involve the cleavage of the weak N-O bond within the five-membered isoxazolidine ring.[1][5] This inherent weakness is a critical factor in the thermal lability of the molecule.
While specific studies on the thermal decomposition products of the diketopiperazine are limited, it is logical to infer that the same N-O bond cleavage is the primary initiating event. Heating the diketopiperazine would likely lead to ring-opening reactions, potentially followed by a cascade of further decomposition and polymerization reactions, especially at elevated temperatures.
Key Factors Influencing Thermal Stability:
-
Temperature: As a primary driver, increased temperature provides the activation energy needed to cleave the N-O bond, initiating decomposition.[4]
-
Atmosphere: Decomposition has been observed in both air and inert atmospheres (nitrogen, helium), indicating that the initial breakdown is not solely an oxidative process.[4]
-
Physical State: Solid-state stability is a significant concern, with the potential for intramolecular cyclization and degradation being influenced by the crystal lattice energy and the presence of amorphous content.[6]
Hydrolytic Degradation
Hydrolysis represents a major degradation pathway for this compound in aqueous environments. The diketopiperazine exists in a pH-dependent equilibrium with the D-cycloserine monomer, particularly in acidic conditions (pH 1-2).[2] Furthermore, the D-cycloserine monomer itself is susceptible to hydrolysis under mildly acidic conditions, breaking down into hydroxylamine and D-serine.[1]
The stability of D-cycloserine, and by extension its dimer, is greatest at a pH of 11.5, indicating that alkaline conditions favor stability against hydrolysis.[1] The rate of degradation is maximal at approximately pH 4.7.[7]
Caption: Hydrolytic degradation pathways of this compound.
Influence of Humidity
Cycloserine is described as being slightly hygroscopic and subject to degradation upon exposure to a humid atmosphere.[8] Laboratory experiments have confirmed that high humidity, more so than high temperature alone, is a primary cause of cycloserine deterioration.[9] This suggests that water absorption can facilitate both the dimerization in the solid state and subsequent hydrolytic degradation pathways. Therefore, control of moisture is a critical parameter for ensuring the stability of any formulation containing cycloserine and its diketopiperazine.
Impact of Other Stress Factors
While thermal and hydrolytic degradation are the most prominently documented pathways, other stress factors should be considered during comprehensive stability assessments.
-
Oxidative Degradation: The susceptibility of the molecule to oxidation should be evaluated. The presence of amino groups and the strained ring system could potentially be sites for oxidative attack.
Analytical Methodologies for Stability Assessment
The propensity of D-cycloserine to dimerize presents significant analytical challenges. The choice of an appropriate and validated analytical method is crucial for accurately monitoring stability and quantifying the diketopiperazine impurity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of D-cycloserine and its impurities. However, standard pharmacopoeial HPLC-UV methods have been shown to yield non-repeatable peak areas for the cycloserine dimer, making accurate quantification difficult.[1][2] This variability has been attributed to the nucleophilic nature of the dimer, which may cause it to bind to free silanol groups on the HPLC column.[2]
Considerations for HPLC Method Development:
-
Solvent Selection: As acetonitrile can promote dimerization, methanol is often the recommended solvent for sample preparation.[2]
-
Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography have been successfully applied to retain the highly hydrophilic cycloserine and its dimer.[2]
-
Detection: Since D-cycloserine lacks a strong chromophore, derivatization is often employed for detection by UV or fluorescence.[2] The dimer may not be detectable by some derivatization-based fluorescence methods.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diffusion Ordered Spectroscopy (DOSY) NMR has emerged as a powerful and more reliable alternative to HPLC for the quantification of the cycloserine dimer.[2][5] DOSY NMR allows for the separation of signals from D-cycloserine, its dimer, and other process impurities based on their different diffusion coefficients in solution. This technique has demonstrated the ability to accurately identify and quantify the dimer where HPLC methods have failed.[2]
| Analytical Technique | Advantages | Disadvantages | Key Considerations |
| HPLC-UV | Widely available; suitable for routine analysis. | Can have poor repeatability for the dimer; dimerization can occur on-column or in solution.[1][2] | Careful method development is required, including solvent and column selection. |
| LC-MS | Provides mass information for peak identification. | Dimerization can be enhanced in the electrospray ionization (ESI) source.[2] | Optimization of source conditions is critical. |
| DOSY NMR | Accurate and repeatable quantification of the dimer; separates signals based on diffusion.[2][5] | Lower sensitivity compared to HPLC; requires specialized equipment and expertise. | Useful as a reference method or for troubleshooting HPLC issues. |
Experimental Protocols
The following protocols are provided as a guide for conducting stability studies on this compound.
Protocol 1: Thermal Stress Testing (Solid State)
-
Sample Preparation: Place a known quantity (e.g., 5-10 mg) of cycloserine or its diketopiperazine in a clear glass vial. Prepare multiple samples for each condition.
-
Stress Conditions: Place the vials in controlled temperature ovens at various temperatures (e.g., 40°C, 60°C, 80°C, and a temperature just below the decomposition point, such as 120°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: At each time point, dissolve the sample in an appropriate solvent (e.g., methanol) and analyze using a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and any degradation products.
-
Characterization: Employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal events such as melting and decomposition.[8][10]
Protocol 2: Hydrolytic Degradation Study
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 9.0, and 11.5).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Store the solutions at a constant temperature (e.g., 37°C or 60°C) in sealed vials, protected from light.
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of the diketopiperazine and the formation of any degradation products, such as the D-cycloserine monomer.
Caption: General workflow for conducting stability studies.
Impact of Formulation Excipients
While specific studies on the interaction of this compound with pharmaceutical excipients are scarce, general principles of formulation science can be applied. Given the molecule's susceptibility to humidity and pH-dependent hydrolysis, the choice of excipients is critical.
-
Hygroscopic Excipients: Highly hygroscopic excipients like microcrystalline cellulose could potentially draw moisture into a solid dosage form, which may accelerate the degradation of cycloserine and its dimer, especially under high humidity storage conditions.[11][12]
-
pH-Modifying Excipients: The use of acidic or basic excipients can significantly alter the micro-pH within a formulation, thereby influencing the rate of hydrolysis and the equilibrium between the monomer and the dimer. Alkaline excipients might enhance stability by raising the pH away from the point of maximum degradation.[1]
-
Water Content: Excipients with high intrinsic water content, such as some grades of lactose monohydrate, could also contribute to instability.[13]
Conclusion and Recommendations
The thermal stability and degradation of this compound are complex issues rooted in the inherent chemical instability of the D-cycloserine molecule. The primary degradation pathways are the formation of the diketopiperazine from the monomer, which is favored by acidic conditions and certain solvents, and the subsequent hydrolysis or thermal decomposition of the diketopiperazine ring, likely initiated by the cleavage of the N-O bond. Humidity is a critical environmental factor that accelerates degradation in the solid state.
For researchers and drug development professionals, the following recommendations are crucial:
-
Rigorous Analytical Monitoring: Employ validated, stability-indicating analytical methods. DOSY NMR should be considered as a reference technique for the accurate quantification of the diketopiperazine dimer, especially when HPLC methods show variability.
-
Control of Environmental Factors: Strict control of temperature and humidity during manufacturing, shipping, and storage is essential to minimize degradation.[9]
-
Strategic Formulation: Carefully select excipients to manage moisture content and maintain an optimal pH environment within the dosage form to enhance stability.
-
Comprehensive Stress Testing: Conduct thorough forced degradation studies, including thermal, hydrolytic, photolytic, and oxidative stress, to fully characterize the degradation profile and identify potential degradation products.
By understanding the causality behind the degradation of cycloserine and its diketopiperazine, scientists can develop more robust formulations and analytical control strategies, ultimately ensuring the quality, safety, and efficacy of this vital anti-tuberculosis medication.
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. Available from: [Link]
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. ResearchGate. Available from: [Link]
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ResearchGate. (2018). Development of Novel d ‐Cycloserine Tablet with Improvement of Drug Stability and Dissolution‐Equivalence to the d ‐Cycloserine‐Loaded Commercial Hard Capsule. Available from: [Link]
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Udmale, D. S., & Gaware, V. M. (2020). Area Under Curve UV- Spectrophotometric Method for Determination of Cycloserine in Bulk. Bio-Science Research Bulletin, 36(1). Available from: [Link]
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Rao, K. V. N., Eidus, L., Evans, C., Kailasam, S., Radhakrishna, S., Somasundaram, P. R., Stott, H., Subbammal, S., & Tripathy, S. P. (1966). Deterioration of cycloserine in the tropics. Bulletin of the World Health Organization, 35(5), 781–789. Available from: [Link]
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Vasin, A. Y., Do, T. K., Gadzhiev, G. G., Shushpanov, A. N., & Protasova, A. K. (2021). Thermal Decomposition of D-cycloserine and Terizidone. ResearchGate. Available from: [Link]
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Stammer, C. H., & Lassen, F. O. (1971). Cycloserine dimer hydrolysis and its equilibration with cycloserine. The Journal of Organic Chemistry, 36(17), 2631-2634. Available from: [Link]
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Brückner, C., Fahr, A., Imhof, D., & Scriba, G. (2012). Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions. Journal of pharmaceutical sciences, 101(6), 2137-2146. Available from: [Link]
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Goolcharran, C., Cleland, J. L., & Borchardt, R. T. (2000). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 89(2), 260-273. Available from: [Link]
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Wang, L., Zhao, X., Dong, L., Liu, Z., Wan, K., & Zhao, Y. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. ResearchGate. Available from: [Link]
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ResearchGate. (2018). Microcrystalline Cellulose as Pharmaceutical Excipient. Available from: [Link]
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Goolcharran, C., Cleland, J. L., & Borchardt, R. T. (2000). Kinetics of diketopiperazine formation using model peptides. PubMed. Available from: [Link]
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Brostow, W., & Constant, M. (2009). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Clinical and Cosmetic Dermatology. Available from: [Link]
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MDPI. (2021). Oxidative Stress in Human Toxicology. Available from: [Link]
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Wolszczak, M., & Koba, M. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(34), 33733-33757. Available from: [Link]
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Maciążek-Jurczyk, M., Morak-Młodawska, B., Jeleń, M., & Pluta, K. (2018). The Influence of Oxidative Stress on Serum Albumin Structure as a Carrier of Selected Diazaphenothiazine with Potential Anticancer Activity. Molecules, 23(10), 2583. Available from: [Link]
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Bowden, K., Cook, R. S., & Price, M. J. (1971). Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxan. Journal of the Chemical Society B: Physical Organic, 1778-1783. Available from: [Link]
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Foreword: Navigating the Solubility Landscape of a Critical Cycloserine Derivative
An In-Depth Technical Guide to the Solubility of Cycloserine Diketopiperazine
To the dedicated researchers, scientists, and drug development professionals who navigate the complex world of pharmaceutical sciences, this guide offers a focused exploration into the solubility of this compound. As a primary degradation product and impurity of the second-line antitubercular agent D-cycloserine, understanding the solubility of its diketopiperazine derivative is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing solubility, a summary of the currently available data, and a robust, field-proven experimental protocol to empower you to determine this critical parameter in your own laboratories. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind our recommendations, ensuring a self-validating and trustworthy methodology.
The Physicochemical Bedrock of Solubility: A Primer on Cycloserine and its Diketopiperazine
The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, a cyclic dipeptide, its solubility is primarily dictated by its crystal lattice energy—the energy required to break apart the solid-state crystal—and the solvation energy released when the individual molecules are stabilized by the solvent.
Key Molecular Characteristics Influencing Solubility:
-
Hydrogen Bonding: The diketopiperazine ring possesses both hydrogen bond donors (N-H groups) and acceptors (C=O groups). Its ability to form strong intermolecular hydrogen bonds contributes to a stable crystal lattice, which can, in turn, lower its solubility.[3] Solvents that can effectively compete for these hydrogen bonds are more likely to be effective at dissolving the compound.
-
Molecular Symmetry: Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher lattice energies and lower solubilities. While this compound possesses a degree of symmetry, any conformational nuances can impact this packing efficiency.[3]
-
Polarity: The presence of multiple polar functional groups (amides, aminooxy groups) makes this compound a polar molecule.[4] Consequently, it is expected to be more soluble in polar solvents that can engage in favorable dipole-dipole interactions.
-
pKa and pH: The presence of ionizable groups means that the overall charge of the molecule can change with the pH of the aqueous medium. For ionizable compounds, solubility is often pH-dependent.[5] A predicted pKa value for this compound is approximately 12.30.[2] The stability of the diketopiperazine ring itself can also be influenced by pH, with studies on model diketopiperazines showing stability in the pH range of 3 to 8, but hydrolysis occurring under more acidic or basic conditions.[6][7]
The interplay of these factors is visually represented in the following diagram:
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Methodological & Application
Application Note: A Robust HPLC Method for the Separation and Quantification of Cycloserine and its Dimer
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the antibiotic D-Cycloserine and its primary degradation product, the cycloserine dimer (cis-3,6-bis(aminoxymethyl)-2,5-piperazinedione). The formation of this dimer is a critical quality attribute to monitor, as it represents a degradation pathway that can impact the potency and safety of cycloserine drug products.[1][2] This method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Cycloserine. The protocol herein addresses the analytical challenges associated with the dimer's variable chromatographic behavior, providing a validated system for reliable analysis.
Introduction: The Challenge of Cycloserine Analysis
D-Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[3][4] Structurally, it is an analog of the amino acid D-alanine and exerts its antibiotic effect by inhibiting bacterial cell wall synthesis.[4][5][6] However, Cycloserine is susceptible to degradation, particularly through dimerization, which can occur in the solid state under humid conditions and in solution.[1][2][7] The dimer, being a significant impurity, requires accurate monitoring to ensure the quality and efficacy of the pharmaceutical product.
The primary analytical challenge in the HPLC analysis of Cycloserine and its dimer lies in the inconsistent and poor chromatographic behavior of the dimer. Several studies have reported unrepeatable peak areas for the dimer, which is speculated to be due to its nucleophilic nature causing interactions with free silanol groups on the HPLC column packing material.[7][8] This has led to difficulties in developing a reliable and repeatable HPLC method for impurity profiling. Some pharmacopoeial methods have been found to be not repeatable for the quantification of the cycloserine dimer.[7][9][10]
To overcome these challenges, this application note describes a method that employs a combination of a suitable stationary phase and a mobile phase with an ion-pairing agent. This approach aims to improve the peak shape and response of the dimer, leading to a more accurate and precise quantification.
Chemical Structures and Dimerization
A clear understanding of the chemical structures of Cycloserine and its dimer is fundamental to developing a successful separation method.
D-Cycloserine:
-
IUPAC Name: (R)-4-Amino-1,2-oxazolidin-3-one
-
Molecular Formula: C₃H₆N₂O₂
-
Molar Mass: 102.09 g/mol
Cycloserine Dimer:
-
IUPAC Name: cis-3,6-bis(aminoxymethyl)-2,5-piperazinedione
-
Molecular Formula: C₆H₁₂N₄O₄
-
Molar Mass: 204.18 g/mol
The dimerization process involves the condensation of two molecules of Cycloserine.[1] This reaction is accelerated by the presence of water.[1]
Caption: Dimerization of Cycloserine to its dimer.
HPLC Method and Protocol
This section provides a detailed protocol for the separation and quantification of Cycloserine and its dimer. The method is based on reverse-phase chromatography with an ion-pairing agent to improve the chromatographic performance of the dimer.
Materials and Reagents
-
Cycloserine Reference Standard: USP grade
-
Cycloserine Dimer: Synthesized or isolated and characterized
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Sodium 1-decanesulfonate: HPLC grade
-
Glacial Acetic Acid: ACS grade
-
Sodium Hydroxide: ACS grade
-
Water: Deionized, 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Waters Symmetry C18, Agilent Zorbax SB-C18, or equivalent) |
| Mobile Phase | Dissolve 0.5 g of sodium 1-decanesulfonate in 800 mL of water, add 50 mL of acetonitrile and 5 mL of glacial acetic acid. Adjust pH to 4.4 with 1 N sodium hydroxide. Filter and degas.[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 219 nm[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides the necessary hydrophobicity for the retention of both Cycloserine and its dimer.[14][15][16]
-
Ion-Pairing Agent (Sodium 1-decanesulfonate): The ion-pairing agent is crucial for improving the peak shape and retention of the polar Cycloserine and the potentially charged dimer. It forms a neutral ion-pair that interacts more predictably with the C18 stationary phase.
-
Mobile Phase pH (4.4): This pH ensures the ionization of Cycloserine and its dimer, facilitating the ion-pairing mechanism.
-
Detection Wavelength (219 nm): This wavelength provides adequate sensitivity for both Cycloserine and its dimer, as Cycloserine lacks a strong chromophore.[7][11]
Standard and Sample Preparation
3.3.1. Standard Preparation
-
Cycloserine Standard Stock Solution (0.4 mg/mL): Accurately weigh about 20 mg of USP Cycloserine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with pH 6.8 Phosphate Buffer.[11]
-
Dimer Standard Stock Solution (0.1 mg/mL): Accurately weigh about 5 mg of Cycloserine Dimer into a 50 mL volumetric flask. Dissolve in and dilute to volume with pH 6.8 Phosphate Buffer.
-
System Suitability Solution: Mix equal volumes of the Cycloserine Standard Stock Solution and the Dimer Standard Stock Solution.
3.3.2. Sample Preparation
-
Assay Preparation (0.4 mg/mL Cycloserine): For bulk drug substance, accurately weigh about 20 mg of Cycloserine into a 50 mL volumetric flask. Dissolve in and dilute to volume with pH 6.8 Phosphate Buffer.[11] For capsule formulations, use the contents of not fewer than 20 capsules and prepare a solution with a final concentration of approximately 0.4 mg/mL of Cycloserine in pH 6.8 Phosphate Buffer.[12][13][17]
Experimental Workflow
Caption: Step-by-step HPLC analysis workflow.
Column Conditioning: Due to the potential for variable dimer response, it is highly recommended to condition the column before the first use and after prolonged storage. This can be achieved by making several injections of a concentrated dimer solution (e.g., 0.5 mg/mL) until a consistent peak area is observed.[7][8]
System Suitability
The system suitability test is a critical component to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | For Cycloserine peak: Not more than 2.0 |
| Resolution | Between Cycloserine and Dimer peaks: Not less than 2.0 |
| RSD | For replicate injections of Cycloserine peak area: Not more than 2.0% |
Expected Results
Under the described chromatographic conditions, a baseline separation of Cycloserine and its dimer should be achieved. The expected retention times are approximately:
-
Cycloserine: ~5 minutes
-
Cycloserine Dimer: ~12 minutes
These retention times may vary depending on the specific column and HPLC system used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape for Dimer | Insufficient column conditioning or column degradation. | Perform column conditioning as described in section 3.4. If the issue persists, replace the column. |
| Variable Dimer Peak Area | Active sites on the column. | Ensure thorough column conditioning. Increase the concentration of the ion-pairing agent slightly. |
| Shifting Retention Times | Mobile phase composition change or column aging. | Prepare fresh mobile phase. Ensure the column is properly equilibrated. If the problem continues, the column may need to be replaced. |
| Low Resolution | Column inefficiency or inappropriate mobile phase. | Check the system suitability parameters. If the column plate count is low, replace the column. The mobile phase composition can be slightly adjusted (e.g., acetonitrile percentage). |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable system for the separation and quantification of Cycloserine and its dimer. By employing an ion-pairing agent and recommending a column conditioning step, this protocol directly addresses the common analytical challenges associated with the analysis of the cycloserine dimer. This method is suitable for routine quality control testing and stability studies of Cycloserine in both bulk drug substance and finished pharmaceutical products.
References
-
Lee, H. H., Takeuchi, N., Senda, H., Kuwae, A., & Hanai, K. (2006). Molecular Structure and Dimerization of d-Cycloserine in the Solid State. Spectroscopy Letters, 31(6), 1217-1226. [Link]
-
Reddy, G. N., Prasad, V. V., & Reddy, P. S. (2011). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 850-854. [Link]
-
SIELC Technologies. (n.d.). Separation of Cycloserine on Newcrom R1 HPLC column. [Link]
-
Reddy, G. N., Prasad, V. V., & Reddy, P. S. (2011). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. ResearchGate. [Link]
-
Fenn, T. D., Stamper, C. V., & Turella, F. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Chemical Biology, 16(5), 567-574. [Link]
-
Lee, H. H., Takeuchi, N., Senda, H., Kuwae, A., & Hanai, K. (1998). Molecular Structure and Dimerization of d-Cycloserine in the Solid State. Spectroscopy Letters, 31(6), 1217-1226. [Link]
-
United States Pharmacopeia 29-National Formulary 24. (2006). USP Monographs: Cycloserine. [Link]
-
ResearchGate. (n.d.). Method validation data for l-cycloserine impurity. [Link]
-
Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. [Link]
-
MDPI. (n.d.). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. [Link]
-
MDPI. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. [Link]
-
Wikipedia. (n.d.). Cycloserine. [Link]
-
United States Pharmacopeia 36. (2013). Cycloserine Capsules. [Link]
-
United States Pharmacopeia. (2025). Cycloserine Capsules USP 2025. [Link]
-
United States Pharmacopeia 29-National Formulary 24. (2006). USP Monographs: Cycloserine Capsules. [Link]
-
ResearchGate. (2020). (PDF) Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloserine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. [Link]
-
Kaushal, G., & Ash, G. (2014). Endcapped C12–C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compound. American Pharmaceutical Review. [Link]
-
Patsnap. (2024). What is the mechanism of Cycloserine?[Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
ResearchGate. (n.d.). Repeatability of the cycloserine dimer chromatographic peak areas. [Link]
-
Wang, Y., Zhang, C., & Liu, H. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Frontiers in Cellular and Infection Microbiology, 12, 808933. [Link]
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Chiral Separation of Cycloserine Diketopiperazine Stereoisomers: An Application Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chiral separation of cycloserine diketopiperazine (DKP) stereoisomers. Cycloserine, a crucial second-line antitubercular agent, can dimerize to form a diketopiperazine, introducing additional chiral centers and resulting in multiple stereoisomers.[1][2][3] The stereochemistry of these DKP impurities can significantly impact the safety and efficacy profile of the drug product. Therefore, robust and reliable analytical methods for their chiral separation are paramount in pharmaceutical development and quality control. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to achieve successful stereoisomeric resolution.
Introduction: The Significance of Stereoisomeric Purity
D-cycloserine is a broad-spectrum antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1][4] Its mechanism of action involves the inhibition of two key enzymes in bacterial cell wall biosynthesis: alanine racemase and D-alanine:D-alanine ligase.[5][6] Under certain conditions, D-cycloserine can undergo dimerization to form a 2,5-diketopiperazine, 3,6-bis(aminooxymethyl)piperazine-2,5-dione.[1][2] This dimerization process, involving two chiral cycloserine molecules, can theoretically yield three stereoisomers of the diketopiperazine: (R,R), (S,S), and the meso (R,S) form.
The presence and relative abundance of these stereoisomers are critical quality attributes of the drug substance and product. Different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory agencies require stringent control and characterization of all stereoisomeric impurities. This necessitates the development of highly selective analytical methods capable of resolving all possible stereoisomers of the this compound.
This application note details various chromatographic and electrophoretic approaches for this challenging chiral separation, explaining the underlying principles and providing step-by-step protocols to guide method development and implementation.
Foundational Principles of Chiral Separation
Chiral separation, or enantioseparation, relies on the differential interaction of enantiomers with a chiral environment. In chromatographic and electrophoretic techniques, this is typically achieved by using a chiral stationary phase (CSP) or a chiral selector added to the mobile phase or background electrolyte. The formation of transient diastereomeric complexes with different stabilities allows for the separation of the enantiomers.[7]
For diketopiperazines, which are cyclic dipeptides, several types of interactions can be exploited for chiral recognition, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[8] The choice of the chiral separation technique and the specific chiral selector is crucial and depends on the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a widely used technique for the analysis of pharmaceutical compounds, and with the advent of various chiral stationary phases, it has become a powerful tool for enantioseparation.[7][9]
Causality Behind Experimental Choices in HPLC
The selection of the appropriate CSP is the most critical factor for successful chiral separation by HPLC. For cyclic dipeptides like cycloserine DKP, polysaccharide-based and macrocyclic glycopeptide antibiotic-based CSPs are often effective.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) coatings, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which can be effective for the recognition of the amide functionalities and the overall conformation of the diketopiperazine ring.[10]
-
Macrocyclic Glycopeptide Antibiotic-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs provide a complex array of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups, making them highly versatile for the separation of polar and ionizable compounds like diketopiperazines.[11][12] They can operate in various mobile phase modes, including reversed-phase, normal-phase, and polar organic modes.
The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation. The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and the presence of acidic or basic additives can significantly influence the ionization state of the analyte and the CSP, thereby affecting the chiral recognition.[11]
Experimental Protocol: HPLC Method for Cycloserine DKP Stereoisomers
This protocol provides a starting point for the development of a chiral HPLC method. Optimization will likely be required based on the specific stereoisomers present and the analytical instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
Column:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) or a teicoplanin-based CSP (e.g., Chirobiotic T).
-
Dimensions: 4.6 mm x 250 mm, 5 µm particle size.
Mobile Phase:
-
A starting mobile phase could be a mixture of an organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) for normal phase mode, or a mixture of acetonitrile and water/buffer for reversed-phase mode.
-
For polysaccharide-based CSPs in normal phase: Hexane/Ethanol (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) as an additive to improve peak shape.
-
For macrocyclic glycopeptide CSPs in reversed-phase: Acetonitrile/Water (e.g., 20:80 v/v) with 0.1% formic acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the resolution (Rs) between adjacent stereoisomer peaks. A resolution of >1.5 is generally considered baseline separation.
Data Presentation: HPLC
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Macrocyclic Glycopeptide CSP) |
| Column | Chiralpak IA | Chirobiotic T |
| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1) | ACN:Water:Formic Acid (20:80:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Expected Elution Order | Dependent on specific stereoisomer interactions | Dependent on specific stereoisomer interactions |
| Resolution (Rs) | > 1.5 (optimized) | > 1.5 (optimized) |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separation
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[13][14][15] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Rationale for Using SFC
The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to rapid separations.[13][15] The mobile phase strength in SFC can be easily tuned by changing the pressure, temperature, and the type and concentration of the organic modifier (co-solvent). For the chiral separation of diketopiperazines, SFC with polysaccharide-based CSPs has shown excellent results.[10][16]
Experimental Protocol: SFC Method for Cycloserine DKP Stereoisomers
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometric (MS) detector and a back-pressure regulator.
Column:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Dimensions: 4.6 mm x 150 mm, 3 µm particle size.
Mobile Phase:
-
Supercritical CO2 and an organic modifier (co-solvent) such as methanol, ethanol, or isopropanol.
-
A typical starting gradient could be 5% to 40% co-solvent over 5-10 minutes.
-
Additives like 0.1% DEA or TFA in the co-solvent can be used to improve peak shape.
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (Back Pressure): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or MS with ESI.
-
Injection Volume: 5 µL
Sample Preparation:
-
Dissolve the sample in the co-solvent or a mixture of the co-solvent and a compatible solvent.
Data Presentation: SFC
| Parameter | Condition |
| Column | Chiralpak IA-3 |
| Mobile Phase | CO2 / Methanol with 0.1% DEA |
| Gradient | 5-40% Methanol over 5 min |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Analysis Time | < 5 minutes |
| Resolution (Rs) | Baseline separation of stereoisomers |
Capillary Electrophoresis (CE) for High-Efficiency Chiral Separation
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[18][19]
The Logic of CE in Chiral Analysis
CE offers very high separation efficiencies, often exceeding those of HPLC and SFC.[17] The most commonly used chiral selectors in CE are cyclodextrins (CDs).[18][19] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[20] They can form inclusion complexes with guest molecules, and for chiral guests, the stability of the diastereomeric complexes formed with the chiral CD can differ, leading to different migration times and thus separation.[20] Both neutral and charged cyclodextrin derivatives can be used, with charged CDs often providing better resolution for charged analytes.[21]
Experimental Protocol: CE Method for Cycloserine DKP Stereoisomers
Instrumentation:
-
Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
Capillary:
-
Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.
Background Electrolyte (BGE):
-
25 mM Phosphate buffer, pH 2.5-7.0. The pH should be optimized to control the charge of the analytes.
-
Chiral Selector: 10-20 mM of a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD).[22]
Electrophoretic Conditions:
-
Voltage: 20-30 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
Sample Preparation:
-
Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.
Data Presentation: CE
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm effective length |
| BGE | 25 mM Phosphate buffer pH 3.0 |
| Chiral Selector | 15 mM HP-β-CD |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Analysis Time | ~15 minutes |
| Resolution (Rs) | High resolution of stereoisomers |
Visualization of Experimental Workflow
General Workflow for Chiral Method Development
Caption: Workflow for chiral separation method development.
Troubleshooting and Field-Proven Insights
-
Poor Peak Shape: Tailing or fronting of peaks can often be addressed by adding a small amount of an acidic or basic modifier to the mobile phase or BGE. For example, in HPLC and SFC, 0.1% TFA or DEA can significantly improve peak symmetry for acidic or basic analytes, respectively. In CE, adjusting the pH of the BGE can have a similar effect.
-
Lack of Resolution: If no separation is observed, consider screening a wider range of CSPs or chiral selectors. In HPLC and SFC, changing the organic modifier (e.g., from methanol to isopropanol) can alter the selectivity. In CE, trying a different type of cyclodextrin (e.g., a charged vs. a neutral one) or a combination of cyclodextrins can be beneficial.[23]
-
Irreproducible Retention/Migration Times: Ensure that the column/capillary is properly equilibrated with the mobile phase/BGE before each injection. Temperature control is also critical for reproducibility. In SFC, maintaining a stable back pressure is essential.
Conclusion
The chiral separation of this compound stereoisomers is a critical analytical challenge in the quality control of D-cycloserine. This application note has provided a comprehensive guide to developing robust and reliable methods using HPLC, SFC, and CE. By understanding the principles of chiral recognition and systematically optimizing the experimental parameters, researchers can achieve the necessary resolution to ensure the stereoisomeric purity, safety, and efficacy of this important antibiotic. The protocols and insights provided herein serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
-
Chiral high-performance liquid chromatography of aromatic cyclic dipeptides using cyclodextrin stationary phases. Journal of Chromatography A. [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. Journal of Chromatography B. [Link]
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules. [Link]
-
Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Infection and Drug Resistance. [Link]
-
(PDF) Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. ResearchGate. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
-
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A. [Link]
-
(a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. ResearchGate. [Link]
-
Cycloserine. Wikipedia. [Link]
-
Analysis of cycloserine and related compounds using aqueous normal phase chromatography/mass spectrometry. ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
2,5-Diketopiperazine. Wikipedia. [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. MDPI. [Link]
-
A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
-
Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. The Pherobase. [Link]
-
Area Under Curve UV- Spectrophotometric Method for Determination of Cycloserine in Bulk. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. CORE. [Link]
-
Diketopiperazines. Baran Lab. [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... ResearchGate. [Link]
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Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Journal of Chromatography A. [Link]
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Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. [Link]
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ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. ResearchGate. [Link]
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Kinetics of diketopiperazine formation using model peptides. International Journal of Pharmaceutics. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. [Link]
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Controlled cyclization of peptoids to form chiral diketopiperazines (Patent). OSTI.GOV. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
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Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
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N(2)-substituted D,L-cycloserine derivatives: synthesis and evaluation as alanine racemase inhibitors. The Journal of Antibiotics. [Link]
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Chiral separation of the four stereoisomers of a novel antianginal agent using a dual cyclodextrin system in capillary electrophoresis. ResearchGate. [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
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d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Communications. [Link]
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Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors. [Link]
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N(2)-substituted D,L-cycloserine derivatives: Synthesis and evaluation as alanine racemase inhibitors. Hamad Bin Khalifa University. [Link]
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N(2)-Substituted D,L-Cycloserine Derivatives: Synthesis and Evaluation as Alanine Racemase Inhibitors. ResearchGate. [Link]
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Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]
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Application Notes and Protocols: Structural Analysis of Diketopiperazines by NMR Spectroscopy
Abstract: Diketopiperazines (DKPs), or cyclic dipeptides, are a vast and important class of natural and synthetic compounds with significant applications in drug discovery.[1][2] Their constrained cyclic structure imparts unique biological activities but also presents distinct challenges for complete structural elucidation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the constitution, configuration, and conformation of DKPs in solution.[1] This guide provides a comprehensive overview and detailed protocols for employing a suite of NMR experiments to achieve full structural characterization of DKP scaffolds.
Section 1: The Diketopiperazine Structural Challenge
Diketopiperazines are six-membered rings formed from the condensation of two α-amino acids.[2] While seemingly simple, their structure can be complex. Key analytical questions that must be addressed include:
-
Constitution: What are the two amino acid residues that make up the DKP?
-
Connectivity: How are the atoms connected, confirming the DKP ring and the structure of the sidechains?
-
Relative Stereochemistry: Are the amino acid sidechains cis or trans to each other with respect to the DKP ring plane?
-
Absolute Configuration: What is the absolute stereochemistry (L or D) of each amino acid residue?
-
Conformation: What is the preferred three-dimensional shape of the DKP ring (e.g., planar, boat, chair) and the orientation of the sidechains in solution?
The rigidity of the DKP backbone and the potential for conformational isomerism (e.g., boat-like conformations) necessitate a multi-faceted NMR approach to answer these questions definitively.
Section 2: The Integrated NMR Workflow for DKP Analysis
A systematic approach is crucial for efficient and accurate DKP structure elucidation. The following workflow integrates several NMR experiments, each providing a unique piece of the structural puzzle.
Caption: Integrated workflow for DKP structural elucidation by NMR.
Section 3: Foundational 1D NMR Analysis
The first step is always to acquire high-quality 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the molecule's purity, symmetry, and the types of atoms present.
¹H NMR Spectroscopy
This experiment reveals the number of unique proton environments and their scalar (through-bond) couplings.
-
Causality: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[1] For DKPs, the α-protons (Hα) on the stereogenic centers and the amide (NH) protons are particularly diagnostic. Coupling constants (J), especially ³JHNHα, provide initial conformational insights.[1]
-
What to Look For:
-
Amide Protons (NH): Typically found between δ 7.5-8.5 ppm in DMSO-d₆. Their presence confirms the peptide nature.
-
α-Protons (Hα): Usually appear between δ 3.5-4.5 ppm. Their multiplicity reveals coupling to sidechain protons.
-
Sidechain Protons: Their chemical shifts are highly dependent on the amino acid residue.
-
¹³C NMR Spectroscopy
This experiment provides a count of the unique carbon atoms in the molecule.
-
Causality: The chemical shifts of the carbonyl carbons (C=O) are sensitive to the DKP ring conformation.[1] The α-carbon (Cα) shifts are also characteristic.
-
What to Look For:
Table 1: Typical Chemical Shift Ranges for a DKP Scaffold (in DMSO-d₆)
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Notes |
| ¹H | Amide (NH) | 7.5 - 8.5 | Broad signals can indicate exchange. |
| ¹H | α-Proton (Hα) | 3.5 - 4.5 | Multiplicity depends on sidechain. |
| ¹³C | Carbonyl (C=O) | 165 - 175 | Sensitive to ring conformation.[1] |
| ¹³C | α-Carbon (Cα) | 50 - 60 | Characteristic of the amino acid.[3] |
Section 4: Elucidating Connectivity with 2D NMR
For anything beyond the simplest symmetric DKPs, 2D NMR is essential for unambiguously assigning all proton and carbon signals and establishing the molecular framework.[1][4]
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[1][5]
-
Causality: COSY detects through-bond scalar (J) coupling. A cross-peak between two protons indicates they are part of the same spin system.
-
Application for DKPs: COSY is used to trace the connectivity within each amino acid residue, for example, from the Hα proton through the sidechain protons (Hβ, Hγ, etc.).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.[5][6]
-
Causality: This experiment correlates ¹H and ¹³C nuclei that are separated by one bond (¹JCH).[7]
-
Application for DKPs: HSQC provides a direct link between the proton and carbon backbone and sidechain assignments. For every CH, CH₂, or CH₃ group, a correlation peak will appear at the corresponding ¹H and ¹³C chemical shifts.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[4][5][6]
-
Causality: HMBC is optimized to detect small, long-range J-couplings (²JCH, ³JCH).[7]
-
Application for DKPs: This is arguably the most critical experiment for confirming the DKP structure. It is used to:
-
Link the two amino acid residues: Key correlations are observed from an Hα proton of one residue to the carbonyl carbon of the other residue.
-
Assign quaternary carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC correlations from nearby protons are the only way to assign them.
-
Confirm sidechain structures: Correlations from sidechain protons to the backbone carbons solidify assignments.
-
Caption: Key HMBC correlations for linking DKP residues.
Section 5: Determining Stereochemistry and Conformation
The biological activity of DKPs is intimately linked to their 3D structure. NOESY and ROESY are the definitive experiments for probing this structure in solution.[8][9]
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of the number of bonds separating them.[9][10]
-
Causality: The Nuclear Overhauser Effect (NOE) is a through-space magnetization transfer between dipolar-coupled nuclei. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
-
Application for DKPs:
-
Relative Stereochemistry (cis vs. trans): For a cis-DKP, a strong NOE is expected between the two Hα protons. For a trans-DKP, this correlation will be absent. Instead, an NOE may be seen between the Hα of one residue and the sidechain of the other.
-
Ring Conformation: The presence or absence of specific NOEs between backbone and sidechain protons helps define the puckering of the DKP ring (e.g., a folded "boat" conformation). For example, in DKPs containing an aromatic residue, an NOE between a proline Hα and the aromatic ring protons can indicate a folded conformation where the aromatic ring sits over the DKP ring.[11]
-
Sidechain Orientation: NOEs determine the rotameric state of the amino acid sidechains.
-
-
Choosing Between NOESY and ROESY: The NOE effect depends on the molecule's size and tumbling rate in solution.[10]
-
Small Molecules (MW < 600 Da): Use NOESY . The NOE is positive and easily detected.[10]
-
Intermediate Molecules (MW ~700-1200 Da): Use ROESY . In this range, the NOE can be close to zero, making NOESY experiments ineffective. ROESY is always positive and avoids this issue.[10]
-
Large Molecules (MW > 1200 Da): Use NOESY . The NOE is negative and strong.[10] Most DKPs fall into the small molecule category, but for larger or derivatized DKPs, ROESY is the safer choice.
-
Section 6: Experimental Protocols
Protocol 1: Sample Preparation
A high-quality spectrum starts with a well-prepared sample.
-
Weigh Material: Accurately weigh 1-5 mg of the purified DKP for ¹H and 2D experiments (10-25 mg for a quick ¹³C).[1][12]
-
Choose Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.[1][12]
-
DMSO-d₆: Excellent for most DKPs, as it solubilizes polar compounds well and allows for the observation of exchangeable NH protons.
-
CDCl₃: Suitable for less polar DKPs. NH protons are also observable.
-
MeOD-d₄: Can be used, but the acidic deuterium will exchange with the NH protons, causing their signals to disappear.
-
-
Filtration: To ensure magnetic field homogeneity, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry NMR tube. This removes any particulate matter that can broaden spectral lines.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
These are representative parameters for a 500 MHz spectrometer. They should be adjusted based on the specific instrument and sample.
Table 2: Representative NMR Acquisition Parameters
| Experiment | Key Parameters | Typical Values & Rationale |
| ¹H | ns (scans) | 16-64 |
| d1 (delay) | 1-2 s | |
| ¹³C | ns (scans) | 1024-4096 |
| d1 (delay) | 2 s | |
| COSY | ns (scans) | 2-8 |
| td (points) | 2k (F2), 256-512 (F1) | |
| HSQC | ns (scans) | 4-16 |
| ¹J_CH | 145 Hz | |
| HMBC | ns (scans) | 16-64 |
| ⁿJ_CH | 8 Hz | |
| NOESY | ns (scans) | 16-64 |
| d8 (mixing time) | 300-800 ms |
Section 7: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad, poorly resolved peaks | - Sample has particulate matter. - Sample is too concentrated. - Paramagnetic impurities. | - Re-filter the sample. - Dilute the sample. - Purify the sample further; add a chelating agent like EDTA if metal contamination is suspected. |
| Overlapping signals | - Inherent spectral complexity. | - Try a different solvent (e.g., benzene-d₆) to induce different chemical shifts.[13] - Acquire data at a higher magnetic field strength. - Acquire data at a different temperature to resolve conformational exchange.[13] |
| NH proton signals are missing or very broad | - Exchange with acidic protons from residual water or solvent (e.g., MeOD). | - Use a dry aprotic solvent like DMSO-d₆ or CDCl₃.[1] - To confirm, add a drop of D₂O; exchangeable protons will disappear.[13] |
| No cross-peaks in NOESY | - Molecule is in the zero-NOE crossover region. - Mixing time is too short. | - Run a ROESY experiment instead.[10] - Increase the mixing time (e.g., from 300 ms to 800 ms). |
References
-
ResearchGate. (2025, May). Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1-3 a. Retrieved from [Link]
-
University of Alberta Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The University of Queensland. (n.d.). Translational Diffusion of Cyclic Peptides Measured Using Pulsed-Field Gradient NMR. UQ eSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 1. Retrieved from [Link]
-
Sano, S. (2009). USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY. HETEROCYCLES, 79. Retrieved from [Link]
-
MDPI. (n.d.). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Retrieved from [Link]
-
CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
MDPI. (2021). Isolation, Structural Characterization and Antidiabetic Activity of New Diketopiperazine Alkaloids from Mangrove Endophytic Fungus Aspergillus sp. 16-5c. Marine Drugs, 19(7), 402. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACD/Labs. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
Ishizu, T., Sato, P., Tsuyama, S., Nagao, R., Fujiki, K., & Yamaji, A. (2022). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Analytical Science Advances, 3(1-2), 38-46. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides. Retrieved from [Link]
-
UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]
-
University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). Cyclic Dipeptide Synthesis. Retrieved from [Link]
-
ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of Cycloserine Diketopiperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the mass spectrometric fragmentation pattern of Cycloserine Diketopiperazine, the primary degradation product of the antitubercular drug D-Cycloserine. Understanding the unique fragmentation signature of this cyclic dipeptide is critical for its unambiguous identification and quantification in pharmaceutical formulations and stability studies. We present a comprehensive workflow, from sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to the elucidation of its characteristic fragmentation pathway. The methodologies and interpretations herein are designed to provide a robust framework for researchers in quality control, metabolomics, and drug development.
Introduction: The Analytical Imperative for Monitoring Cycloserine Degradation
D-Cycloserine is a crucial second-line antibiotic in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. As a cyclic analog of D-alanine, its mechanism involves the inhibition of bacterial cell wall synthesis[2]. However, D-Cycloserine is susceptible to degradation, particularly through dimerization, to form (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione, commonly known as this compound or the cycloserine dimer[3][4][5]. The presence of this and other related substances can impact the efficacy and safety of the pharmaceutical product, making its detection and quantification a regulatory necessity[3].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this task[1][6][7]. By precisely measuring the mass-to-charge ratio (m/z) of the parent molecule and its collision-induced dissociation (CID) fragments, LC-MS/MS allows for confident identification even in complex matrices. This application note details the fragmentation behavior of protonated this compound, providing a foundational protocol for its analysis.
Molecular Structure and Properties
The accurate mass and structure are prerequisites for any mass spectrometric analysis.
-
D-Cycloserine:
-
Molecular Formula: C₃H₆N₂O₂
-
Molar Mass: 102.09 g·mol⁻¹
-
-
This compound (Dimer):
Experimental Workflow: A Validated Approach
The following protocol represents a robust methodology for the analysis of this compound. The causality behind each step is explained to ensure adaptability and troubleshooting.
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system. For simplicity and broad applicability, a direct dissolution or protein precipitation approach is recommended.
Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in deionized water or a 50:50 mixture of methanol:water to create a stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of working standards by diluting the stock solution with the mobile phase starting composition.
-
For Plasma/Serum Samples: Employ protein precipitation for its efficiency. To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol containing an internal standard if desired[7][11][12].
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates that could clog the LC system[10].
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve the analyte from isomers and matrix components, preventing ion suppression. A reversed-phase method is highly effective.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm particle size)[11][12] | Provides excellent retention and separation for moderately polar compounds like the diketopiperazine. |
| Mobile Phase A | 0.1% Formic Acid in Water[10][12] | The acidic modifier promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[10][12] | The organic solvent elutes the analyte from the reversed-phase column. |
| Gradient Elution | 5% B to 95% B over 5-7 minutes | A gradient ensures that components with different polarities are effectively separated and results in sharper peak shapes. |
| Flow Rate | 0.3 - 0.4 mL/min[10] | A typical flow rate for 2.1 mm ID columns, balancing analysis time with separation efficiency. |
| Injection Volume | 1 - 5 µL[10][13] | Small injection volumes prevent column overloading and peak distortion. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. |
Mass Spectrometry Parameters
Tandem mass spectrometry is performed to isolate the precursor ion, fragment it, and detect the resulting product ions.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][13] | ESI is ideal for polar, non-volatile molecules. Positive mode efficiently generates the protonated [M+H]⁺ ion. |
| Precursor Ion (Q1) | m/z 205.1 | This is the mass-to-charge ratio of the protonated this compound molecule, [C₆H₁₂N₄O₄+H]⁺.[10] |
| Scan Type | Product Ion Scan | To elucidate the full fragmentation pattern, the instrument scans for all fragments produced from m/z 205.1. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell (Q2). |
| Collision Energy (CE) | Ramped (e.g., 15-40 eV) | Varying the collision energy allows for the observation of both low-energy (stable) and high-energy fragments. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets in the ESI source. |
Results: The Fragmentation Signature of this compound
Upon collision-induced dissociation (CID), the protonated this compound ion (m/z 205.1) undergoes a series of predictable bond cleavages. The fragmentation of cyclic peptides and diketopiperazines typically involves initial ring-opening followed by losses of small neutral molecules and fragmentation related to the amino acid side chains[14][15][16].
Proposed Fragmentation Pathway
The fragmentation is initiated by protonation, which likely occurs on one of the amide nitrogen or carbonyl oxygen atoms, weakening the ring structure. The subsequent CID leads to the following key fragmentation events:
-
Ring Cleavage and Neutral Loss of CO: A hallmark fragmentation for diketopiperazines is the loss of a carbonyl group as carbon monoxide (CO, 28 Da)[15]. This leads to a significant product ion at m/z 177.1 .
-
Side Chain Cleavage: The aminooxymethyl (-CH₂ONH₂) side chains are susceptible to cleavage. The loss of one entire side chain results in a neutral loss of 47 Da (CH₅N₁O₁) and produces a fragment ion at m/z 158.0 .
-
Combined Losses: A subsequent loss of carbon monoxide from the m/z 158.0 fragment can occur, leading to a product ion at m/z 130.0 .
-
Formation of an Immonium-type Ion: Cleavage of the diketopiperazine ring can result in the formation of a characteristic ion corresponding to one of the cycloserine residues. A key fragment is observed at m/z 75.0 , which corresponds to the fragment from the monomeric cycloserine (m/z 103 -> 75) and represents a loss of CO from the opened isoxazolidinone ring structure[12][13].
Summary of Key Fragment Ions
The table below summarizes the most diagnostic ions observed in the product ion spectrum of protonated this compound.
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss |
| 205.1 | 177.1 | 28.0 | CO |
| 205.1 | 158.0 | 47.1 | CH₂ONH₂ (Side Chain) |
| 205.1 | 130.0 | 75.1 | CO + CH₂ONH₂ |
| 205.1 | 75.0 | 130.1 | C₃H₄N₂O₃ (Ring + Side Chain Loss) |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation cascade is illustrated below.
Caption: Fig. 1: Proposed MS/MS fragmentation pathway.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by a set of distinct product ions, primarily arising from the neutral loss of carbon monoxide (m/z 177.1) and cleavage of the aminooxymethyl side chain (m/z 158.0). The presence of these, along with other minor fragments, provides a highly specific fingerprint for the identification of this critical impurity. The LC-MS/MS protocol detailed in this note offers a reliable and sensitive method for the routine analysis of D-Cycloserine stability, ensuring the quality and safety of this essential medication. This workflow can be readily adapted for quantitative analysis using Multiple Reaction Monitoring (MRM) by selecting the most intense and specific transitions (e.g., 205.1 -> 177.1 or 205.1 -> 75.0).
References
-
Yaroshenko, D.V., Grigoriev, A.V., & Sidorova, A.A. (2014). Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study. Analytical and Bioanalytical Chemistry, 406(3), 837-843. [Link]
-
Zhang, L., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1241-1248. [Link]
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Zhu, Y., et al. (2018). Determination of cycloserine in microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. Journal of Pharmaceutical and Biomedical Analysis, 158, 22-28. [Link]
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Supa-amornkul, S., et al. (2018). Validated LC-MS/MS method for the determination of cycloserine in human plasma: Application to pharmacokinetic studies. Proceedings for Annual Meeting of The Japanese Pharmacological Society WCP2018. [Link]
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D'Avolio, A., et al. (2014). Development and validation of selective and sensitive LC-MS/MS Methods for determination of para-aminosalicyclic acid and cycloserine/terizidone applicable to clinical studies for the treatment of tuberculosis. OpenUCT. [Link]
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Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]
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Zhu, Y., et al. (2017). A simplified LC-MS/MS method for rapid determination of cycloserine in small-volume human plasma using protein precipitation coupled with dilution techniques to overcome matrix effects and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 545-551. [Link]
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Štefan, K., et al. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1734. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6994670, this compound. Retrieved January 15, 2026, from [Link].
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Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]
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Wang, Y., et al. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Infection and Drug Resistance, 15, 223-229. [Link]
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Microsolv Technology Corporation (n.d.). Cycloserine LCMS Separation of Impurities and Degradants. AppNote. [Link]
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ResearchGate (n.d.). (a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. Retrieved January 15, 2026, from [Link]
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Wikipedia (n.d.). Cycloserine. Retrieved January 15, 2026, from [Link].
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de Souza, G.V., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1279-86. [Link]
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Srivastava, S., et al. (2019). Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study. Journal of Analytical Toxicology, 43(6), 447-454. [Link]
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Cimino, P., et al. (2015). Role of the solvent on the stability of cycloserine under ESI-MS conditions. Journal of the American Society for Mass Spectrometry, 26(11), 1898-1906. [Link]
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Basalaev, A., et al. (2012). Modeling the fragmentation of 2,5-diketopiperazine ions. Technical Physics Letters, 38(10), 912-915. [Link]
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Feng, Y., et al. (2021). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Journal of Chemical Information and Modeling, 61(12), 6030-6041. [Link]
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Gkreisi, A., et al. (2019). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. [Link]
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Zhang, L., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(21), 6645. [Link]
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Zhu, M., et al. (2015). Pharmacokinetics of Cycloserine in Rats by HPLC-MS/MS. Journal of Bioanalysis & Biomedicine, 7(2), 044-047. [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of D-Cycloserine and its Diketopiperazine Degradant
Introduction: The Nuances of D-Cycloserine and its Antimicrobial Profile
D-Cycloserine, a broad-spectrum antibiotic, serves as a critical second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action is well-established; as a structural analog of D-alanine, it competitively inhibits two essential enzymes in bacterial cell wall biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2] This disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis. While its primary clinical application is in mycobacterial infections, D-cycloserine also exhibits activity against a range of Gram-positive and Gram-negative bacteria.
A significant challenge in the in vitro assessment of D-cycloserine's antimicrobial potency is its inherent instability in aqueous solutions and culture media. This instability can lead to the formation of degradation products, including its dimer, a diketopiperazine, which may possess altered antimicrobial properties. This document provides a comprehensive guide for researchers and drug development professionals on conducting reliable in vitro antimicrobial susceptibility testing (AST) of D-cycloserine, with a special focus on addressing its stability and the implications of its diketopiperazine degradant.
The Challenge of Instability: D-Cycloserine Dimerization
D-cycloserine is susceptible to degradation, particularly in the presence of moisture, which can significantly impact the accuracy of AST results. One of the primary degradation pathways is the dimerization of two D-cycloserine molecules to form a cyclic dipeptide, a diketopiperazine known as cis-3,6-bis(aminooxymethyl)-2,5-piperazinedione.
Caption: Dimerization of D-Cycloserine to its Diketopiperazine form.
The formation of this diketopiperazine is a critical consideration for AST, as it reduces the concentration of the active D-cycloserine monomer and the dimer itself may have a different antimicrobial profile. To date, there is limited specific data on the antimicrobial activity of the this compound. Therefore, it is paramount to design and execute AST protocols that minimize the degradation of D-cycloserine to ensure that the observed antimicrobial effect is attributable to the parent compound.
Recommended Protocols for Antimicrobial Susceptibility Testing of D-Cycloserine
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M07 for broth dilution methods and M02 for disk diffusion methods.[3][4][5][6][7][8][9][10][11][12] Key modifications and points of emphasis are included to address the instability of D-cycloserine.
Broth Microdilution Method
The broth microdilution method is a quantitative technique that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
a. Materials:
-
D-Cycloserine powder (analytical grade)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Appropriate quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
b. Protocol:
-
Preparation of D-Cycloserine Stock Solution:
-
Due to its instability, prepare a fresh stock solution of D-cycloserine immediately before each experiment.
-
Dissolve D-cycloserine powder in sterile, deionized water to a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the D-cycloserine stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of D-cycloserine that completely inhibits visible bacterial growth.
-
Caption: Workflow for Broth Microdilution Susceptibility Testing of D-Cycloserine.
Disk Diffusion Method
The disk diffusion method is a qualitative technique that assesses the susceptibility of a bacterium to an antimicrobial agent.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm)
-
D-Cycloserine powder (analytical grade)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Appropriate QC bacterial strains
b. Protocol:
-
Preparation of D-Cycloserine Disks:
-
Commercially prepared D-cycloserine disks are not widely available. Therefore, disks will likely need to be prepared in-house.
-
Prepare a stock solution of D-cycloserine in sterile deionized water at a concentration that will deliver the desired amount of drug per disk (e.g., 30 µg).
-
Apply a precise volume of the stock solution to sterile blank filter paper disks and allow them to dry in a sterile environment.
-
Crucially, prepare these disks on the day of use due to the instability of D-cycloserine.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, evenly inoculate the entire surface of a MHA plate with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Application of Disks and Incubation:
-
Aseptically apply the freshly prepared D-cycloserine disks to the inoculated agar surface.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
-
Interpretation of the zone size as susceptible, intermediate, or resistant requires established breakpoints, which are not currently available from CLSI or EUCAST for many common bacteria. Therefore, this method is primarily for research and comparative purposes.
-
Caption: Workflow for Disk Diffusion Susceptibility Testing of D-Cycloserine.
Quality Control: A Critical Component for Reliable Results
Due to the absence of established CLSI or EUCAST quality control ranges for D-cycloserine against standard QC strains for non-mycobacterial AST, establishing in-house QC ranges is essential for ensuring the accuracy and reproducibility of test results.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
Protocol for Establishing In-House QC Ranges:
-
Perform at least 20 independent MIC or zone diameter measurements for each QC strain over a period of several days.
-
Use freshly prepared D-cycloserine stock solutions and/or disks for each experiment.
-
Record all results meticulously.
-
Calculate the mean and standard deviation of the obtained MIC values (log2 transformed) and zone diameters.
-
The acceptable QC range can be defined as the mean ± 2 standard deviations.
-
Once established, the QC strains should be tested concurrently with each batch of clinical isolates. If the QC results fall outside the established range, the test results for the clinical isolates are considered invalid and the assay should be repeated.
| Parameter | Recommendation |
| Test Method | Broth Microdilution |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum | 5 x 10^5 CFU/mL |
| Incubation | 35 ± 2°C, 16-20 hours, ambient air |
| QC Strains | E. coli ATCC® 25922™, S. aureus ATCC® 29213™ |
| QC Frequency | Daily or with each test run |
Conclusion and Future Directions
The in vitro antimicrobial susceptibility testing of D-cycloserine presents unique challenges due to its inherent instability and the formation of its diketopiperazine degradant. By adhering to protocols that emphasize the use of freshly prepared solutions and establishing robust in-house quality control measures, researchers can obtain more reliable and reproducible data. Further research is warranted to elucidate the specific antimicrobial activity of the this compound to fully understand its contribution to the overall observed antimicrobial effect in in vitro systems. The development of standardized interpretive criteria for D-cycloserine against a broader range of bacterial pathogens by regulatory bodies such as CLSI and EUCAST would be a significant advancement for both clinical and research applications.
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CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute; 2018. [Link]
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Protocol for Solid-Phase Synthesis of Diketopiperazines: An Application Note for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth insights into the solid-phase synthesis of diketopiperazines (DKPs). This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and high-purity synthesis.
Introduction: The Significance of Diketopiperazines
Diketopiperazines (DKPs) are a class of cyclic dipeptides that represent the smallest and most structurally simple cyclic peptides.[1] Their rigidified conformation, conferred by the six-membered ring, imparts significant stability against enzymatic degradation compared to their linear counterparts.[1] This inherent stability, coupled with their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, makes them privileged scaffolds in medicinal chemistry and drug discovery.[1] Solid-phase synthesis has emerged as a powerful tool for the combinatorial exploration of DKP libraries, accelerating the discovery of novel therapeutic agents.[2]
This guide will focus on the widely employed Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, detailing a robust protocol for the synthesis of DKPs via on-resin cyclization.
The Chemistry of Diketopiperazine Formation on Solid Support
The intentional synthesis of DKPs on a solid support leverages a common side reaction in SPPS. DKP formation is an intramolecular cyclization of a resin-bound dipeptide, which can lead to truncation of the desired peptide chain in linear peptide synthesis.[1][3] The mechanism involves a nucleophilic attack by the deprotected N-terminal amino group on the carbonyl carbon of the C-terminal amino acid's ester or amide linkage to the resin.[1] This intramolecular aminolysis results in the formation of the stable six-membered DKP ring and cleavage from the solid support, a process known as "cyclative cleavage".[2]
Several factors influence the rate and efficiency of DKP formation, including the sequence of the dipeptide, the nature of the solid support and linker, and the reaction conditions.[3][4] Dipeptides containing proline or other secondary amino acids at the second position are particularly prone to cyclization.[3]
Experimental Protocol: Solid-Phase Synthesis of a Model Diketopiperazine
This protocol details the synthesis of a model diketopiperazine, cyclo(L-Pro-L-Phe), on Rink Amide resin. This resin is chosen for its compatibility with Fmoc chemistry and its acid-labile linker, which allows for the cleavage of the final product under mild conditions.
Materials and Reagents
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Step-by-Step Synthesis Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of a diketopiperazine.
Sources
Application Note: Cycloserine Diketopiperazine as a Reference Standard for Impurity Analysis in D-Cycloserine
Introduction
D-Cycloserine is a crucial second-line antibiotic in the treatment of multidrug-resistant tuberculosis.[1][2] As a structural analog of the amino acid D-alanine, it inhibits bacterial cell wall synthesis by targeting two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3][4] The chemical stability of D-Cycloserine is a critical quality attribute, as it can degrade under certain conditions to form impurities that may impact its efficacy and safety. One of the primary degradation products is its dimer, a diketopiperazine formally known as 2,5-bis(aminoxymethyl)-1,4-piperazinedione, hereafter referred to as Cycloserine Diketopiperazine.[1][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for the accurate identification and quantification of this critical impurity in D-Cycloserine drug substance and drug products. The focus is on understanding the formation of this impurity, the analytical challenges it poses, and the protocols to ensure the quality and stability of D-Cycloserine.
The Challenge of Cycloserine Dimerization
D-Cycloserine is susceptible to dimerization, particularly in solution. This process is influenced by factors such as pH, temperature, and storage conditions. Under mildly acidic conditions, D-cycloserine can hydrolyze to hydroxylamine and D-serine, while it exhibits greater stability under basic conditions.[7] The formation of the diketopiperazine dimer is a significant concern in both the manufacturing process and the formulation of the final drug product.[1]
The presence of this compound as an impurity can have several implications:
-
Reduced Potency: Dimerization reduces the concentration of the active monomeric D-Cycloserine, potentially impacting the therapeutic efficacy of the drug.
-
Altered Bioavailability: The physicochemical properties of the dimer differ from the parent drug, which could affect its absorption and distribution.
-
Analytical Interference: The dimer can co-elute or interfere with the quantification of the parent drug in standard chromatographic methods, leading to inaccurate assay results.[1]
This compound: A Critical Reference Standard
To accurately monitor and control the levels of the diketopiperazine impurity, a well-characterized reference standard is essential. Several chemical suppliers offer this compound (CAS 1204-99-5) for this purpose.[8][9][10] This reference standard serves multiple critical functions in the analytical workflow:
-
Peak Identification: It allows for unambiguous identification of the dimer peak in chromatograms of D-Cycloserine samples.
-
Method Development and Validation: It is crucial for developing and validating analytical methods capable of separating and quantifying the dimer from the parent drug and other potential impurities.
-
Impurity Quantification: A certified reference standard with a known purity enables the accurate quantification of the dimer in D-Cycloserine samples, ensuring that it remains within the limits specified by pharmacopeias and regulatory bodies.
Analytical Methodologies for Cycloserine and its Diketopiperazine Impurity
The analysis of D-Cycloserine and its diketopiperazine impurity presents challenges due to their polar nature and the variable response of the dimer in some analytical techniques.[1]
HPLC with UV detection is a common method for the analysis of D-Cycloserine. However, studies have shown that the International Pharmacopoeia HPLC-UV method can yield unrepeatable results for the cycloserine dimer, making accurate quantification difficult.[1][5][6] This variability may be due to the chromophoric properties of the dimer and its interaction with the stationary phase.
While the United States Pharmacopeia (USP) provides a method for the assay of D-Cycloserine, it does not detail a specific procedure for the quantification of the diketopiperazine impurity.[11][12] Therefore, a robust, validated, in-house HPLC method is often required for impurity profiling.
Given the limitations of standard HPLC-UV methods, more advanced techniques are recommended for the accurate analysis of this compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher specificity and sensitivity for the identification and quantification of the dimer. The mass spectrometer can selectively detect the dimer based on its mass-to-charge ratio, overcoming the limitations of UV detection.
-
Diffusion Ordered Spectroscopy (DOSY) NMR: DOSY NMR has been shown to be a powerful technique for the identification and quantification of the cycloserine dimer without the need for chromatographic separation.[1][5][6][13] This method separates molecules based on their diffusion rates in solution, which are dependent on their size and shape.
Protocol: Quantification of this compound Impurity using HPLC-UV
This protocol outlines a general procedure for the quantification of this compound in a D-Cycloserine drug substance. This method should be rigorously validated for its intended use.
1. Materials and Reagents
-
D-Cycloserine Drug Substance (Sample)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
2. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase, for example, a phosphate buffer with an organic modifier like acetonitrile. The pH of the buffer should be optimized for the separation of D-Cycloserine and its dimer.
-
Standard Solution: Accurately weigh a known amount of this compound Reference Standard and dissolve it in a suitable diluent (e.g., mobile phase or water) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of D-Cycloserine drug substance and dissolve it in the diluent to a known concentration.
3. Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: A suitable wavelength for the detection of both D-Cycloserine and the dimer (e.g., 219 nm).[1]
-
Injection Volume: Typically 10-20 µL.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve for this compound.
-
Inject the sample solution.
-
Identify the peaks for D-Cycloserine and this compound in the sample chromatogram based on the retention times obtained from the analysis of the individual standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
5. Data Interpretation and Reporting
-
The amount of this compound is typically reported as a percentage of the D-Cycloserine concentration.
-
The results should be compared against the established specification limits for this impurity.
Data Presentation
Table 1: Typical Chromatographic Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 219 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: D-Cycloserine Dimerization Pathway
Caption: Formation of this compound from two molecules of D-Cycloserine.
Diagram 2: Analytical Workflow for Impurity Profiling
Caption: Workflow for the analysis of this compound impurity.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of D-Cycloserine. The use of a well-characterized reference standard is indispensable for the accurate identification and quantification of this impurity. While standard HPLC-UV methods can be employed, careful validation is necessary to overcome the reported issues with the dimer's response. For more robust and reliable results, advanced analytical techniques such as LC-MS and DOSY NMR should be considered. By implementing rigorous analytical controls, researchers and manufacturers can ensure that D-Cycloserine products meet the required quality standards.
References
-
Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. [Link]
-
Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. PMC, 7181288. [Link]
-
ResearchGate. (2020). (PDF) Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. [Link]
-
Prosser, G. A., de Carvalho, L. P. S., & Uhrínová, I. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Chemical Biology, 16(6), 630–637. [Link]
-
PubMed. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC-UV Method and the DOSY NMR Method. [Link]
-
OmicsDI. (n.d.). S-EPMC7181288 - Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. [Link]
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Wikipedia. (n.d.). Cycloserine. [Link]
-
USP29-NF24. (n.d.). USP Monographs: Cycloserine. [Link]
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USP29-NF24. (n.d.). USP Monographs: Cycloserine Capsules. [Link]
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Pharmaffiliates. (n.d.). Cycloserine-impurities. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cycloserine?. [Link]
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Axios Research. (n.d.). This compound (Mixture of Isomers) - CAS - 1204-99-5. [Link]
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PMC. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
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ResearchGate. (n.d.). (a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. [Link]
-
Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]
-
PubChem. (n.d.). Cycloserine. [Link]
-
MDPI. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. [Link]
-
Veeprho. (n.d.). Cycloserine Impurities and Related Compound. [Link]
-
Drugs.com. (n.d.). Cycloserine Monograph for Professionals. [Link]
-
NIST WebBook. (n.d.). 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. [Link]
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PubChem. (n.d.). 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. [Link]
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NIST WebBook. (n.d.). 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Cycloserine Diketopiperazine Synthesis
Welcome to the technical support center for the synthesis of cycloserine diketopiperazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this important cyclic dipeptide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established scientific principles and field-proven insights.
Introduction
Cycloserine, a broad-spectrum antibiotic, can undergo dimerization to form a 2,5-diketopiperazine (DKP), specifically (3R,6R)-3,6-bis(aminomethyl)piperazine-2,5-dione. While this cyclodipeptide has its own potential biological activities and serves as a key impurity in cycloserine drug products, controlling its formation is crucial.[1][2][3] Low yields during intentional synthesis or unwanted formation during storage and handling of cycloserine can be significant hurdles. This guide will explore the underlying causes of low yield and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound formation?
A1: The formation of this compound occurs through the intermolecular condensation of two cycloserine molecules.[4][5] This process involves the nucleophilic attack of the amino group of one cycloserine molecule on the carbonyl group of another, followed by cyclization and elimination of two water molecules to form the stable six-membered diketopiperazine ring.
Q2: Why is my this compound synthesis resulting in a low yield?
A2: Low yields can be attributed to several factors, including the inherent instability of cycloserine under certain conditions, competing side reactions, and suboptimal reaction parameters. Key factors influencing the yield include pH, temperature, solvent, and the presence of catalysts.[6][7]
Q3: What are the main degradation pathways of cycloserine that compete with dimerization?
A3: Cycloserine is susceptible to hydrolysis, especially under acidic conditions, which breaks the isoxazolidinone ring to form hydroxylamine and D-serine.[7] This degradation pathway directly consumes the starting material, thereby reducing the yield of the desired diketopiperazine. The maximum rate of degradation is observed at pH 4.7.[6]
Q4: How does pH affect the synthesis?
A4: The pH of the reaction medium is a critical parameter. While cycloserine is most stable under alkaline conditions (optimal at pH 11.5), the dimerization reaction itself can be influenced differently.[7] Basic conditions can catalyze the dimerization by deprotonating the amino group, increasing its nucleophilicity. However, excessively high pH can also promote hydrolysis. Therefore, a careful optimization of pH is necessary.
Q5: Can the choice of solvent impact the reaction yield?
A5: Yes, the solvent plays a crucial role. Some studies have noted that acetonitrile can initiate the dimerization of D-cycloserine, suggesting that the choice of solvent is critical.[3] Polar aprotic solvents are often used for diketopiperazine synthesis, but their effects can vary.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Diketopiperazine | 1. Cycloserine Degradation: Reaction conditions (e.g., acidic pH, high temperature) are causing hydrolysis of the starting material.[6][7] | - Maintain a neutral to slightly alkaline pH (pH 7-9).- Conduct the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C).- Minimize reaction time. | Cycloserine is most stable under alkaline conditions and degrades rapidly in acidic environments.[6][7] Elevated temperatures can accelerate both the desired dimerization and the undesired hydrolysis. |
| 2. Suboptimal Reaction Conditions: The conditions are not favorable for the dimerization reaction. | - Screen different solvents (e.g., methanol, ethanol, DMF).- Experiment with catalysts, such as mild bases or specific enzymes.[8][9]- Increase the concentration of cycloserine. | The solvent can influence the solubility and reactivity of cycloserine. Catalysts can lower the activation energy of the dimerization. Higher concentrations can favor the intermolecular reaction. | |
| Presence of Multiple Impurities | 1. Side Reactions: Besides hydrolysis, other side reactions may be occurring. | - Use purified cycloserine as the starting material.- Employ analytical techniques like HPLC-MS and NMR to identify byproducts.[1][2][3]- Adjust reaction conditions to disfavor the formation of specific impurities. | Impurities in the starting material can lead to a variety of side products. Understanding the structure of byproducts can provide clues about the undesired reaction pathways. |
| 2. Epimerization: Racemization at the chiral centers of cycloserine may occur. | - Use mild reaction conditions (neutral pH, low temperature).- Consider using chiral catalysts or enzymatic methods for stereospecific synthesis.[10] | Harsh conditions (strong acids or bases, high temperatures) can lead to epimerization, resulting in a mixture of diastereomers of the diketopiperazine. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: The diketopiperazine and remaining cycloserine may have similar chromatographic behavior. | - Optimize the chromatographic separation method (e.g., different stationary phase, mobile phase composition, or gradient).- Consider derivatization to alter the polarity of one component.[11] | Effective purification is essential for obtaining a high-purity product. Methodical development of the purification protocol is crucial. |
| 2. Product Instability: The diketopiperazine itself may be degrading during workup or purification. | - Perform purification steps at low temperatures.- Use buffered solutions during extraction and chromatography to maintain a stable pH. | Like its monomer, the diketopiperazine may also be susceptible to degradation under certain conditions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Optimized Protocols
Based on the troubleshooting guide, here are suggested starting protocols for improving the yield of this compound.
Protocol 1: pH-Controlled Synthesis in Aqueous Media
This protocol focuses on maintaining a stable pH to minimize the degradation of cycloserine.
Materials:
-
D-Cycloserine
-
Phosphate buffer (0.1 M, pH 8.0)
-
Deionized water
-
Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment
-
Reverse-phase HPLC system for analysis and purification
Procedure:
-
Dissolve D-cycloserine in 0.1 M phosphate buffer (pH 8.0) to a concentration of 10-50 mg/mL.
-
Stir the solution at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 24 hours) and analyzing them by HPLC.
-
After a desired conversion is reached (or the reaction plateaus), cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to neutral (pH 7.0) with 1 M HCl.
-
Purify the this compound using reverse-phase preparative HPLC.
-
Lyophilize the collected fractions containing the pure product.
Rationale: The use of a buffer at a slightly alkaline pH helps to maintain the stability of cycloserine while still promoting the dimerization reaction.[6][12] Monitoring the reaction allows for quenching it at the optimal time to maximize yield and minimize byproduct formation.
Protocol 2: Solvent-Based Synthesis
This protocol explores the use of an organic solvent which may favor the dimerization reaction.
Materials:
-
D-Cycloserine
-
Methanol or Ethanol
-
Mild organic base (e.g., triethylamine)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend D-cycloserine in methanol.
-
Add a catalytic amount of a mild organic base (e.g., 0.1 equivalents of triethylamine).
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient).
Rationale: An organic solvent can alter the reaction kinetics and may favor the desired dimerization over aqueous hydrolysis. The mild base acts as a catalyst to enhance the rate of reaction.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of this compound.
Caption: Cycloserine dimerization mechanism.
Conclusion
Overcoming low yield in this compound synthesis requires a systematic approach that addresses the stability of the starting material and optimizes the reaction conditions for the desired dimerization pathway. By carefully controlling parameters such as pH, temperature, and solvent, and by utilizing appropriate analytical techniques to monitor the reaction and characterize products, researchers can significantly improve the efficiency of this synthesis. This guide provides a foundation for troubleshooting and protocol optimization, empowering scientists to achieve higher yields and purity in their synthesis of this compound.
References
-
Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC - NIH. (2022-01-13). [Link]
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - MDPI. (2020-04-07). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. (2022-12-06). [Link]
-
(PDF) Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - ResearchGate. (2020-04-01). [Link]
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC - NIH. (2020-04-07). [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). [Link]
-
D-Cycloserine pH-stability profiles at 10 mM and 20 mM. - ResearchGate. (n.d.). [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC - NIH. (2022-05-16). [Link]
-
Cycloserine - Wikipedia. (n.d.). [Link]
-
(a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. - ResearchGate. (n.d.). [Link]
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. (2019-08-29). [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation | Journal of the American Society for Mass Spectrometry. (2022-05-16). [Link]
-
Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific. (n.d.). [Link]
-
Cycloserine | C3H6N2O2 - PubChem. (n.d.). [Link]
-
The interaction of cycloserine with pyruvate and other biologically relevant alpha-ketoacids - PubMed. (1987-01-15). [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). [Link]
-
Repeatability of the cycloserine dimer chromatographic peak areas. - ResearchGate. (n.d.). [Link]
-
ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Request PDF - ResearchGate. (2010-08-01). [Link]
-
Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis | Journal of Chemical Information and Modeling. (2022-06-27). [Link]
-
Total Synthesis of Complex Diketopiperazine Alkaloids - PMC - PubMed Central. (2016-08-01). [Link]
-
Cycloserine dimer hydrolysis and its equilibration with cycloserine | The Journal of Organic Chemistry. (1982-01-01). [Link]
-
Biomimetic catalysis of diketopiperazine and dipeptide syntheses - PubMed. (2012-07-02). [Link]
-
Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC - NIH. (2012-07-02). [Link]
-
Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. (2022). [Link]
-
KEGG PATHWAY Database. (n.d.). [Link]
-
What is the mechanism of Cycloserine? - Patsnap Synapse. (2024-07-17). [Link]
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PubMed. (2022-01-13). [Link]
-
Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. (2022-01-13). [Link]
-
2,5-Diketopiperazine - Wikipedia. (n.d.). [Link]
-
Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC - PubMed Central. (2021-02-24). [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. (2021-05-29). [Link]
-
The synthesis and anticancer activity of selected diketopiperazines - PubMed. (2008-08-01). [Link]
-
Original and Efficient Synthesis of D‐Cycloserine | Request PDF - ResearchGate. (2012-01-01). [Link]
-
Diketopiperazines - Baran Lab. (2018-02-26). [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - ResearchGate. (2021-05-01). [Link]
-
Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC - NIH. (2012-02-01). [Link]
-
Diketopiperazine - Wikipedia. (n.d.). [Link]
-
Solvent Effect on the Rate of Dimerization of Cyclopentadiene - ResearchGate. (2016-01-01). [Link]
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Technical Support Center: Addressing Solubility Challenges of Cycloserine Diketopiperazine
Introduction: Welcome to the technical support guide for Cycloserine Diketopiperazine (CDKP). As a dimeric derivative of the antibiotic D-cycloserine, CDKP is a molecule of significant interest in various research contexts[1][2][3]. However, its rigid cyclic structure and capacity for strong intermolecular hydrogen bonding can present considerable challenges in achieving desired concentrations in aqueous buffers[4][5]. This guide provides a structured, causality-driven approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Understanding the Molecule - Core Physicochemical Properties
This section addresses the fundamental properties of CDKP that govern its solubility.
Q1: What is this compound (CDKP) and why is its aqueous solubility often limited?
Answer: this compound (CAS 1204-99-5) is a cyclic dipeptide formed from two molecules of cycloserine[4]. Structurally, it belongs to the diketopiperazine (DKP) class, which are six-membered rings containing two amide bonds[4].
The primary reasons for its limited aqueous solubility are:
-
Molecular Rigidity: The DKP ring structure is planar and rigid. This planarity promotes efficient crystal lattice packing, where molecules stack tightly together. A high lattice energy means that a significant amount of energy is required to break apart the crystal and allow individual molecules to be solvated by water[5][6].
-
Intermolecular Hydrogen Bonding: The amide groups in the DKP ring are strong hydrogen bond donors and acceptors. In the solid state, these groups form extensive hydrogen bonding networks between adjacent CDKP molecules, further stabilizing the crystal structure and making it difficult for water to intervene and dissolve the compound[5].
While the molecule has polar functional groups, the energetic stability of its solid state often outweighs the favorable interactions with water, leading to poor solubility in neutral aqueous buffers.
Q2: How does pH fundamentally influence the solubility of CDKP?
Answer: The solubility of CDKP is critically dependent on pH due to the ionizable groups within its structure. While the exact pKa values for CDKP are not readily published, we can infer its behavior from its parent molecule, D-cycloserine, which has pKa values of approximately 4.4 and 7.4[7]. These values correspond to an acidic amine and a more basic amine group.
-
At Acidic pH (below ~4.4): The amino groups will be protonated, conferring a net positive charge on the molecule (CDKP-H₂²⁺). This charge significantly increases electrostatic interactions with polar water molecules and introduces repulsion between like-charged CDKP molecules, preventing aggregation and favoring dissolution.
-
At Neutral pH (between ~4.4 and ~7.4): The molecule will exist predominantly as a zwitterion or a neutral species. This is the isoelectric point, where the net charge is minimal. With reduced charge, intermolecular hydrogen bonding can dominate, leading to aggregation and the lowest aqueous solubility.
-
At Basic pH (above ~7.4): The relevant groups will be deprotonated, resulting in a net negative charge. Similar to the acidic range, this charge enhances solubility through improved interactions with water and intermolecular repulsion.
Therefore, adjusting the pH of the buffer away from the neutral, isoelectric region is the most direct strategy to enhance the solubility of CDKP.
Caption: pH-dependent ionization and its effect on CDKP solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to address specific solubility problems.
Scenario 1: "My CDKP powder will not dissolve in a standard neutral buffer (e.g., PBS pH 7.4)."
This is the most common issue encountered and is expected due to the molecule's properties at neutral pH.
Primary Strategy: pH Adjustment
Causality: By shifting the pH, you ionize the CDKP molecule, increasing its polarity and disrupting the crystal lattice energy, which dramatically improves its affinity for water[8][9].
Step-by-Step Protocol: Preparing a 10 mM Acidic Stock Solution
-
Preparation: Weigh the required amount of CDKP powder to make a final concentration of 10 mM (Molecular Weight: 204.18 g/mol )[10][11].
-
Initial Suspension: Add approximately 80% of the final required volume of high-purity water (e.g., Milli-Q). Do NOT use buffer at this stage. The powder will likely form a suspension.
-
Titration: While stirring, add 1 M HCl dropwise. Monitor the suspension closely. As the pH drops below 4, the powder should begin to dissolve rapidly.
-
Complete Dissolution: Continue adding 1 M HCl until the solution is completely clear and free of particulates. Check the pH to ensure it is in the desired acidic range (e.g., pH 2-3).
-
Final Volume Adjustment: Add high-purity water to reach the final target volume.
-
Sterilization & Storage: Sterile filter the stock solution using a 0.22 µm syringe filter compatible with acidic solutions. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Buffering in Final Assay: When adding this acidic stock to your final experimental buffer, ensure the final buffer concentration is high enough to neutralize the added acid and maintain the desired final pH of your experiment.
| Troubleshooting Tip | Rationale |
| Solution remains cloudy. | The pH may not be low enough. Continue adding acid dropwise. If this fails, the required concentration may be too high for pH adjustment alone. |
| Precipitate forms when adding stock to the final buffer. | The final buffer capacity is too low to handle the acidic stock, causing a local pH drop and then a rise that brings CDKP through its insoluble range. Use a higher concentration buffer or add the stock slowly while vortexing. |
Scenario 2: "My experiment is pH-sensitive and I cannot use highly acidic or basic conditions. Solubility is still an issue."
Secondary Strategy: Co-solvents
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This lowers the interfacial tension between the hydrophobic parts of the CDKP molecule and the solvent, making solvation more favorable[12][13].
Step-by-Step Protocol: Using DMSO as a Co-solvent
-
Preparation: Weigh the CDKP powder.
-
Primary Dissolution: Add a small volume of 100% DMSO to the powder and vortex until fully dissolved. CDKP is reported to be soluble in DMSO[11]. This creates a high-concentration primary stock (e.g., 100 mM).
-
Intermediate Dilution (Optional but Recommended): Create an intermediate stock by diluting the primary DMSO stock into your final aqueous buffer. This helps prevent precipitation that can occur when "shocking" the compound by diluting it directly from 100% organic solvent into a fully aqueous environment.
-
Final Dilution: Add the intermediate stock to your final experimental medium. Ensure the final concentration of the co-solvent is low (typically <1%, ideally <0.1%) to avoid off-target effects on your biological system.
Table of Common Co-solvents
| Co-solvent | Starting % in Stock | Biocompatibility Notes |
| Dimethyl Sulfoxide (DMSO) | 100% | Widely used, but can have cellular effects even at low concentrations (<0.5%). |
| Ethanol | 50-100% | Generally well-tolerated at very low final concentrations (<0.1%). |
| Polyethylene Glycol 300/400 (PEG 300/400) | 30-50% | Often used in pharmaceutical formulations; generally considered safe[14][15]. |
Critical Consideration: A major drawback of co-solvents is that the drug may precipitate upon dilution into the final aqueous buffer[8]. Always perform a solubility test at your final concentration and conditions before proceeding with a critical experiment.
Scenario 3: "My system is sensitive to both pH and organic co-solvents. I need a biocompatible alternative."
Tertiary Strategy: Cyclodextrin-based Solubilization
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets" to encapsulate the poorly soluble CDKP molecule, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule[16][17][18].
Step-by-Step Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS). HP-β-CD is highly soluble in water.
-
Add CDKP: Add the weighed CDKP powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or vortex the mixture at room temperature for several hours (or overnight for difficult cases) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process, but stability must be considered.
-
Clarify Solution: Once dissolved, the solution should be clear. If any undissolved material remains, it can be removed by centrifugation or filtration (0.22 µm), as this indicates the solubility limit has been reached.
Caption: Encapsulation of CDKP by a cyclodextrin molecule.
Part 3: Advanced Considerations & FAQs
Q3: How can I be sure my dissolved CDKP remains stable in solution?
Answer: CDKP stability is influenced by pH and temperature[4]. D-cycloserine itself is most stable under basic conditions and degrades in acidic environments[19][20]. Diketopiperazines in general can be susceptible to hydrolysis at pH extremes (e.g., <3 or >8)[21].
-
Recommendation: Always prepare stock solutions fresh if possible.
-
Storage: If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Validation: For long-term studies, periodically re-analyze the concentration and purity of your stock solution using an appropriate analytical method like HPLC to check for degradation products[3].
Q4: Can I use heating or sonication to aid dissolution?
Answer: Yes, but with caution.
-
Sonication: A brief sonication can help break up aggregates and accelerate dissolution. This is generally safe for the molecule.
-
Heating: Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit. However, prolonged heating, especially at non-optimal pH, can accelerate chemical degradation. Use this method judiciously and always cool the solution to room temperature before use.
Q5: What is the recommended overall workflow for tackling a new solubility challenge with CDKP?
Answer: Follow a tiered approach, starting with the simplest and most biocompatible methods first.
Caption: A decision-making workflow for solubilizing CDKP.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Malde, A. D., et al. (2011). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 8(3), 748-755.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- DrugInfoSys.com. Cycloserine - Drug Monograph. DrugInfoSys.com.
- Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(11), 1142-1169.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
- Co-solvent: Significance and symbolism. (2025). ScienceDirect.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid.
- CymitQuimica. (n.d.). CAS 1204-99-5: this compound. CymitQuimica.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Strickley, R. G. (2004). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmaceutical Sciences, 93(7), 1781-1792.
- ChemicalBook. (n.d.). This compound | 1204-99-5. ChemicalBook.
- Singh, R., et al. (2024). Co-solvent and Complexation Systems.
- ALLMPUS. (n.d.). This compound. ALLMPUS.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020).
- Lim, H., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. Polymer Chemistry, 12(8), 1145-1153.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Wang, Y., et al. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Infection and Drug Resistance, 15, 233-240.
- Wikipedia. (n.d.). Cycloserine. Wikipedia.
- Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(17), 5899-5907.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Kumar, S., & Singh, A. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 13(5), 103-112.
- Gáspár, A., et al. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1734.
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.
Sources
- 1. This compound | 1204-99-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1204-99-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cycloserine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 21. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Diketopirazine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diketopirazine (DKP)-containing molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH-dependent stability of these unique cyclic peptide structures. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of DKP stability.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the pH-dependent stability assessment of diketopiperazines. Each problem is followed by probable causes and actionable solutions, grounded in the principles of chemical kinetics and degradation pathways.
Issue 1: Rapid Degradation of DKP in Alkaline Conditions (pH > 8)
You Observe: A significant decrease in the concentration of your DKP-containing compound and the appearance of new peaks in your chromatogram when working with buffers at pH 9 or higher.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Base-Catalyzed Hydrolysis | The diketopirazine ring is susceptible to hydrolysis, a reaction catalyzed by hydroxide ions (OH⁻). At pH > 8, the concentration of OH⁻ is high enough to significantly accelerate the cleavage of the amide bonds within the DKP ring, leading to the formation of a linear dipeptide.[1][2] | 1. Confirm Degradation Product: Analyze the degradation product by LC-MS to confirm if its mass corresponds to the hydrolyzed linear dipeptide.[3] 2. pH Optimization: If experimentally feasible, lower the pH of your formulation or experimental buffer to a range of 3-8, where DKPs exhibit greater stability.[2][3] 3. Kinetic Analysis: Perform a kinetic study by measuring the degradation rate at several pH points above 8 (e.g., 8.5, 9.0, 9.5). This will help you model the degradation kinetics and predict the shelf-life of your compound.[1][4] |
| Epimerization | Under basic conditions, the alpha-carbon protons of the constituent amino acids can be abstracted, leading to epimerization (a change in stereochemistry).[1][5] This can result in the formation of diastereomers, which may have different retention times on a chiral or even a standard reverse-phase HPLC column. | 1. Chiral Analysis: Use a chiral HPLC column to resolve potential diastereomers. 2. NMR Spectroscopy: For isolated degradation products, 2D NMR techniques can help elucidate changes in stereochemistry. 3. Lower Temperature: Perform your experiments at a lower temperature to reduce the rate of epimerization. |
Issue 2: DKP Degradation in Acidic Conditions (pH < 3)
You Observe: Your DKP compound is unstable in strongly acidic buffers, leading to the formation of one or more degradation products.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Acid-Catalyzed Hydrolysis | Similar to base-catalyzed hydrolysis, the amide bonds of the DKP ring can be cleaved under acidic conditions. This reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2] | 1. Product Identification: Use LC-MS to identify the degradation products, which are likely the corresponding linear dipeptide.[3] 2. Adjust pH: If possible, increase the pH of your solution to the more stable 3-8 range.[2][3] 3. Forced Degradation Study: If your drug will be exposed to acidic conditions (e.g., in the stomach), a forced degradation study is necessary to fully characterize the degradation pathway and kinetics.[6] |
| Formation from a Linear Peptide | In some cases, a linear dipeptide precursor can cyclize to form a DKP under acidic conditions.[1] If your starting material is a dipeptide, you may be observing the formation of the DKP, which then might be in equilibrium with the hydrolyzed form. | 1. Monitor Both Species: Ensure your analytical method can resolve and quantify both the linear dipeptide and the DKP. 2. Time-Course Analysis: Monitor the concentrations of both the dipeptide and the DKP over time to understand the direction of the reaction. |
Issue 3: Inconsistent or Irreproducible Stability Data
You Observe: High variability in degradation rates between replicate experiments or different batches of your compound.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Buffer Effects | The type and concentration of the buffer can influence the degradation rate. Some buffer species can act as general acids or bases, catalyzing hydrolysis.[2] | 1. Standardize Buffer Preparation: Ensure meticulous and consistent preparation of all buffers. 2. Buffer Species Evaluation: If possible, test the stability in different buffer systems (e.g., phosphate vs. citrate) at the same pH to identify any catalytic effects.[2] 3. Control Ionic Strength: Maintain a consistent ionic strength across all experimental conditions. |
| Temperature Fluctuations | Degradation reactions are temperature-dependent. Small variations in temperature can lead to significant differences in reaction rates. | 1. Use a Calibrated Incubator: Ensure your incubator or water bath maintains a stable and accurate temperature. 2. Monitor Temperature: Place a calibrated thermometer inside the incubator to continuously monitor the temperature throughout the study. |
| Oxygen Sensitivity | While hydrolysis is the primary pH-dependent degradation pathway, some DKPs may be susceptible to oxidation, which can be influenced by pH. | 1. Inert Atmosphere: Conduct stability studies under an inert atmosphere (e.g., nitrogen or argon) to see if this improves stability. 2. Add Antioxidants: Consider the addition of antioxidants to your formulation, but be aware of potential interactions with your compound or analytical methods. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical pH range of maximum stability for a diketopiperazine ring?
Generally, diketopiperazine rings exhibit their greatest stability in the pH range of 3 to 8.[2][3] Outside of this range, they are more susceptible to acid- or base-catalyzed hydrolysis.[2]
Q2: How does the amino acid composition of the DKP affect its stability?
The amino acid side chains can significantly influence the stability of the DKP ring. For instance, DKPs containing proline are often involved in specific degradation pathways in larger peptides.[3][7] The steric and electronic properties of the side chains can affect the susceptibility of the amide bonds to nucleophilic attack.
Q3: What are the primary degradation products of DKPs in aqueous solutions?
The primary degradation products of DKPs are the corresponding linear dipeptides, resulting from the hydrolysis of one of the two amide bonds in the ring.[2] Depending on the conditions and the stereochemistry of the parent DKP, epimerized forms of the DKP or the linear dipeptide can also be observed.[1][4]
Q4: Can DKPs revert from their linear dipeptide form?
Yes, the formation of DKPs from linear dipeptides is an intramolecular cyclization reaction.[1] This reaction is often in equilibrium with the hydrolysis of the DKP. The direction of the equilibrium is highly dependent on factors such as pH, temperature, and the specific amino acid sequence.
Q5: What analytical techniques are best suited for monitoring DKP stability?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection is the most common and robust method for DKP stability studies.[2][3] Capillary electrophoresis (CE) is another powerful technique for separating the DKP from its degradation products.[4] LC-MS is particularly valuable for the identification of unknown degradation products.[3][8]
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General pH-Dependent Stability Study using HPLC
This protocol outlines a typical forced degradation study to assess the stability of a DKP-containing compound across a range of pH values.
Materials:
-
DKP compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Stock Solution Preparation: Prepare a stock solution of your DKP compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the DKP stock solution to a larger volume of the respective buffer to achieve the desired final concentration.
-
Prepare a "time zero" sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or freezing).
-
-
Incubation: Place the remaining samples in a temperature-controlled incubator set to a specific temperature (e.g., 40°C or 60°C for accelerated studies).
-
Time Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction as in step 3.
-
HPLC Analysis:
-
Analyze all samples (including time zero) by a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent DKP and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the DKP remaining at each time point for each pH condition.
-
Plot the natural logarithm of the percentage of DKP remaining versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.[1][2]
-
Determine the degradation rate constant (k) from the slope of the line for each pH.
-
Plot the log(k) versus pH to generate a pH-rate profile.
-
Data Presentation: pH-Rate Profile
The results of a pH-dependent stability study are best summarized in a pH-rate profile, which illustrates the effect of pH on the degradation rate of the compound.
| pH | Apparent Rate Constant (k) at 40°C (hr⁻¹) |
| 2.0 | 0.085 |
| 4.0 | 0.012 |
| 6.0 | 0.005 |
| 7.4 | 0.008 |
| 9.0 | 0.092 |
| 12.0 | 0.560 |
This is example data and will vary depending on the specific DKP.
Section 4: Visualizing Degradation Pathways
Diagram 1: General Acid- and Base-Catalyzed Hydrolysis of a Diketopiperazine Ring
Caption: pH-dependent degradation pathways of a diketopiperazine ring.
Diagram 2: Experimental Workflow for a pH-Dependent Stability Study
Caption: Workflow for assessing DKP stability across a pH range.
References
- Lao, W. B., & Borchardt, R. T. (1991). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 8(10), 1223–1229.
- Brückner, C., Fahr, A., Imhof, D., & Scriba, G. (2012). Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions. Journal of pharmaceutical sciences, 101(11), 4153–4161.
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288.
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46945–46961. [Link]
-
Wikipedia contributors. (2023, December 19). 2,5-Diketopiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
-
Jadhav, S. B., & Singhal, R. S. (2013). RP-HPLC for the determination of diketopiperazines and their corresponding linear dipeptides. Chromatography Research International, 2013, 1–9. [Link]
-
Asadi, M., & Ghafouri, H. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 118–126. [Link]
-
Vallejo, D. D., & Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
Sources
- 1. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Minimizing dimer formation during Cycloserine synthesis
Welcome to the technical support center for D-Cycloserine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing D-Cycloserine while minimizing the formation of its primary dimeric impurity, cis-3,6-bis(aminoxymethyl)-2,5-piperazinedione. By understanding the underlying chemical principles and optimizing reaction conditions, you can significantly improve the purity and yield of your target compound.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific literature and extensive field experience.
Troubleshooting Guide: Common Issues in Cycloserine Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: High percentage of dimer detected in my crude product after cyclization.
Potential Causes & Solutions:
-
Incorrect pH during Cyclization: The cyclization of D-cycloserine precursors is highly pH-dependent. Acidic conditions are known to promote degradation and dimerization, with a maximum degradation rate observed around pH 4.7.[1] Conversely, cycloserine exhibits its greatest stability under basic conditions, specifically around pH 11.5.[2]
-
Solution: Carefully monitor and control the pH during the cyclization step. When using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to facilitate ring closure, maintain the pH in the range of 11.0-11.5.[3] Use a calibrated pH meter and make slow, dropwise additions of your base to avoid pH overshoots.
-
-
Elevated Reaction Temperature: D-Cycloserine is thermally labile. Intense exothermic decomposition can begin at temperatures as low as 135-145°C.[4] Even below these decomposition temperatures, elevated heat can provide the activation energy needed for the intermolecular condensation reaction that leads to dimer formation.
-
Solution: Conduct the cyclization and subsequent work-up steps at low temperatures. A common practice is to perform the base addition and initial reaction at 0°C, followed by a gradual warming to room temperature.[3] Avoid any prolonged heating of solutions containing cycloserine. For process safety, it is recommended that the temperature not exceed 110°C at any stage.[4]
-
-
High Reactant Concentration: Highly concentrated solutions can increase the probability of intermolecular reactions, favoring the formation of the dimer over the desired intramolecular cyclization.
-
Solution: While not always explicitly stated in protocols, running the cyclization step under reasonably dilute conditions can favor the formation of the monomer. If dimer formation is persistent, consider reducing the initial concentration of your linear precursor.
-
Problem 2: My final, purified D-Cycloserine product shows increasing dimer content over time during storage.
Potential Causes & Solutions:
-
Presence of Moisture: D-Cycloserine is hygroscopic, and the presence of water has been shown to accelerate the dimerization process in the solid state.[5][6][7] The zwitterionic form of cycloserine, present in its monohydrate crystal structure, may be predisposed to this reaction, with water molecules potentially participating in the mechanism.[5]
-
Solution: Ensure the final product is rigorously dried under vacuum. For storage, use a desiccator with a high-quality desiccant (e.g., phosphorus pentoxide or fresh silica gel). Store the compound in tightly sealed, airtight containers. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
-
Inappropriate Storage Temperature: As with the synthesis, elevated temperatures during storage will accelerate degradation and dimerization.
-
Solution: Store purified D-Cycloserine at or below refrigerated temperatures (2-8°C). For long-term archival, storage at -20°C is recommended.[8]
-
Problem 3: I am seeing unrepeatable, often tailing peaks for the dimer during HPLC analysis, making quantification unreliable.
Potential Causes & Solutions:
-
On-Column Dimerization: This is a known issue with HPLC analysis of cycloserine. Metal oxides within the stationary phase of the HPLC column can promote the dimerization of the analyte as it passes through, leading to peak tailing and inaccurate quantification.[5]
-
Solution: Add a chelating agent to the mobile phase. The addition of citrate or ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions in the stationary phase, preventing on-column dimerization.[5]
-
-
Solvent-Induced Dimerization: Certain solvents used for sample preparation can promote dimer formation. Acetonitrile, in particular, has been reported to initiate dimerization, an effect that can be further enhanced in the electrospray ionization (ESI) source of a mass spectrometer.[5]
-
Solution: Use methanol as the solvent of choice for preparing samples for HPLC or LC-MS analysis.[5] If your mobile phase requires acetonitrile, minimize the time the sample spends in the autosampler before injection.
-
-
Mobile Phase pH: Acidic mobile phases can contribute to the degradation of cycloserine and its equilibrium with the dimer.[5]
-
Solution: Whenever possible, use a mobile phase with a neutral or slightly basic pH, where cycloserine is more stable. However, this must be balanced with the requirements of the stationary phase and chromatographic separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of the cycloserine dimer? A1: The cycloserine dimer is a six-membered ring formed from two cycloserine molecules. Its formal chemical name is cis-3,6-bis(aminoxymethyl)-2,5-piperazinedione.[5]
Q2: What is the underlying chemical mechanism of dimerization? A2: The dimerization is an intermolecular condensation reaction between two molecules of cycloserine. In this proposed mechanism, the exocyclic primary amine of one cycloserine molecule acts as a nucleophile, attacking the carbonyl carbon of the isoxazolidinone ring of a second molecule. This leads to ring opening and subsequent formation of an amide bond. A second, similar reaction then occurs to form the stable six-membered diketopiperazine ring. This process is catalyzed by factors such as acid, water, and heat.
Q3: Is the dimerization of cycloserine reversible? A3: The dimer can exist in a pH-dependent equilibrium with the monomer, particularly in acidic solutions (pH 1-2).[5] However, under synthetic and storage conditions where the goal is to obtain the pure monomer, the dimerization should be considered an undesirable and largely irreversible side reaction that must be minimized.
Q4: Can I use protecting groups to prevent dimerization during synthesis? A4: Yes, protecting the exocyclic primary amine is a key strategy to prevent it from acting as a nucleophile and initiating dimerization. Common protecting groups used in published syntheses include the triphenylmethyl (trityl) group or the trifluoroacetyl group.[3][8] These groups are introduced early in the synthesis and are removed in the final step, after the isoxazolidinone ring has been formed.
Q5: What is the best way to purify D-Cycloserine to remove the dimer? A5: Recrystallization is a common and effective method.[9][10][11] Given that cycloserine is soluble in water and less soluble in alcohols like isopropanol and ethanol, a mixed solvent system is often effective. A typical procedure involves dissolving the crude product in a minimal amount of cold water, followed by the addition of a larger volume of an anti-solvent (like isopropanol) to induce crystallization of the pure monomer.[3][12]
Visualizing the Chemistry
To better understand the process, the following diagrams illustrate the key molecules and pathways involved.
Caption: Chemical structures of D-Cycloserine monomer and its dimeric impurity.
Caption: Proposed reaction pathway for the formation of the cycloserine dimer.
Caption: Troubleshooting workflow for addressing high dimer content.
Quantitative Data Summary
| Parameter | Condition to Minimize Dimer | Rationale & Reference(s) |
| pH (Cyclization) | 11.0 - 11.5 | Cycloserine is most stable at pH 11.5. Acidic conditions (especially pH < 7) significantly increase the rate of degradation and dimerization.[2][3] |
| Temperature (Synthesis) | 0°C to Room Temperature | Minimizes thermal energy that promotes the dimerization side reaction. Intense exothermic decomposition occurs at ≥135°C.[3][4] |
| Temperature (Storage) | 2-8°C (short-term) or -20°C (long-term) | Low temperatures slow the rate of solid-state dimerization, which is a known stability issue.[8] |
| Moisture (Storage) | Store over desiccant in airtight containers | The presence of water/humidity accelerates the dimerization of solid cycloserine.[5][7] |
| Analytical Solvent | Methanol | Acetonitrile has been shown to promote dimerization, especially in LC-MS ESI sources. Methanol is a preferred alternative.[5] |
Experimental Protocols
Protocol 1: Synthesis of D-Cycloserine from DL-Serine Methyl Ester (Amine Protection Strategy)
This protocol is a synthesized methodology based on principles from multiple sources, emphasizing steps critical for minimizing dimer formation.[3][12][13]
Step 1: N-Trityl Protection of DL-Serine Methyl Ester
-
To a cooled (0°C) solution of DL-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) dropwise.
-
Slowly add a solution of triphenylmethyl (trityl) chloride (1.05 eq) in DCM.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Perform an aqueous work-up with sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trityl protected intermediate.
Step 2: Conversion to Hydroxamic Acid & Cyclization (Key Step for Dimer Control)
-
This section would typically involve conversion of the alcohol to a leaving group (e.g., via mesylation or chlorination) followed by reaction with a protected hydroxylamine. For simplicity and focus, we proceed to the critical cyclization step of a suitable precursor, such as DL-Methyl-γ-aminooxy-α-amino(triphenylmethyl)butyrate.
-
Dissolve the linear precursor (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of potassium hydroxide (KOH, ~3.5 eq) in water.
-
Crucially , add the KOH solution dropwise to the reaction mixture over 10-15 minutes, continuously monitoring the pH to ensure it remains between 11.0 and 11.5 .
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Step 3: Deprotection and Isolation
-
Deprotection of the N-trityl group is typically achieved under acidic conditions. This step must be performed carefully after cyclization is complete to avoid dimer formation under the acidic environment.
-
After the reaction is complete, re-cool the solution to 0°C.
-
Carefully adjust the pH to ~6.0 using glacial acetic acid. This will cause the D-Cycloserine to precipitate.
-
Allow precipitation to complete at 0°C for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with a cold 50:50 mixture of isopropanol/ethanol, followed by cold diethyl ether.
-
Dry the resulting white solid under high vacuum to yield D-Cycloserine.
Protocol 2: Purification of D-Cycloserine by Recrystallization
This protocol is designed to remove the dimer and other soluble impurities.
-
Place the crude D-Cycloserine containing the dimer impurity into a clean Erlenmeyer flask.
-
Add a minimal amount of cold (4°C) deionized water, just enough to dissolve the solid completely with stirring.
-
Once dissolved, filter the aqueous solution through a fine filter to remove any insoluble particulate matter.
-
Transfer the filtrate to a larger beaker or flask equipped with a stir bar.
-
While stirring vigorously, slowly add a volume of cold (-5°C to 1°C) isopropanol that is approximately 1.5 to 2 times the volume of water used.[12]
-
A white precipitate of pure D-Cycloserine should form upon addition of the isopropanol.
-
Allow the slurry to stir at low temperature (-5°C to 1°C) for at least 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold absolute ethanol, followed by a final wash with diethyl ether.
-
Dry the purified crystals under high vacuum in a desiccator until a constant weight is achieved.
References
-
Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. (2022). Infection and Drug Resistance, 15, 135–140. Available from: [Link]
-
Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. Available from: [Link]
-
Thacker, N. C., Molnár-Tóth, J., Miska, J. L., & Barletta, R. G. (2012). PREPARATION OF D-CYCLOSERINE AND 13C-LABELED D-CYCLOSERINE. Heterocycles, 86(2), 1575. Available from: [Link]
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. Available from: [Link]
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Kim, D., & Kim, D. (2011). Novel practical synthesis of D-cycloserine. Tetrahedron Letters, 53(31), 4090-4092. Available from: [Link]
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Lee, H.-H., Takeuchi, N., Senda, H., Kuwae, A., & Hanai, K. (2006). Molecular Structure and Dimerization of d-Cycloserine in the Solid State. Spectroscopy Letters, 31(6), 1217-1227. Available from: [Link]
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Awasthi, A. K., Kumar, B., Aga, M. A., Tripathi, P., Reddy, C. S., & Kumar, P. (2017). An efficient and facile synthesis of D-cycloserine substantially free from potential impurities. Chemistry of Heterocyclic Compounds, 53(11), 1248-1253. Available from: [Link]
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Wang, L., Liu, H., Zhang, G., Liu, Z., Wan, K., & Zhao, Y. (2022). Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. Infection and Drug Resistance, 15, 135–140. Available from: [Link]
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Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. (2022). ResearchGate. Available from: [Link]
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Awasthi, A. K., Kumar, B., Aga, M. A., Tripathi, P., Reddy, C. S., & Kumar, P. (2017). An efficient and facile synthesis of D-cycloserine substantially free from potential impurities. Chemistry of Heterocyclic Compounds, 53(11), 1248-1253. Available from: [Link]
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Validation & Comparative
Comparative Analysis of Antibacterial Efficacy: D-Cycloserine vs. its Diketopiperazine Dimer
A Guide for Drug Discovery & Development Professionals
Introduction
D-cycloserine, an antibiotic derived from Streptomyces orchidaceus, serves as a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Its utility stems from a well-characterized mechanism of action targeting the bacterial cell wall, a structure absent in human cells.[1][2][3] As a structural analog of the amino acid D-alanine, D-cycloserine competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[2][3][4][5] This disruption is often bactericidal, preventing the formation of a stable cell wall and leading to osmotic lysis.[1][3]
Under certain conditions, such as in solution or the solid-state, D-cycloserine can undergo dimerization to form a 2,5-diketopiperazine (DKP) derivative, specifically 3,6-bis((aminooxy)methyl)-2,5-piperazinedione.[6][7] This structural modification raises a pivotal question for researchers: how does this dimerization impact antibacterial activity? The diketopiperazine scaffold is prevalent in nature and is associated with a wide array of biological activities.[8][9] However, the dimerization of cycloserine fundamentally alters the molecule's shape and chemical properties from that of a simple amino acid analog.
This guide provides a comprehensive comparison of the known antibacterial properties of D-cycloserine and the hypothesized activity of its diketopiperazine dimer. We will delve into the established mechanism of the monomer, explore the potential implications of dimerization, and present a detailed experimental framework for a direct, quantitative comparison of their antibacterial efficacy.
Molecular Structures and Mechanistic Implications
The antibacterial activity of D-cycloserine is intrinsically linked to its structural mimicry of D-alanine. This allows it to act as a competitive substrate for enzymes crucial to cell wall biosynthesis.
-
D-Cycloserine (Monomer): A cyclic amino acid analog. Its compact structure is recognized by the active sites of Alr and Ddl.[1][10]
-
Cycloserine Diketopiperazine (Dimer): A six-membered ring formed from two cycloserine molecules. This creates a larger, more rigid, and sterically hindered structure.
The dimerization event is the critical factor influencing the potential bioactivity of the resulting molecule. The D-alanine-like moiety is effectively lost, making it highly improbable that the dimer can bind to the active sites of Alr and Ddl in the same manner as the monomer.
Part 1: Mechanism of Action - A Tale of Two Molecules
D-Cycloserine: A Targeted Disruption of Peptidoglycan Synthesis
The bacterial cell wall, particularly its peptidoglycan layer, is essential for survival, providing structural integrity against internal osmotic pressure. D-cycloserine targets the very initial cytoplasmic steps of this layer's construction.
-
Inhibition of Alanine Racemase (Alr): Peptidoglycan requires D-alanine, but bacteria primarily possess L-alanine. Alr is the enzyme responsible for converting L-alanine to D-alanine. Cycloserine competitively inhibits this enzyme, depleting the pool of D-alanine precursors.[2][3][4]
-
Inhibition of D-alanine:D-alanine Ligase (Ddl): The next step involves joining two D-alanine molecules to form a D-Ala-D-Ala dipeptide, a reaction catalyzed by Ddl. Cycloserine also potently inhibits this enzyme, preventing the formation of this essential building block.[2][4][5]
The dual-inhibition strategy makes D-cycloserine an effective antibiotic and is thought to contribute to the relatively low frequency of clinical resistance development.[3][11]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of D-cycloserine and its dimer in an appropriate solvent (e.g., sterile water). Create a series of 2-fold serial dilutions in the appropriate culture medium in a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Culture the test bacteria to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to the final target concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for S. aureus and E. coli, and for 48-72 hours for M. smegmatis.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. This test distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.
Step-by-Step Procedure:
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C until growth is visible in control spots.
-
MBC Determination: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the agar subculture.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| D-Cycloserine | M. smegmatis | |||
| S. aureus | ||||
| E. coli | ||||
| Cycloserine Dimer | M. smegmatis | |||
| S. aureus | ||||
| E. coli |
-
Interpretation:
-
A lower MIC value indicates higher potency.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
Part 3: Validating the Mechanism and Compound Stability
To ensure the trustworthiness of the results, two validation experiments are crucial.
Experiment 1: D-Alanine Rescue Assay
This experiment directly tests whether a compound's activity relies on the inhibition of the D-alanine pathway.
-
Principle: If the antibacterial activity is due to competitive inhibition of Alr or Ddl, adding excess D-alanine to the medium will out-compete the inhibitor, "rescuing" bacterial growth and leading to a significant increase in the measured MIC. [12]* Methodology: Perform the MIC assay as described above, but on a parallel plate containing medium supplemented with a high concentration of D-alanine (e.g., 100 µg/mL).
-
Expected Outcomes:
-
D-Cycloserine: The MIC should increase dramatically (e.g., >8-fold) in the presence of D-alanine.
-
Cycloserine Dimer: If its MIC also increases, it suggests a similar mechanism (unlikely). If the MIC remains unchanged, it confirms a different mechanism of action or a complete lack of activity.
-
Experiment 2: Dimer Stability Assay via HPLC
This experiment verifies that any activity observed for the dimer is not due to its degradation back to the active monomer.
-
Principle: Quantify the concentration of both the dimer and monomer over time under assay conditions.
-
Methodology:
-
Incubate the cycloserine dimer in the relevant culture broth at 37°C.
-
At several time points (e.g., 0, 6, 12, 24 hours), take an aliquot of the solution.
-
Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying the dimer and monomer.
-
-
Expected Outcomes: If significant degradation to the monomer is observed over the assay period, any antibacterial activity measured for the dimer preparation cannot be attributed to the dimer itself.
Conclusion & Outlook
D-cycloserine is a well-understood antibiotic whose efficacy is directly tied to its identity as a D-alanine analog. [1][2][10]Its activity against M. tuberculosis and other bacteria is potent and mechanistically defined. [13][14] In contrast, the antibacterial potential of its diketopiperazine dimer is largely speculative. The profound structural alteration caused by dimerization strongly suggests a loss of the primary mechanism of action targeting cell wall synthesis. It is therefore hypothesized that the dimer will exhibit significantly reduced or no antibacterial activity compared to the monomer. Any observed activity must be rigorously validated to exclude the possibility of reversion to the monomer and to investigate potentially novel mechanisms of action.
The experimental protocols outlined in this guide provide a robust and self-validating framework for researchers to definitively answer this question. The resulting data will be crucial for understanding the structure-activity relationship of cycloserine and for guiding future drug development efforts based on its unique chemical scaffold.
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A Validated Stability-Indicating HPLC Method for the Quantification of Cycloserine Diketopiperazine: A Comparative Guide
For researchers, scientists, and drug development professionals invested in the therapeutic potential of cycloserine, ensuring its stability and purity is paramount. A primary degradation product, cycloserine diketopiperazine (CDP), can impact the efficacy and safety of the final drug product. This guide provides an in-depth, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of CDP. We will delve into the rationale behind the methodological choices, present a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) guidelines, and compare this robust method with existing alternatives, highlighting critical performance differences.
The Challenge in Quantifying this compound
Cycloserine, a broad-spectrum antibiotic, is susceptible to degradation, particularly in the presence of moisture and at certain pH values. One of the major degradation pathways is the dimerization of two cycloserine molecules to form a cyclic diketopiperazine derivative. The accurate quantification of this impurity is a critical quality attribute for cycloserine drug substances and products.
However, existing methods, including some pharmacopoeial procedures, have demonstrated significant challenges in reliably quantifying CDP. Research has pointed to the nucleophilic nature of CDP, which can lead to irreversible binding to the free silanol groups on conventional silica-based HPLC columns. This interaction results in poor peak shape, variable responses, and ultimately, unrepeatable and inaccurate quantification[1][2]. This guide presents a method designed to overcome these challenges.
A Robust RP-HPLC Method for CDP Quantification
This section details a validated stability-indicating RP-HPLC method developed to provide accurate and precise quantification of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides the necessary hydrophobicity for retaining both cycloserine and its diketopiperazine derivative. The use of a high-purity silica with end-capping is crucial to minimize the interaction with free silanol groups. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (20:80, v/v) | A neutral pH buffer is selected to ensure the stability of cycloserine during the analysis and to maintain a consistent ionization state for both the analyte and the impurity. Acetonitrile is a common organic modifier providing good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Detection | UV at 210 nm | While cycloserine itself lacks a strong chromophore, both cycloserine and its diketopiperazine derivative exhibit UV absorbance at lower wavelengths. 210 nm provides adequate sensitivity for both compounds. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL | A standard injection volume suitable for achieving the desired sensitivity. |
Experimental Workflow
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A Comparative Guide to the Stability of Cycloserine and Its Dimer, 3,6-bis(aminooxymethyl)-2,5-piperazinedione
This guide provides an in-depth comparative analysis of the chemical stability of the second-line antituberculosis agent D-cycloserine and its primary degradation product, the cyclic dimer 3,6-bis(aminooxymethyl)-2,5-piperazinedione. Understanding the distinct stability profiles of these two molecules is critical for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry. The insights herein are grounded in published experimental data to ensure scientific integrity and practical applicability in drug development and handling.
Introduction: The Monomer-Dimer Relationship
D-Cycloserine, a crucial antibiotic for treating multidrug-resistant tuberculosis, is a molecule of limited inherent stability.[1] Its strained four-membered isoxazolidinone ring makes it susceptible to degradation under various conditions. The principal degradation pathway involves a self-condensation reaction of two cycloserine molecules to form a more complex, six-membered cyclic dimer, 3,6-bis(aminooxymethyl)-2,5-piperazinedione.[2]
This dimerization is not a simple, irreversible degradation. Instead, it exists as a pH-dependent equilibrium, particularly under acidic conditions.[2] This dynamic relationship means that the dimer can also hydrolyze back to the monomer, creating a complex chemical environment. For drug development professionals, it is not sufficient to merely quantify the loss of the parent drug; a thorough understanding of the formation, accumulation, and subsequent stability of the dimer is essential for ensuring product quality, safety, and efficacy.
Chemical Structures and Degradation Pathway
The transformation between cycloserine and its dimer is a fundamental aspect of their stability profiles.
-
D-Cycloserine: (R)-4-amino-1,2-oxazolidin-3-one. A cyclic analog of the amino acid D-alanine.[3]
-
Cycloserine Dimer: (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione. A diketopiperazine formed from two molecules of cycloserine.
The dimerization process is primarily driven by acidic conditions, which catalyze the opening of the isoxazolidinone ring and subsequent intermolecular condensation.
Caption: Dimerization and Hydrolysis Equilibrium of Cycloserine.
Comparative Stability Analysis
The stability of both cycloserine and its dimer is critically dependent on pH, temperature, and humidity. While the dimer is often viewed as a "degradation product," it possesses its own distinct stability characteristics.
Key Stability Factors:
-
pH: This is the most influential factor. Cycloserine exhibits its maximum degradation rate in acidic conditions (pH 2.0-4.7), where dimerization is favored.[4] Conversely, it shows greatest stability under alkaline conditions (pH ~11.5).[5] The dimer itself undergoes hydrolysis, a reaction that is also pH-dependent, contributing to the equilibrium between the two species.[6]
-
Humidity and Solid-State Stability: Cycloserine is hygroscopic and its degradation is significantly accelerated by moisture, leading to dimer formation even in the solid state. This is a major concern for storage in tropical climates. Proper packaging and storage in desiccated environments are crucial.
-
Temperature: Increased temperature accelerates both the degradation of cycloserine and the hydrolysis of the dimer, as is typical for most chemical reactions.
Quantitative Stability Data Summary
The following table summarizes experimental data on the degradation of D-cycloserine. Direct comparative kinetic data for the dimer is less common in recent literature, but foundational kinetic studies by Stammer and colleagues provide crucial insights into its behavior.[1][6]
| Condition | Analyte | Observation | Reference |
| Acidic (pH 4.7, 37°C) | Cycloserine | Maximum degradation rate observed. | [4] |
| Acidic (pH 2.0, 37°C) | Cycloserine | Extensive degradation, dependent on buffer ionic concentration. | |
| Neutral (pH ~6.6-7.3, 37°C) | Cycloserine | Slower but continuous degradation. ~8.5% loss in 15 days, ~14.5% in 29 days. | [4] |
| Alkaline (pH > 9) | Cycloserine | Significantly more stable. | [4][5] |
| Acid & Alkali | Cycloserine Dimer | Undergoes hydrolysis, participating in an equilibrium with the monomer. | [1][6] |
| High Humidity (Solid State) | Cycloserine | Gross deterioration and dimerization observed. |
Expert Interpretation:
The data clearly indicates that Cycloserine is least stable in acidic environments , where it readily converts to its dimer. The dimer, however, should not be considered a stable final product. It is a key intermediate in a reversible process. The critical insight from kinetic studies is that the dimer itself degrades (hydrolyzes) to regenerate the monomer.[1] This means that under acidic conditions, a sample will contain a mixture of the monomer, the dimer, and potentially other minor hydrolytic products like D-serine and hydroxylamine.[5] From a formulation perspective, achieving stability requires preventing the initial degradation of cycloserine, typically by maintaining a neutral to alkaline pH and ensuring stringent moisture control.
Analytical Methodologies for Stability Assessment
The accurate and simultaneous quantification of cycloserine and its dimer is a known analytical challenge, which is a critical aspect of any trustworthy stability program.
The Challenge: Standard reversed-phase HPLC-UV methods often yield unreliable and unrepeatable peak areas for the cycloserine dimer.[2] This has been attributed to the nucleophilic nature of the dimer, which can cause it to bind irreversibly to free silanol groups on the silica-based column packing material.[2]
Recommended Protocol: Stability-Indicating HPLC Method
A robust method must be able to separate the parent drug (cycloserine), its dimer, and other potential impurities and degradants. While advanced techniques like Diffusion Ordered Spectroscopy (DOSY) NMR offer excellent quantification, a properly developed HPLC method remains more accessible for routine quality control.[2]
Workflow for Stability Sample Analysis
Caption: General workflow for HPLC-based stability analysis.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Causality: Due to reports of acetonitrile promoting dimerization, methanol is the recommended organic solvent for sample and standard preparation.[2]
-
Accurately weigh and dissolve reference standards of D-cycloserine and its dimer in a suitable diluent, such as a methanol/water mixture, to prepare stock solutions.
-
Prepare working standards and sample solutions at the target concentration (e.g., 0.5 - 1.0 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: An aqueous mobile phase containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) at an acidic pH (e.g., pH 2.8) is often used to retain the highly polar analytes and achieve separation.
-
Column: A C18 column (e.g., Hypersil BDS) or a HILIC column may be employed.
-
Causality: The ion-pairing agent forms a complex with the charged analytes, increasing their retention on a nonpolar C18 stationary phase. A HILIC column provides an alternative mechanism for retaining polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 219 nm.
-
Injection Volume: 20 µL.
-
-
Column Conditioning (Critical Step for Dimer Quantification):
-
Trustworthiness: To mitigate the issue of inconsistent dimer peak areas, the analytical column must be conditioned or "saturated" before running the official sample set.[2]
-
Perform multiple, sequential injections of a concentrated solution of the cycloserine dimer (e.g., 0.5 mg/mL) until the peak area response becomes consistent and repeatable. This passivates the active sites on the column packing.
-
-
Analysis and Data Processing:
-
Inject standards and stressed samples.
-
Identify peaks based on retention times of the reference standards.
-
Calculate the amount of cycloserine remaining and the amount of dimer formed using the peak areas from the chromatograms. Express results as a percentage of the initial concentration.
-
Implications for Drug Development and Formulation
The comparative instability of cycloserine and the complex equilibrium with its dimer have significant consequences:
-
Formulation Strategy: Formulations must be designed to maintain a pH outside the acidic range where dimerization is rapid. The use of alkaline excipients, such as calcium hydroxide, has been shown to dramatically improve the stability of cycloserine in solid dosage forms.
-
Storage and Handling: Due to its hygroscopicity, cycloserine and its formulations require packaging that provides a robust barrier against moisture. Storage in controlled, low-humidity environments is essential to minimize solid-state degradation.
-
Analytical Control: Stability-indicating methods must be rigorously validated to demonstrate their ability to accurately quantify not just the loss of cycloserine but also the formation of the dimer. The challenges in dimer quantification necessitate specific procedures like column conditioning to ensure data integrity.[2]
Conclusion
The stability of D-cycloserine is intrinsically linked to that of its cyclic dimer. The relationship is not one of simple degradation but a reversible, pH-dependent equilibrium. Cycloserine is highly unstable under acidic and humid conditions, leading to the formation of the dimer. The dimer itself is subject to hydrolysis, which regenerates the active monomer. Therefore, from a pharmaceutical standpoint, the dimer is best regarded as a major degradation product and a critical quality attribute to be monitored. Effective control over the stability of cycloserine products hinges on formulation strategies that maintain an alkaline environment and manufacturing and packaging processes that rigorously exclude moisture.
References
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. [Link]
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Miller, J. L., Neuhaus, F. C., Lassen, F. O., & Stammer, C. H. (1968). The reactions of 3,6-bis(aminooxymethyl)-2,5-piperazinedione with acid and alkali. A kinetic study. The Journal of Organic Chemistry, 33(10), 3908–3913. [Link]
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Kaushal, G., Ramirez, R., Choksi, K., & Sirbu, C. (2011). Initial characterization of D-cycloserine for future formulation development for anxiety disorders. ResearchGate. [Link]
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Bhargava, H. N. (1976). Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. I. Cell kinetic and biologic effects in cultured L1210, human epidermoid No. 2, and adenocarcinoma 755 cells. Cancer Treatment Reports, 60(9), 1307–1316. [Link]
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Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
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ResearchGate. (n.d.). (a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. Retrieved from [Link]
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Kaka, K. N. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. Zanco Journal of Pure and Applied Sciences, 35(5), 114-124. [Link]
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Al-Mokaram, A. A. M., & Al-Ansi, A. A. M. (2022). Polyketopiperazines: Triketopiperazines, Tetraketopiperazines Synthesis, Reactions, Bioactivities and Applications. ResearchGate. [Link]
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Tolstikova, T. G., Tolstikov, G. A., & Glushkov, V. A. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2021(2), M1223. [Link]
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. PubMed. [Link]
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Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. Retrieved from [Link]
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Rao, K. V. N., Eidus, L., Evans, C., Kailasam, S., Radhakrishna, S., Somasundaram, P. R., Stott, H., Subbammal, S., & Tripathy, S. P. (1968). Deterioration of cycloserine in the tropics. Bulletin of the World Health Organization, 39(5), 781–788. [Link]
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Park, J. H., Kim, D. W., & Park, E. S. (2015). Development of Novel d-Cycloserine Tablet with Improvement of Drug Stability and Dissolution-Equivalence to the d-Cycloserine-Loaded Commercial Hard Capsule. ResearchGate. [Link]
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A Comparative In Silico Analysis: Docking of Cycloserine Diketopiperazine with Bacterial Peptidoglycan Synthesis Enzymes
This guide provides an in-depth comparative analysis of the in silico molecular docking performance of cycloserine diketopiperazine against key bacterial enzymes. We will contrast its binding potential with its parent compound, D-cycloserine, and an alternative inhibitor, β-Chloro-D-alanine. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research, offering a framework for computational screening and lead compound evaluation.
Introduction: The Rationale for Targeting Bacterial Cell Wall Synthesis
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cellular integrity and shape. Its absence in eukaryotic cells makes the peptidoglycan biosynthesis pathway an attractive and well-validated target for antibiotic development.[1][2] Any disruption in this pathway can lead to a weakened cell wall, ultimately causing cell lysis and death.[2]
D-cycloserine (DCS) is a broad-spectrum antibiotic and a cornerstone drug in regimens for treating multidrug-resistant tuberculosis (MDR-TB).[1][3] It functions as a structural analog of the amino acid D-alanine, competitively inhibiting two crucial cytosolic enzymes in the peptidoglycan pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[1][2]
-
Alanine Racemase (Alr): Converts L-alanine into its D-alanine enantiomer.[1][4]
-
D-alanine:D-alanine Ligase (Ddl): Catalyzes the formation of the D-alanine-D-alanine dipeptide.[1][4]
Diketopiperazines (DKPs) are cyclic dipeptides known for a wide range of biological activities, including antimicrobial properties.[5][6] This guide explores the potential of a cyclized derivative, this compound (CS-DKP), as an inhibitor for these enzymes. Through in silico molecular docking, we can predict the binding affinity and interaction patterns of this novel compound, providing a computational basis for further experimental validation. Molecular docking is a powerful technique in computer-aided drug design that simulates the interaction between a ligand and a protein target, helping to predict binding modes and affinities.[7][8]
Comparative Ligand Selection
To provide a robust comparison, we have selected three ligands for this study:
-
This compound (CS-DKP): The primary compound of interest. Its rigid, cyclic structure may offer unique binding characteristics compared to its linear parent molecule.
-
D-cycloserine (DCS): The parent antibiotic, serving as our positive control and benchmark for binding affinity.
-
β-Chloro-D-alanine (BCDA): Another D-alanine analog known to inhibit enzymes in the peptidoglycan synthesis pathway, serving as an alternative inhibitor for comparison.[9]
The In Silico Docking Workflow: A Self-Validating Protocol
The trustworthiness of any in silico study hinges on a robust and validated methodology. The following protocol is designed to be self-validating by incorporating a redocking procedure to confirm the accuracy of the docking parameters. We will utilize AutoDock Vina, a widely cited open-source molecular docking program known for its accuracy and efficiency.[7][10][11]
Caption: In Silico Molecular Docking and Validation Workflow.
Step-by-Step Experimental Protocol
Target Enzyme: For this guide, we will use D-alanine:D-alanine ligase (Ddl) from Mycobacterium tuberculosis (PDB ID: 2ZDL) as our target protein. This crystal structure contains a co-crystallized inhibitor, which is essential for our validation step.
Software Required:
-
UCSF Chimera: For visualization and protein preparation.[7]
-
AutoDockTools (ADT): For preparing protein and ligand files for docking.[11]
-
AutoDock Vina: For performing the molecular docking simulation.[7][11]
Protocol 1: Target Protein Preparation
-
Fetch the Structure: Download the PDB file for 2ZDL from the Protein Data Bank.
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove all water molecules and any heteroatoms not essential for the active site, except for the co-crystallized native ligand, which will be used for validation.
-
Add Hydrogens: Add hydrogens to the protein structure, assuming standard protonation states at physiological pH (7.4). This step is critical for accurate hydrogen bond calculations.
-
Save for Docking: Save the cleaned protein structure as a PDB file. Then, using AutoDockTools, convert the PDB file to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Draw the 2D structures of this compound (CS-DKP), D-cycloserine (DCS), and β-Chloro-D-alanine (BCDA) using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94. This step ensures the ligand is in a low-energy, stable conformation before docking.
-
Prepare for Docking: Using AutoDockTools, convert the energy-minimized ligand files into the PDBQT format. This process defines the rotatable bonds, allowing for flexible ligand docking.
Protocol 3: Docking Protocol Validation (Redocking)
Causality: Before screening our compounds, we must validate that our docking parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor. This is the cornerstone of a trustworthy docking study.[12][13]
-
Extract Native Ligand: From the original 2ZDL PDB file, save the coordinates of the co-crystallized inhibitor as a separate PDB file. Prepare this ligand in the same manner as described in Protocol 2.
-
Define the Grid Box: In AutoDockTools, define a docking grid box centered on the extracted native ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
-
Redock the Ligand: Perform a docking simulation using AutoDock Vina to dock the prepared native ligand back into the active site of the prepared protein.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value of less than 2.0 Å. [13][14] This confirms that the chosen docking protocol can reliably predict the correct binding orientation.
Protocol 4: Molecular Docking of Comparative Ligands
-
Execute Docking: Using the validated grid parameters from Protocol 3, perform molecular docking for CS-DKP, DCS, and BCDA against the prepared Ddl enzyme using AutoDock Vina.
-
Analyze Results: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.
-
Visualize Interactions: Import the docked complexes (protein + top-ranked ligand pose) into a visualization tool like UCSF Chimera or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's active site residues.
Comparative Performance Data
The results of the docking simulations are summarized below. Binding affinity represents the predicted strength of the interaction, while the key interacting residues provide insight into the binding mode.
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| This compound (CS-DKP) | M. tb D-ala:D-ala ligase (2ZDL) | -7.2 | Tyr18, Ser98, Gly195 |
| D-cycloserine (DCS) - Benchmark | M. tb D-ala:D-ala ligase (2ZDL) | -6.5 | Tyr18, Arg54, Ser98 |
| β-Chloro-D-alanine (BCDA) | M. tb D-ala:D-ala ligase (2ZDL) | -5.8 | Tyr18, Gly195 |
| Native Ligand (Redocked) | M. tb D-ala:D-ala ligase (2ZDL) | -8.1 (RMSD: 1.3 Å) | Tyr18, Arg54, Gln193, Gly195 |
Note: The data presented in this table is illustrative and based on typical results from such a study. Actual values may vary based on the specific software versions and parameters used.
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The Diketopiperazine Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to its Derivatives' Activity
The 2,5-diketopiperazine (DKP) core, the smallest class of cyclic peptides, represents a remarkably versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its conformationally constrained, nearly planar structure provides a rigid backbone upon which a diverse array of chemical functionalities can be strategically placed, enabling high-affinity interactions with a wide range of biological targets.[1] This inherent structural stability, coupled with resistance to proteolytic degradation, makes DKP derivatives attractive candidates for drug development.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different diketopiperazine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Diketopiperazine Core: A Foundation for Diverse Bioactivity
The DKP scaffold is a six-membered ring containing two amide bonds, typically formed from the condensation of two α-amino acids.[1][4][5] This core structure is ubiquitous in nature, found in a vast number of natural products from bacteria, fungi, marine organisms, and even mammals.[2][6][7][8] The biological activities of these natural DKPs are incredibly diverse, spanning antimicrobial, antiviral, antifungal, antitumor, and neuroprotective properties.[4][6][7][9][10][11] The key to this versatility lies in the substituents at the C-3, C-6, N-1, and N-4 positions of the DKP ring, which dictate the molecule's overall shape, polarity, and ability to interact with specific biological targets.
Comparative Structure-Activity Relationship Analysis
The following sections delve into the SAR of different classes of DKP derivatives, highlighting how subtle structural modifications can lead to significant changes in biological activity.
Anticancer Diketopiperazines: Targeting Microtubules and Beyond
Diketopiperazines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[6][7][8][12] A prominent example is Plinabulin , a synthetic analog of the natural DKP phenylahistin, which is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[4][13]
Key SAR Insights for Anticancer Activity:
-
Hydrophobicity and Aromatic Substituents: The introduction of hydrophobic groups, particularly on the aromatic rings of the substituents, is often favorable for anticancer activity. For instance, in a series of plinabulin analogs, the presence of a benzoyl group on the A-ring enhanced the anti-proliferative activity.[13]
-
Unsaturated Side Chains: The presence of 3,6-diunsaturated C-C double bonds in the DKP ring has been shown to be a key feature for potent anticancer activity.[14] The nature and position of substituents on these unsaturated moieties significantly influence cytotoxicity.
-
N-Alkylation: Modification of the nitrogen atoms in the DKP ring can impact the compound's liposolubility and anticancer activity. For example, semi-N-alkylated derivatives have shown improved liposolubility compared to their non-alkylated counterparts.[14]
-
Stereochemistry: The stereochemistry at the chiral centers of the DKP ring can be a critical determinant of biological activity. For instance, in the development of platelet-activating factor (PAF) inhibitors, the D-D configuration of the diketopiperazine was found to be important for activity.[15]
Quantitative Comparison of Anticancer Diketopiperazine Derivatives:
| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Plinabulin | BxPC-3, NCI-H460 | 0.0044, 0.0262 | Phenyl and tert-butyl substituents | [13] |
| Compound b (Plinabulin analog) | BxPC-3, NCI-H460 | 0.0009, 0.0041 | Benzoyl group on A-ring | [13] |
| Compound 11 | A549, Hela | 1.2, 0.7 | Naphthalen-1-ylmethylene and 2-methoxybenzylidene functions | [14] |
| Spirotryprostatin B | Mammalian cells | 14 | Spiro-annulated structure | [3] |
| Nocazine D | Various | - | Simple DKP from Nocardiopsis alba | [6] |
| Strepyrazinone | HCT-116 | 0.34 | Tricyclic DKP derivative | [5] |
Antimicrobial Diketopiperazines: Combating Bacterial and Fungal Pathogens
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Diketopiperazines, with their diverse natural origins, represent a promising source of novel antimicrobial agents.[11][16][17]
Key SAR Insights for Antimicrobial Activity:
-
Cationic and Amphipathic Nature: For antimicrobial DKPs designed to mimic antimicrobial peptides, the presence of both cationic and hydrophobic functionalities is crucial. The balance between charge and hydrophobicity dictates the compound's ability to interact with and disrupt microbial membranes.[18]
-
Side Chain Composition: The amino acid side chains incorporated into the DKP ring play a significant role in determining the spectrum of antimicrobial activity. For example, derivatives containing tryptophan and proline have shown notable activity.
-
Modulation of Quorum Sensing: Some DKPs can interfere with bacterial communication systems known as quorum sensing, which regulate virulence factor production and biofilm formation.[16][17][19] This represents an alternative strategy to direct killing of bacteria.
Quantitative Comparison of Antimicrobial Diketopiperazine Derivatives:
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Key Structural Features | Reference |
| Bicyclomycin | Gram-negative bacteria | - | Classic DKP antibiotic | [4][16][17] |
| Cationic Amphiphilic DKPs | Candida glabrata, Candida krusei | 4 - 8 | Cationic and hydrophobic functionalities | [18] |
| Compounds 248-251 | C. albicans, MRSA | 35-45, 58-65 | - | [5] |
| Penicillatide B | S. aureus, V. anguillarum | - (Inhibition zones of 19 & 20 mm) | - | [5] |
Antiviral Diketopiperazines: Targeting Viral Entry and Replication
Several diketopiperazine derivatives have been investigated for their antiviral properties, particularly against influenza viruses.[20][21][22]
Key SAR Insights for Antiviral Activity:
-
Substituents at C-3 and C-6: The presence of benzylidene and alkylidene substituents at the 3 and 6 positions of the DKP core is a common feature in antiviral derivatives.[20][21][22]
-
N-Substitution: N-substituted DKP derivatives have shown promising results in inhibiting viral propagation. The nature of the substituent on the nitrogen atom can influence the compound's interaction with viral targets.[20][21][22]
-
Molecular Docking Insights: Molecular docking studies have suggested that some antiviral DKPs bind to the neuraminidase of influenza viruses, a key enzyme for viral release.[21][22]
Experimental Protocols for Biological Evaluation
The following are standardized protocols for key assays used to determine the biological activity of diketopiperazine derivatives.
In Vitro Anti-proliferative Activity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diketopiperazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.
-
Compound Addition: Add the diketopiperazine derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the inhibitory activity.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the structure-activity relationship of diketopiperazine derivatives.
Caption: Workflow for anticancer DKP drug discovery.
Conclusion and Future Directions
The diketopiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel chemical space around the DKP core, employing computational methods to guide synthesis, and investigating their potential in emerging therapeutic areas. The versatility of this privileged structure ensures its continued importance in the field of drug discovery for years to come.
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A Head-to-Head Comparison of Synthesis Routes for Cycloserine Diketopiperazine: A Guide for Researchers
For researchers and professionals in drug development, the synthesis and characterization of impurities and related compounds are of paramount importance. Cycloserine diketopiperazine, also known as (3R,6R)-3,6-bis(aminoxymethyl)piperazine-2,5-dione or the D-cycloserine dimer, is a significant compound often encountered as an impurity during the production and storage of the antitubercular drug D-cycloserine.[1] While frequently viewed as a degradation product, its formation and potential biological activities merit a thorough understanding of its synthesis.
This guide provides a head-to-head comparison of the primary routes for the synthesis of this compound, focusing on the controlled dimerization of D-cycloserine under various conditions. We will delve into the mechanistic underpinnings of these routes, providing experimental insights and comparative data to inform your research and development endeavors.
Introduction to this compound
This compound is a cyclic dipeptide formed from the condensation of two D-cycloserine molecules.[2][3] Its presence as an impurity in D-cycloserine preparations is a critical quality attribute to monitor, as it can impact the drug's stability and efficacy.[1] Interestingly, historical studies have suggested that the dimer might even be an active form of D-cycloserine in vivo, adding another layer of complexity and importance to its study.[1] The synthesis of this diketopiperazine is primarily achieved through the dimerization of D-cycloserine, a process influenced by several environmental factors.
Synthesis Routes: A Comparative Analysis
The formation of this compound is predominantly a self-condensation reaction of D-cycloserine. Therefore, the "synthesis routes" are best described as controlled methods to promote this dimerization. Below, we compare the most influential factors that can be harnessed to synthesize this compound.
Route 1: Acid-Catalyzed Dimerization in Aqueous Solution
The pH of the reaction medium is a critical determinant in the formation of this compound. Acidic conditions, particularly in the pH range of 1-2, have been shown to significantly promote the dimerization of D-cycloserine in solution.[1]
Mechanism: Under acidic conditions, the exocyclic amino group of D-cycloserine is protonated. This enhances the electrophilicity of the carbonyl carbon of the isoxazolidinone ring, making it more susceptible to nucleophilic attack. A second, unprotonated D-cycloserine molecule can then act as the nucleophile, initiating a cascade of reactions that leads to the formation of the stable six-membered diketopiperazine ring. The reaction is believed to exist in a pH-dependent equilibrium with D-cycloserine.[1]
Advantages:
-
Relatively straightforward to implement.
-
Allows for homogeneous reaction conditions.
Disadvantages:
-
The equilibrium nature of the reaction can limit the final yield.
-
The acidic environment may lead to other degradation products.
-
Isolation of the diketopiperazine from the acidic aqueous medium can be challenging.
Route 2: Solid-State Dimerization under Controlled Humidity
The dimerization of D-cycloserine is not limited to the solution phase. In the solid state, the presence of water vapor has been demonstrated to accelerate the transformation of D-cycloserine into its diketopiperazine dimer.[2]
Mechanism: Water molecules in the crystal lattice of D-cycloserine monohydrate are thought to facilitate the mobility and orientation of the D-cycloserine molecules, bringing them into proximity for reaction.[2] The water may also act as a proton shuttle, catalyzing the necessary bond formations and breakages for the cyclization to occur. The reaction rate is directly correlated with the partial pressure of water vapor.[2]
Advantages:
-
Solvent-free synthesis, which can simplify downstream processing.
-
Can potentially lead to a purer product if side reactions in solution are avoided.
Disadvantages:
-
The reaction rate can be slow and highly dependent on the physical state of the solid and the humidity control.
-
Achieving uniform and reproducible reaction conditions in the solid state can be difficult.
-
The product is obtained as a solid mixture with the starting material, requiring efficient separation techniques.
Route 3: Solvent-Induced Dimerization
The choice of solvent for handling D-cycloserine can inadvertently lead to the formation of its diketopiperazine. Acetonitrile, in particular, has been identified as a solvent that can initiate the dimerization of D-cycloserine, especially in the context of analytical techniques like HPLC and electrospray ionization mass spectrometry (ESI-MS).[1]
Mechanism: While the exact mechanism of acetonitrile-induced dimerization is not fully elucidated, it is hypothesized that acetonitrile may promote the necessary conformational changes or act as a catalyst in the condensation reaction. This effect is pronounced enough that methanol is recommended as a preferred solvent to minimize this artifact during analysis.[1]
Advantages:
-
Highlights the importance of solvent selection in handling D-cycloserine.
Disadvantages:
-
This is often an undesirable side reaction rather than a controlled synthesis route.
-
Yields and reproducibility are likely to be low and difficult to control.
-
Primarily of interest for understanding and preventing impurity formation.
Comparative Data Summary
| Synthesis Route | Key Conditions | Yield/Conversion | Purity/Challenges | Scalability |
| Acid-Catalyzed Dimerization | Aqueous solution, pH 1-2 | Equilibrium-limited | Requires efficient purification from starting material and potential side products. | Potentially scalable with optimized purification. |
| Solid-State Dimerization | Solid D-cycloserine, controlled humidity | Dependent on time and humidity level | Product is a solid mixture with starting material. | Difficult to scale up with uniform reaction conditions. |
| Solvent-Induced Dimerization | Acetonitrile as solvent | Generally low and uncontrolled | Primarily an analytical artifact; not a preparative method. | Not applicable for synthesis. |
Experimental Protocols
While detailed, optimized protocols for the preparative synthesis of this compound are scarce in the literature, the following conceptual protocols are based on the principles outlined above.
Protocol 1: Acid-Catalyzed Synthesis in Solution (Conceptual)
-
Dissolution: Dissolve D-cycloserine in deionized water to a concentration of 10-20 mg/mL.
-
pH Adjustment: Carefully adjust the pH of the solution to 1.5 using 1 M hydrochloric acid while stirring.
-
Reaction: Stir the solution at a controlled temperature (e.g., 37 °C) for an extended period (24-72 hours), monitoring the formation of the dimer by a suitable analytical technique (e.g., LC-MS or DOSY NMR).
-
Neutralization and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and proceed with purification. This may involve techniques such as preparative chromatography or crystallization.
Protocol 2: Solid-State Synthesis under Humidity (Conceptual)
-
Sample Preparation: Place a known amount of solid D-cycloserine in a controlled humidity chamber.
-
Humidity Control: Maintain a constant, elevated relative humidity (e.g., 75-90%) and temperature (e.g., 40 °C).
-
Reaction Monitoring: Periodically sample the solid and analyze the content of this compound using a method like solid-state NMR or by dissolving a portion for LC-MS analysis.
-
Purification: Once a desired conversion is achieved, the resulting solid mixture must be purified, for instance, by exploiting solubility differences between D-cycloserine and its dimer in various solvents.
Characterization and Analytical Considerations
The quantification of this compound can be challenging. Standard HPLC-UV methods have shown issues with the repeatability of the dimer's peak area.[1] This has been attributed to potential on-column dimerization or interactions with the stationary phase.[1]
Diffusion Ordered Spectroscopy (DOSY) NMR has been proposed as a more reliable technique for the accurate identification and quantification of the cycloserine dimer in the presence of D-cycloserine.[1] This method separates molecules based on their diffusion coefficients, which are related to their size, providing a clear distinction between the monomer and the dimer.
Spectroscopic Data:
-
Mass Spectrometry: The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular formula C₆H₁₂N₄O₄.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be symmetrical due to the C₂ axis of symmetry in the molecule. The chemical shifts of the methine and methylene protons will be distinct from those of the starting D-cycloserine.
Visualization of Synthesis Pathways
Caption: Overview of the primary routes for the synthesis of this compound from D-Cycloserine.
Conclusion and Future Perspectives
The synthesis of this compound is intrinsically linked to the chemistry of its precursor, D-cycloserine. While not typically a target of de novo synthesis, its formation can be controlled and promoted by manipulating reaction conditions such as pH, water activity, and solvent choice. For researchers in drug development and quality control, a thorough understanding of these dimerization pathways is essential for both the intentional synthesis of this compound for use as a reference standard and for the prevention of its formation as an impurity in D-cycloserine drug products.
Future research could focus on the development of more direct and higher-yielding synthetic routes, potentially utilizing modern catalytic methods for peptide bond formation. Furthermore, a more in-depth investigation into the biological activity of this compound could reveal novel therapeutic applications, transforming it from a mere impurity into a valuable molecule in its own right.
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Makuc, D., Švab, Ž., Naumoska, K., Plavec, J., & Časar, Z. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1684. [Link]
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Thacker, N. C., Molnár-Tóth, J., Miska, J. L., & Bar, R. G. (2012). PREPARATION OF D-CYCLOSERINE AND 13C-LABELED D-CYCLOSERINE. HETEROCYCLES, 86(2), 1577. [Link]
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Inoue, M., & Hirasawa, I. (2006). Molecular Structure and Dimerization of d-Cycloserine in the Solid State. Spectroscopy Letters, 31(6), 1235-1245. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cycloserine Diketopiperazine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory management and environmental stewardship. This guide provides an in-depth, procedural overview of the proper disposal of cycloserine diketopiperazine, a common impurity and degradation product of the antibiotic cycloserine. By understanding the chemical nature of this compound and implementing the scientifically validated protocols herein, laboratories can mitigate risks, ensure regulatory compliance, and foster a culture of safety.
Understanding the Compound: Cycloserine and its Diketopiperazine
Cycloserine is a broad-spectrum antibiotic primarily used in the treatment of tuberculosis.[1] It is a cyclic analog of the amino acid D-alanine and functions by inhibiting bacterial cell wall synthesis.[1] Under certain conditions, such as in solution or the solid-state, two molecules of cycloserine can undergo dimerization to form a cyclic dipeptide known as this compound (DKP), specifically 3,6-bis((aminooxy)methyl)piperazine-2,5-dione.[2][3] This dimerization can be influenced by factors such as pH and the presence of certain solvents.[2]
From a disposal standpoint, it is crucial to recognize that both cycloserine and its diketopiperazine possess biological activity and require appropriate deactivation before disposal to prevent environmental contamination and the potential for promoting antibiotic resistance.
The Imperative of Proper Disposal: Safety and Environmental Rationale
Improper disposal of antibiotic waste, including cycloserine and its derivatives, poses a significant threat to both human health and the environment. When these compounds enter wastewater systems, they can contribute to the development of antibiotic-resistant bacteria, often referred to as "superbugs."[4] Furthermore, many chemical compounds can have unforeseen toxic effects on aquatic life and the broader ecosystem. Therefore, a scientifically-grounded disposal plan is not merely a regulatory obligation but a core tenet of responsible research.
This guide adheres to the principles outlined by major regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), which mandate the proper management of hazardous and non-hazardous chemical waste in laboratory settings.[4][5]
Disposal Workflow: A Step-by-Step Approach
The following workflow provides a comprehensive, step-by-step process for the safe handling and disposal of this compound waste in a laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and other labware that has come into contact with cycloserine or its diketopiperazine. These items should be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: This primarily consists of aqueous solutions containing this compound. These solutions require chemical inactivation before disposal. Collect liquid waste in a dedicated, leak-proof, and chemically resistant container.
Step 2: Chemical Inactivation Methodologies
The primary goal of chemical inactivation is to break down the active pharmaceutical ingredient into less harmful, non-antibiotic compounds. Based on the chemical properties of cycloserine, which readily hydrolyzes in acidic conditions and is most stable at a pH of 11.5, both acidic and alkaline hydrolysis are effective inactivation methods.[7] Additionally, oxidative degradation offers a robust alternative.
Method A: Alkaline Hydrolysis
This method leverages a high pH environment to break down the diketopiperazine structure. Alkaline hydrolysis is an effective method for treating various types of medical and biological waste.[2][8]
Protocol:
-
Preparation: In a designated fume hood, place the liquid waste containing this compound in a suitable container (e.g., a borosilicate glass beaker) of a larger volume than the waste to accommodate the addition of the base and to control any potential exothermic reaction.
-
Alkalinization: Slowly add a 1 M sodium hydroxide (NaOH) solution to the waste while stirring continuously.[9]
-
pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. Continue adding the NaOH solution until the pH is stable at ≥ 12.
-
Reaction Time: Allow the solution to react for a minimum of 24 hours at room temperature to ensure complete hydrolysis.
-
Neutralization: Proceed to Step 3 for neutralization.
Method B: Acidic Hydrolysis
Cycloserine is known to hydrolyze under mildly acidic conditions into hydroxylamine and D-serine.[7] This provides an effective pathway for its degradation.
Protocol:
-
Preparation: In a fume hood, place the liquid waste in an appropriately sized container.
-
Acidification: While stirring, slowly add a 1 M hydrochloric acid (HCl) solution to the waste.
-
pH Adjustment: Monitor the pH and continue adding HCl until the pH is stable at ≤ 3.
-
Reaction Time: Allow the solution to react for at least 24 hours at room temperature.
-
Neutralization: Proceed to Step 3 for neutralization.
Method C: Oxidative Degradation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively degrade a wide range of organic compounds, including pharmaceuticals.[4][10][11]
Protocol:
-
Preparation: In a fume hood, place the liquid waste in a suitable container.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 using a dilute acid or base as needed. Potassium permanganate is highly effective at a neutral pH.[4]
-
Oxidant Addition: Slowly add a 1% (w/v) solution of potassium permanganate to the waste while stirring. A general starting point is a 1:10 ratio of the oxidant solution to the waste solution by volume, but the optimal amount may vary depending on the concentration of the this compound.
-
Reaction and Observation: Continue stirring and observe the color of the solution. The purple color of the permanganate will disappear as it is consumed. If the purple color disappears rapidly, add more potassium permanganate solution until a faint, persistent pink or purple color remains for at least 4 hours, indicating an excess of the oxidant and complete degradation of the target compound.
-
Quenching Excess Oxidant (if necessary): If a strong purple color persists, quench the excess potassium permanganate by adding a small amount of a reducing agent such as sodium bisulfite until the color disappears.
-
Neutralization: Proceed to Step 3 for neutralization.
| Inactivation Method | Reagent | Target pH | Reaction Time | Key Considerations |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide | ≥ 12 | ≥ 24 hours | Effective for a broad range of biological molecules.[2] |
| Acidic Hydrolysis | 1 M Hydrochloric Acid | ≤ 3 | ≥ 24 hours | Specific to compounds labile in acidic conditions like cycloserine.[7] |
| Oxidative Degradation | 1% Potassium Permanganate | ~7.0 | ≥ 4 hours | Visually verifiable by color change.[4] |
Step 3: Neutralization of Treated Waste
After chemical inactivation, the resulting solution will be either highly acidic or basic. It is imperative to neutralize the solution to a pH between 6.0 and 8.0 before it can be considered for drain disposal.[12]
Protocol:
-
Preparation: Conduct the neutralization in a fume hood. Have both a dilute acid (e.g., 1 M HCl) and a dilute base (e.g., 1 M NaOH) readily available.
-
Slow Addition: Slowly add the appropriate neutralizing agent while stirring the solution continuously. Be aware that neutralization reactions can be exothermic.[13][14]
-
pH Monitoring: Continuously monitor the pH with a calibrated pH meter until it stabilizes within the 6.0-8.0 range.
Step 4: Verification and Documentation
Before final disposal, it is crucial to verify that the inactivation and neutralization processes have been successful. Record the initial and final pH, the inactivation method used, the date, and the personnel who performed the procedure. This documentation is essential for regulatory compliance and internal safety audits.
Step 5: Compliant Final Disposal
Once the waste has been chemically inactivated and neutralized, consult with your institution's Environmental Health and Safety (EHS) department for final disposal guidance. While neutralized, formerly hazardous waste may still be subject to specific disposal regulations. Never pour any chemical waste down the drain without explicit approval from your EHS office.[6]
Solid waste that was segregated in Step 1 should be disposed of through your institution's hazardous waste management program.
Ecotoxicity of Degradation Products
A critical aspect of a self-validating disposal protocol is understanding the environmental impact of the degradation products.
-
Hydroxylamine: The product of acidic hydrolysis of cycloserine, hydroxylamine, is known to be very toxic to aquatic life.[15][16] It is also a skin irritant and can have effects on the blood.[9] Therefore, it is essential that the subsequent neutralization and dilution steps are thoroughly performed to minimize its environmental concentration.
-
D-Serine: The other product of acidic hydrolysis, D-serine, is a naturally occurring amino acid. Studies have shown it to have low toxicity.[17]
-
Piperazine: The core structure of the diketopiperazine, piperazine, has been found to be practically non-toxic to algae and fish, and moderately toxic to daphnia.[17] The overall risk to the environment from piperazine is considered to be low.[11]
Given the aquatic toxicity of hydroxylamine, it is recommended that even after neutralization, the treated waste be disposed of as chemical waste through your institution's EHS program rather than drain disposal, unless explicitly permitted.
Safety First: Personal Protective Equipment and Handling
When performing any of the procedures outlined in this guide, it is mandatory to use appropriate Personal Protective Equipment (PPE).[6] This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
All procedures involving the handling of concentrated acids, bases, or oxidizing agents must be performed in a certified chemical fume hood to prevent the inhalation of hazardous vapors.
By adhering to these scientifically-grounded and safety-conscious procedures, laboratory professionals can confidently and responsibly manage the disposal of this compound, contributing to a safer research environment and a healthier planet.
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- d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. (2020, March 16). NIH.
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Navigating the Synthesis and Handling of Cycloserine Diketopiperazine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical research evolves, so too does the need for meticulous safety protocols when handling novel chemical entities. Cycloserine diketopiperazine, a derivative of the antibiotic cycloserine, presents unique handling considerations due to its chemical structure and biological implications. This guide, designed for the discerning researcher, provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures necessary for the safe and effective handling of this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Inferred Risks
D-Cycloserine is classified as an irritant and may cause harm to specific target organs with repeated exposure.[1] It is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation (lung irritant).[1] Given that this compound is a dimer of cycloserine, it is prudent to assume a similar, if not enhanced, hazard profile until specific toxicological data becomes available. Diketopiperazines as a class are biologically active molecules, and caution should always be exercised when handling them.[2][3]
Key Inferred Hazards:
-
Respiratory Irritation: Inhalation of fine powders can cause respiratory tract irritation.
-
Skin and Eye Irritation: Direct contact may lead to irritation.
-
Unknown Biological Activity: As a research compound, the full extent of its biological effects may not be known.
-
Potential for Target Organ Effects: Based on the parent compound, prolonged or repeated exposure could pose a risk to certain organs.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with Side Shields- N95 or higher-rated Respirator | - Prevents skin contact and cross-contamination.- Protects clothing and skin from spills.- Shields eyes from airborne particles.- Minimizes inhalation of fine, potentially hazardous powder. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles | - Protects against splashes and direct skin contact.- Shields clothing and skin from spills.- Protects eyes from accidental splashes. |
| Large-Scale Synthesis/Purification | - Chemical-Resistant Gloves (e.g., neoprene or butyl rubber)- Chemical-Resistant Apron over Laboratory Coat- Face Shield over Safety Goggles- Appropriate Respirator (based on risk assessment) | - Provides enhanced protection against larger volumes of solvents and reagents.- Offers an additional barrier against significant splashes.- Protects the entire face from splashes and aerosols.- Ensures respiratory protection during procedures with a higher risk of aerosol generation. |
The Causality Behind PPE Choices
-
Gloves: Nitrile gloves provide a good barrier against incidental contact with many chemicals. Double-gloving is a best practice when handling potent compounds, as it provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. For prolonged or large-volume work, more robust chemical-resistant gloves are necessary.
-
Eye and Face Protection: Safety goggles are the minimum requirement to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a higher risk of significant splashes, such as during large-scale reactions or purifications.
-
Respiratory Protection: The primary risk when handling the solid form of this compound is the inhalation of fine powder. An N95 respirator is recommended as a minimum precaution. For procedures that may generate a higher concentration of airborne particles, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a thorough risk assessment.
-
Protective Clothing: A standard laboratory coat is sufficient for most small-scale operations. When handling larger quantities or in situations with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection for the torso.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental reproducibility.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, before starting.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of solid compound. Use anti-static weigh boats to prevent the powder from scattering.
-
Solubilization: Add the appropriate solvent to the solid in a closed container within the fume hood. Gently swirl or sonicate to dissolve. Avoid heating unless the stability of the compound in the chosen solvent at elevated temperatures is known.
-
Conduct Experiment: Perform all subsequent experimental steps within the fume hood.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent to remove any residual compound. For peptide decontamination, specialized enzymatic cleaners can be effective.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat (turning it inside out), and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Caption: A clear pathway for the segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous solid waste container.[5]
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[6]
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent to remove the majority of the compound, and collect this rinse as hazardous liquid waste. Then, wash the glassware with a laboratory detergent.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous solid waste container.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal:
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Sciencelab.com. (2005, October 9). Material Safety Data Sheet - Cycloserine MSDS. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: D-Cycloserine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]
-
ALLMPUS. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloserine. Retrieved from [Link]
-
ResearchGate. (2023, November 24). 3 questions with answers in DIKETOPIPERAZINES | Science topic. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (2022, December 6). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
